molecular formula C22H23NO2 B560292 JW480 CAS No. 1354359-53-7

JW480

Cat. No.: B560292
CAS No.: 1354359-53-7
M. Wt: 333.4 g/mol
InChI Key: PCNJGBMWAZRVEA-UHFFFAOYSA-N
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Description

Carbamic acid, N-[2-(2-naphthalenyl)ethyl]-, 2-(1-methylethyl)phenyl ester is a member of naphthalenes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-propan-2-ylphenyl) N-(2-naphthalen-2-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-16(2)20-9-5-6-10-21(20)25-22(24)23-14-13-17-11-12-18-7-3-4-8-19(18)15-17/h3-12,15-16H,13-14H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNJGBMWAZRVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(=O)NCCC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354359-53-7
Record name 1354359-53-7
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Foundational & Exploratory

The Core Mechanism of JW480: A Potent and Selective Inhibitor of KIAA1363

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JW480 is a highly potent and selective small molecule inhibitor of the serine hydrolase KIAA1363, also known as neutral cholesterol ester hydrolase 1 (NCEH1) or arylacetamide deacetylase-like 1 (AADACL1). Contrary to initial hypotheses that may link it to broader lipid signaling pathways, the direct and primary mechanism of action of this compound is the irreversible inhibition of KIAA1363. This inhibition disrupts the metabolism of neutral ether lipids, specifically by reducing the levels of monoalkylglycerol ethers (MAGEs). The downstream consequences of this targeted enzymatic blockade include the impairment of critical cellular processes that drive cancer pathogenesis, such as cell migration, invasion, survival, and in vivo tumor growth. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Irreversible Inhibition of KIAA1363

This compound functions as a potent and selective inhibitor of the serine hydrolase KIAA1363.[1][2] The proposed mechanism for this inhibition is the irreversible carbamoylation of the serine nucleophile within the enzyme's active site.[3] This covalent modification renders the enzyme inactive. The selectivity of this compound for KIAA1363 is a key feature, with minimal cross-reactivity against other serine hydrolases, such as acetylcholinesterase (AChE).[3][4]

The primary downstream effect of KIAA1363 inhibition by this compound is the significant reduction of monoalkylglycerol ether (MAGE) levels.[1][3][5][6] KIAA1363 is a key enzyme in the metabolic pathway that generates MAGEs, a class of neutral ether lipids.[5] Elevated levels of KIAA1363 activity and consequently MAGEs are observed in aggressive cancer cells and are associated with pro-tumorigenic signaling.[3][5] By inhibiting KIAA1363, this compound effectively disrupts this pathway, leading to the impairment of cancer cell migration, invasion, survival, and tumor growth in vivo.[1][3][5]

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across various experimental systems. The following tables summarize the key inhibitory concentrations (IC50), a measure of the concentration of an inhibitor required to reduce the activity of a biochemical process by half.[7][8]

Target Enzyme System IC50 Value Reference
KIAA1363Mouse Brain20 nM[1]
KIAA1363PC3 Cells (in vitro)12 nM[3][4]
KIAA1363PC3 Cells (in situ)6 nM[3][4]
Acetylcholinesterase (AChE)> 100 µM[3]

Table 1: In Vitro and In Situ Potency and Selectivity of this compound.

Animal Model Administration Route Dosage Effect Reference
SCID Mice with PC3 Tumor XenograftsOral Gavage80 mg/kg (daily)Significantly reduces tumor growth[3][4]

Table 2: In Vivo Efficacy of this compound.

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the mechanism of action of this compound and the broader context of sphingolipid signaling.

JW480_Mechanism_of_Action cluster_this compound This compound Action cluster_Metabolic_Pathway Neutral Ether Lipid Metabolism cluster_Cellular_Effects Downstream Cellular Effects This compound This compound KIAA1363 KIAA1363 (Serine Hydrolase) This compound->KIAA1363 Inhibits (Irreversible) Substrate 2-Acetyl MAGE Precursor MAGE Monoalkylglycerol Ether (MAGE) Substrate->MAGE Hydrolysis Migration Cell Migration MAGE->Migration Promotes Invasion Cell Invasion MAGE->Invasion Promotes Survival Cell Survival MAGE->Survival Promotes TumorGrowth Tumor Growth MAGE->TumorGrowth Promotes

Caption: Mechanism of action of this compound as a KIAA1363 inhibitor.

Sphingolipid_Metabolism cluster_pathway Sphingolipid Metabolism & Signaling cluster_rheostat Sphingolipid Rheostat Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Pro_Apoptotic Pro-Apoptotic (Ceramide, Sphingosine) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Activates Pro_Survival Pro-Survival (S1P) SphK1_2 Sphingosine Kinase 1/2 (SphK1/2) Downstream Downstream Signaling (Proliferation, Survival, Migration) S1PRs->Downstream Initiates

Caption: Overview of the Sphingolipid Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Competitive Activity-Based Protein Profiling (ABPP)

Objective: To determine the potency and selectivity of this compound against KIAA1363 and other serine hydrolases in a complex proteome.

Protocol:

  • Proteome Preparation: Mouse brain membrane or human prostate cancer cell (e.g., PC3) proteomes are prepared by homogenization and differential centrifugation to isolate the desired cellular fraction. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • Inhibitor Incubation: Aliquots of the proteome are pre-incubated with a range of concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Active Site Labeling: A broad-spectrum serine hydrolase-directed activity-based probe (e.g., a fluorophosphonate probe coupled to a reporter tag like a fluorophore or biotin) is added to the proteome samples and incubated for a specified time (e.g., 30 minutes) at room temperature. The probe covalently labels the active sites of serine hydrolases that were not inhibited by this compound.

  • Analysis:

    • Gel-Based ABPP: The labeled proteomes are resolved by SDS-PAGE. The gel is scanned for fluorescence to visualize the labeled hydrolases. A decrease in the fluorescence intensity of the band corresponding to KIAA1363 with increasing concentrations of this compound indicates inhibition. IC50 values are calculated by quantifying the band intensities.

    • ABPP-MudPIT (Multidimensional Protein Identification Technology): For broader selectivity profiling, the labeled proteomes can be digested, and the labeled peptides enriched and analyzed by mass spectrometry to identify and quantify the inhibition of a wide range of serine hydrolases.

ABPP_Workflow Proteome Proteome (e.g., Mouse Brain) Incubation1 Pre-incubation Proteome->Incubation1 This compound This compound (Varying Concentrations) This compound->Incubation1 Incubation2 Labeling Incubation1->Incubation2 Probe Activity-Based Probe (e.g., FP-Rhodamine) Probe->Incubation2 Analysis Analysis (SDS-PAGE or LC-MS/MS) Incubation2->Analysis Result IC50 Determination & Selectivity Profile Analysis->Result

References

The Potent and Selective Inhibition of KIAA1363 by JW480: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the compound JW480, a potent and selective inhibitor of the serine hydrolase KIAA1363 (also known as Arylacetamide Deacetylase-Like 1, AADACL1). Elevated expression and activity of KIAA1363 are strongly correlated with aggressive phenotypes in various cancers, particularly prostate cancer, making it a compelling target for therapeutic intervention. This compound serves as a critical pharmacological tool for elucidating the role of KIAA1363 in cancer pathogenesis and represents a promising scaffold for the development of novel anti-cancer agents.

Core Target and Mechanism of Action

The primary molecular target of this compound is the serine hydrolase KIAA1363.[1][2][3][4][5][6][7][8] This enzyme plays a crucial role in the metabolic pathway of neutral ether lipids, specifically by catalyzing the hydrolysis of 2-acetyl monoalkylglycerol ethers (MAGEs).[1][3][6] The accumulation of MAGEs and their downstream metabolites is implicated in promoting pro-tumorigenic cellular behaviors.[1][3]

This compound is an O-aryl carbamate that is believed to act as an irreversible inhibitor of KIAA1363.[1] The proposed mechanism of action involves the carbamoylation of the enzyme's active site serine nucleophile, a mechanism consistent with other carbamate-based inhibitors of serine hydrolases.[1] This covalent modification leads to sustained inactivation of KIAA1363, thereby disrupting the downstream signaling cascade that contributes to cancer cell malignancy.[1]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been rigorously characterized through a series of in vitro, in situ, and in vivo studies. The following table summarizes the key quantitative data, highlighting the compound's efficacy against its intended target.

Assay Type System Target IC50 Value Reference
In Vitro InhibitionPC3 Cell ProteomeKIAA13630.012 µM (12 nM)[1]
In Situ InhibitionPC3 CellsKIAA13630.006 µM (6 nM)[1]
In Vitro InhibitionMouse Brain ProteomeKIAA13630.02 µM (20 nM)[1][2][7][8]
Off-Target ActivityMouse Brain ProteomeAcetylcholinesterase (AChE)> 100 µM[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway impacted by this compound and the general experimental workflow used to characterize its effects.

KIAA1363_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling KIAA1363 KIAA1363 (Serine Hydrolase) MAGE MAGE (Product) KIAA1363->MAGE MAGE_precursor 2-acetyl MAGE (Substrate) MAGE_precursor->KIAA1363 Hydrolysis Downstream_Lipids Pro-tumorigenic Lipids (e.g., alkyl-LPA) MAGE->Downstream_Lipids Cellular_Effects Increased Migration, Invasion, and Survival Downstream_Lipids->Cellular_Effects This compound This compound This compound->KIAA1363 Inhibition

Caption: Inhibition of KIAA1363 by this compound disrupts MAGE metabolism.

JW480_Experimental_Workflow start This compound Synthesis and Characterization abpp Competitive Activity-Based Protein Profiling (ABPP) start->abpp Potency & Selectivity cellular_assays Cellular Assays (Migration, Invasion, Survival) abpp->cellular_assays Cellular Effects in_vivo In Vivo Xenograft Tumor Models cellular_assays->in_vivo Pathophysiological Relevance outcome Demonstration of Anti-tumor Activity and Target Engagement in_vivo->outcome

Caption: Workflow for characterizing the anti-cancer properties of this compound.

Impact on Cancer Pathogenesis

Treatment of prostate cancer cells with this compound leads to a significant reduction in MAGE levels.[1][3] This biochemical effect translates into the impairment of several key pro-tumorigenic phenotypes:

  • Migration and Invasion: this compound significantly reduces the migratory and invasive capacity of androgen-independent prostate cancer cell lines such as PC3 and DU145.[1][3]

  • Cell Survival: The compound impairs the survival of prostate cancer cells, particularly under serum-free conditions.[1][3]

  • In Vivo Tumor Growth: In mouse xenograft models using human prostate cancer cells, oral administration of this compound leads to a notable reduction in tumor growth.[1][3]

These findings strongly support a pro-tumorigenic function for the KIAA1363-MAGE pathway and establish this compound as a valuable pharmacological probe for dissecting this metabolic pathway in living systems.[1][3]

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the characterization of this compound.

Competitive Activity-Based Protein Profiling (ABPP)

This technique is used to determine the potency and selectivity of this compound against its target in a complex proteome.

  • Proteome Preparation: Human prostate cancer cells (e.g., PC3) or mouse tissues are homogenized to create a proteome lysate.

  • Inhibitor Incubation: Aliquots of the proteome are incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at a controlled temperature.

  • Probe Labeling: A broad-spectrum serine hydrolase probe, typically a fluorophosphonate coupled to a reporter tag (e.g., rhodamine), is added to the proteomes and incubated to label the active sites of serine hydrolases that were not inhibited by this compound.

  • SDS-PAGE Analysis: The labeled proteins are separated by size using SDS-PAGE.

  • Fluorescence Scanning: The gel is scanned for fluorescence to visualize the labeled hydrolases. A decrease in the fluorescence intensity of the band corresponding to KIAA1363 with increasing this compound concentration indicates inhibition.

  • IC50 Determination: The intensity of the KIAA1363 band is quantified, and the data is used to calculate the IC50 value.

Cell Migration and Invasion Assays

These assays assess the impact of this compound on the motility of cancer cells.

  • Cell Culture: Prostate cancer cells (e.g., PC3, DU145) are cultured to confluency.

  • Pre-incubation: Cells are pre-incubated with this compound or a vehicle control (DMSO) for a specified duration.

  • Assay Setup:

    • Migration: Pre-treated cells are seeded into the upper chamber of a transwell insert (e.g., Boyden chamber). The lower chamber contains a chemoattractant.

    • Invasion: Similar to the migration assay, but the transwell insert is coated with a basement membrane matrix (e.g., Matrigel) to simulate an extracellular barrier.

  • Incubation: The chambers are incubated for a period (e.g., 24-48 hours) to allow for cell migration or invasion.

  • Quantification: Non-migrated/invaded cells are removed from the top of the insert. The cells that have traversed the membrane and are on the underside are fixed, stained (e.g., with crystal violet or DAPI), and counted under a microscope. The number of migrated/invaded cells in the this compound-treated group is compared to the control group.

In Vivo Xenograft Tumor Studies

These studies evaluate the efficacy of this compound in a living organism.

  • Cell Implantation: Human prostate cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered, typically via oral gavage, at a specified dose and frequency. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 3 days) using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised and can be used for further analysis, such as confirming target inhibition via ex vivo ABPP. The reduction in tumor growth in the this compound-treated group compared to the control group is calculated.

Conclusion

This compound is a highly potent and selective inhibitor of KIAA1363 that has proven to be an invaluable tool for investigating the role of ether lipid metabolism in cancer. Its ability to disrupt key pro-tumorigenic processes both in vitro and in vivo underscores the therapeutic potential of targeting KIAA1363. This technical guide provides a comprehensive summary of the core data and methodologies associated with this compound, serving as a foundational resource for researchers in oncology and drug development.

References

The Role of JW480 in Prostate Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JW480, a potent and selective inhibitor of the serine hydrolase KIAA1363 (also known as AADACL1), and its significant role in the context of prostate cancer research. Elevated levels of neutral ether lipids (NELs) are a known characteristic of various cancers, and the hydrolytic enzyme KIAA1363 plays a crucial role in the production of a specific class of these lipids, the monoalkylglycerol ethers (MAGEs).[1][2] this compound has emerged as a key pharmacological tool to investigate the pro-tumorigenic functions of the KIAA1363-MAGE pathway in prostate cancer.[1][2]

Mechanism of Action

This compound is an O-aryl carbamate that functions as a potent and selective inhibitor of KIAA1363.[1] It is believed to act as an irreversible inhibitor by carbamoylating the serine nucleophile within the enzyme's active site.[1] This targeted inhibition of KIAA1363 leads to a significant reduction in the levels of MAGE lipids within prostate cancer cells.[1][3] By disrupting this metabolic pathway, this compound impairs several pro-tumorigenic properties of prostate cancer cells.[1][2]

The KIAA1363-MAGE Signaling Pathway

The KIAA1363 enzyme is highly expressed in aggressive cancer cells and is integral to the generation of MAGEs.[1][2] While the complete downstream signaling cascade of MAGEs in prostate cancer is still under investigation, it is evident that the KIAA1363-MAGE pathway contributes significantly to cancer pathogenesis. Inhibition of this pathway by this compound has been shown to impede key cellular processes that drive cancer progression.

KIAA1363_MAGE_Pathway cluster_lipids cluster_effects KIAA1363 KIAA1363 (AADACL1) MAGE MAGEs (Monoalkylglycerol ethers) KIAA1363->MAGE produces This compound This compound This compound->KIAA1363 MAGE_precursor 2-acetyl MAGE (precursor) MAGE_precursor->KIAA1363 Migration Migration MAGE->Migration Invasion Invasion MAGE->Invasion Survival Survival MAGE->Survival TumorGrowth Tumor Growth MAGE->TumorGrowth

Caption: The inhibitory action of this compound on the KIAA1363-MAGE signaling pathway in prostate cancer.

Quantitative Data Summary

The efficacy of this compound has been quantified in several studies, demonstrating its potency and selectivity. The following tables summarize the key quantitative findings.

Inhibitory Potency of this compound
Parameter Value
IC50 (in vitro, PC3 cell proteomes)0.012 μM[1]
IC50 (in situ, PC3 cells)0.006 μM[1]
IC50 (mouse brain membrane proteomes)20 nM[3][4]
IC50 (human PC3 prostate cancer cell proteomes)6-12 nM[4]
Effects of this compound on Prostate Cancer Cells
Parameter Observation
2-acetyl MAGE hydrolase activity in PC3 and DU145 cells (1 µM this compound)Completely blocked[1]
MAGE lipid levels in PC3 and DU145 cells (1 µM this compound)Significantly reduced[1]
In vivo tumor growth (PC3 xenografts in SCID mice, 80 mg/kg oral dose)Reduced[4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following outlines the protocols for key experiments conducted to evaluate the effects of this compound on prostate cancer cells.

Competitive Activity-Based Protein Profiling (ABPP)

This technique was utilized to determine the potency and selectivity of this compound.

ABPP_Workflow Proteome Prostate Cancer Cell Proteome Lysate Incubation Incubate with varying [this compound] Proteome->Incubation FP_Rh Add FP-Rhodamine (broad-spectrum serine hydrolase probe) Incubation->FP_Rh SDS_PAGE SDS-PAGE Analysis FP_Rh->SDS_PAGE Gel_Imaging In-gel Fluorescence Scanning SDS_PAGE->Gel_Imaging Quantification Quantify band intensity to determine IC50 Gel_Imaging->Quantification

Caption: Workflow for competitive activity-based protein profiling (ABPP) to assess this compound potency.

Methodology:

  • Proteome Preparation: Prostate cancer cells (e.g., PC3) are lysed to obtain the total proteome.

  • Inhibitor Incubation: The proteome lysates are incubated with a range of concentrations of this compound.

  • Probe Labeling: A fluorescently tagged broad-spectrum serine hydrolase probe, such as FP-rhodamine, is added to the lysates. This probe covalently labels the active sites of serine hydrolases that have not been inhibited by this compound.

  • SDS-PAGE: The labeled proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Scanning: The gel is scanned to visualize the fluorescently labeled serine hydrolases.

  • Data Analysis: The intensity of the band corresponding to KIAA1363 is quantified. A decrease in fluorescence intensity with increasing this compound concentration indicates inhibition. The IC50 value is calculated from the dose-response curve.[1]

Cell Migration and Invasion Assays

These assays are critical to understanding the impact of this compound on the metastatic potential of prostate cancer cells.

Methodology:

  • Migration Assay: Prostate cancer cells are seeded in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant. Cells that migrate through the porous membrane to the lower chamber are stained and counted. The experiment is performed in the presence and absence of this compound to assess its effect on cell migration.

  • Invasion Assay: This assay is similar to the migration assay, but the Transwell insert is coated with a basement membrane extract (e.g., Matrigel). This requires the cells to degrade the matrix in order to move through the membrane, thus measuring their invasive capacity. The number of invading cells is quantified after a set incubation period with and without this compound.[1]

In Vivo Tumor Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy of potential cancer therapeutics.

Methodology:

  • Cell Implantation: Human prostate cancer cells (e.g., PC3) are subcutaneously injected into immunocompromised mice (e.g., SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are treated with this compound (e.g., orally at 80 mg/kg) or a vehicle control.[4]

  • Tumor Monitoring: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as confirming KIAA1363 inhibition.[1]

Conclusion

This compound has proven to be an invaluable research tool for elucidating the role of the KIAA1363-MAGE pathway in prostate cancer. Its high potency and selectivity allow for the specific interrogation of this metabolic pathway. The collective evidence strongly indicates that inhibition of KIAA1363 by this compound effectively reduces the tumorigenic properties of prostate cancer cells, including their migration, invasion, survival, and in vivo growth.[1][2][3] These findings highlight the KIAA1363-MAGE pathway as a promising therapeutic target for the development of novel treatments for prostate cancer. Further research, potentially in combination with other chemotherapeutic agents, is warranted to explore the full clinical potential of KIAA1363 inhibition.[1]

References

A Technical Guide to JW480: A Potent Inhibitor of KIAA1363 and its Role in Monoalkylglycerol Ether Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor JW480 and its interaction with the monoalkylglycerol ether (MAGE) metabolic pathway. This compound is a potent and selective inhibitor of the serine hydrolase KIAA1363 (also known as AADACL1), a key enzyme responsible for the production of MAGEs.[1][2][3] Elevated levels of MAGEs and the activity of KIAA1363 are strongly associated with the pathogenesis of several aggressive cancers, making this pathway a compelling target for therapeutic intervention.[1][2] This document details the mechanism of action of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the associated metabolic and signaling pathways to facilitate further research and drug development efforts.

Introduction to Monoalkylglycerol Ether (MAGE) Metabolism

Monoalkylglycerol ethers (MAGEs) are a class of neutral ether lipids that play significant roles in various biological processes, ranging from serving as membrane components to acting as signaling molecules.[4][5][6] The metabolic pathways governing MAGEs are complex and have been implicated in both normal physiological functions, such as adipogenesis, and pathological conditions, particularly cancer.[1][5][6] In many aggressive cancer cell lines, the MAGE metabolic pathway is significantly upregulated, contributing to phenotypes associated with malignancy, including enhanced cell migration, invasion, and survival.[1][2][7]

The enzyme KIAA1363 (also known as Arylacetamide Deacetylase-Like 1 or AADACL1, and Neutral Cholesterol Ester Hydrolase 1 or NCEH1) is a central regulator in MAGE metabolism.[1][8] It functions as a hydrolase that converts 2-acetyl monoalkylglycerol ether (2-acetyl MAGE), a precursor in the platelet-activating factor (PAF) pathway, into MAGE.[1] The targeted inhibition of KIAA1363 therefore presents a strategic approach to modulate the pro-tumorigenic activities associated with this lipid signaling network.

This compound: A Selective KIAA1363 Inhibitor

This compound is an O-aryl carbamate compound identified through activity-based protein profiling (ABPP) as a highly potent and selective inhibitor of KIAA1363.[1][2]

Mechanism of Action: this compound is believed to act as an irreversible inhibitor of KIAA1363.[1] Its carbamate functional group likely carbamoylates the catalytic serine nucleophile within the enzyme's active site, forming a stable covalent bond that permanently inactivates the enzyme.[1] This high selectivity and potency make this compound an invaluable chemical probe for studying the function of KIAA1363 and the downstream effects of MAGE depletion in various biological systems.[1][2]

Quantitative Data for this compound

The following tables summarize the key quantitative metrics reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target Enzyme Cell/Tissue Source IC₅₀ Value Reference
KIAA1363/AADACL1 Human PC3 Prostate Cancer Cell Proteomes 6-12 nM [7]

| KIAA1363/AADACL1 | Mouse Brain Membrane Proteomes | 20 nM |[3][7] |

Table 2: In Vivo Efficacy of this compound

Animal Model Cancer Cell Line Dosage Effect Reference

| Immune-deficient SCID Mice | PC3 Prostate Cancer Xenograft | 80 mg/kg (oral, daily) | 56% reduction in tumor growth by day 33 |[7] |

Table 3: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₂₂H₂₃NO₂ [3]
Molecular Weight 333.42 g/mol [3]
CAS Number 1354359-53-7 [3][7]

| Solubility | Soluble to 100 mM in DMSO and ethanol |[3][9] |

Signaling and Metabolic Pathways

Inhibition of KIAA1363 by this compound directly impacts the ether lipid metabolic pathway, leading to a decrease in MAGE production. This has downstream consequences on signaling pathways that contribute to cancer progression.

Monoalkylglycerol Ether (MAGE) Metabolic Pathway

The diagram below illustrates the central role of KIAA1363 in MAGE synthesis and its inhibition by this compound. KIAA1363 hydrolyzes the acetyl group from 2-acetyl MAGE, a key intermediate, to produce MAGE. This compound blocks this step, leading to an accumulation of the precursor and a reduction in MAGE levels.

MAGE_Metabolism cluster_pathway MAGE Metabolic Pathway PAF_precursor Ether Lipid Precursors (e.g., in PAF cycle) acetyl_MAGE 2-Acetyl Monoalkylglycerol Ether (2-acetyl MAGE) PAF_precursor->acetyl_MAGE Biosynthesis MAGE Monoalkylglycerol Ether (MAGE) acetyl_MAGE->MAGE Hydrolysis downstream Downstream Signaling (e.g., Alkyl-LPA synthesis) MAGE->downstream KIAA1363 KIAA1363 (AADACL1) KIAA1363->acetyl_MAGE This compound This compound This compound->KIAA1363 Inhibits

Figure 1. this compound Inhibition of the MAGE Metabolic Pathway.
Logical Flow of this compound's Anti-Tumorigenic Action

The inhibition of KIAA1363 by this compound initiates a cascade of events that ultimately suppresses cancer cell malignancy. The logical relationship from molecular inhibition to cellular and physiological outcomes is depicted below.

JW480_Action_Flow cluster_flow This compound Mechanism of Anti-Tumorigenic Action node_this compound This compound node_kiaa KIAA1363 Enzyme Activity node_this compound->node_kiaa Inhibition node_mage Cellular MAGE Levels node_kiaa->node_mage Reduction node_phenotype Migration Invasion Survival node_mage->node_phenotype Impairment node_growth In Vivo Tumor Growth node_phenotype->node_growth Suppression

Figure 2. Logical workflow of this compound's effects on cancer cells.

Key Experimental Protocols

This section provides detailed methodologies for foundational experiments used to characterize this compound and its effects on MAGE metabolism.

KIAA1363 Activity Assay (Competitive ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic method used to assess the potency and selectivity of enzyme inhibitors in complex proteomes.

Objective: To determine the IC₅₀ of this compound for KIAA1363 and assess its selectivity against other serine hydrolases.

Materials:

  • Human (e.g., PC3) or murine (e.g., brain) proteome lysates.

  • This compound stock solution (in DMSO).

  • Fluorophosphonate-rhodamine (FP-rhodamine) activity-based probe.

  • SDS-PAGE gels and imaging system.

  • Phosphate-buffered saline (PBS).

Protocol:

  • Proteome Preparation: Prepare proteome lysates from cells or tissues by sonication in PBS and centrifugation to isolate the desired fraction (e.g., membrane proteome). Determine total protein concentration using a BCA or Bradford assay.

  • Inhibitor Incubation: Aliquot proteome samples (e.g., 50 µg of protein per sample). Pre-incubate the samples with varying concentrations of this compound (or DMSO vehicle control) for 30 minutes at 37°C to allow for target engagement.

  • Probe Labeling: Add the FP-rhodamine probe (e.g., 1 µM final concentration) to each sample and incubate for an additional 30 minutes at room temperature. The probe will covalently label the active site of accessible serine hydrolases.

  • SDS-PAGE Analysis: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Visualization and Quantification: Visualize the labeled hydrolases using a fluorescence gel scanner. The intensity of the band corresponding to KIAA1363 (identified by molecular weight) will decrease with increasing concentrations of this compound.

  • Data Analysis: Quantify the band intensities. Plot the remaining KIAA1363 activity against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. Selectivity is assessed by observing the lack of signal reduction for other serine hydrolase bands on the same gel.

ABPP_Workflow cluster_workflow Competitive ABPP Experimental Workflow start Proteome Lysate step1 Pre-incubate with This compound (various conc.) start->step1 step2 Add FP-Rhodamine Probe step1->step2 step3 SDS-PAGE Separation step2->step3 step4 Fluorescence Gel Scan step3->step4 end Quantify Bands & Calculate IC₅₀ step4->end

Figure 3. Workflow for competitive activity-based protein profiling.
Lipidomics for MAGE Quantification

Objective: To measure the change in cellular MAGE levels following treatment with this compound.

Materials:

  • Cultured cells (e.g., PC3, DU145).

  • This compound stock solution.

  • Lipid extraction solvents (e.g., chloroform, methanol, water in a Bligh-Dyer or Folch method).

  • Internal standards for quantification (if available).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: After treatment, wash cells with cold PBS, scrape, and pellet them by centrifugation.

  • Lipid Extraction: Resuspend the cell pellet and perform a biphasic liquid-liquid extraction. For example, use a single-phase mixture of chloroform:methanol (1:2, v/v), vortex, and then add chloroform and water to induce phase separation.

  • Sample Preparation: Collect the lower organic phase containing the lipids. Dry the solvent under a stream of nitrogen. Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol).

  • LC-MS Analysis: Inject the sample onto an appropriate LC column (e.g., C18) coupled to a mass spectrometer. Develop a chromatographic method to separate MAGE species from other lipids.

  • Data Acquisition: Operate the mass spectrometer in a mode to detect the specific m/z values corresponding to different MAGE species (e.g., using selected ion monitoring or full scan mode).

  • Data Analysis: Integrate the peak areas for the MAGE species in this compound-treated versus control samples. Normalize the data to an internal standard and/or total protein/cell number to determine the relative or absolute change in MAGE levels.

Conclusion and Future Directions

This compound is a pivotal research tool for dissecting the roles of KIAA1363 and MAGE metabolism in health and disease.[1][2] Its high potency and selectivity allow for precise pharmacological interrogation of this pathway. The demonstrated efficacy of this compound in reducing tumor growth in preclinical models underscores the potential of KIAA1363 as a viable therapeutic target for cancers characterized by elevated ether lipid metabolism.[1][7]

Future research should focus on:

  • Translational Studies: Advancing this compound or its analogs into further preclinical and clinical development for oncology indications.

  • Broader Roles of KIAA1363: Utilizing this compound to explore the function of KIAA1363 in other physiological contexts, such as its role in cholesterol and retinoid metabolism.[10][11]

  • Biomarker Development: Identifying patient populations with tumors exhibiting high KIAA1363 expression or elevated MAGE levels who would be most likely to respond to KIAA1363 inhibition.

  • Mechanism of MAGE Action: Elucidating the precise downstream molecular mechanisms by which MAGEs promote cell migration, invasion, and survival.

References

JW480: A Potent and Selective Chemical Probe for AADACL1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Arylacetamide deacetylase-like 1 (AADACL1), also known as KIAA1363 or NCEH1, is an integral membrane serine hydrolase that has emerged as a significant enzyme in cancer biology and platelet physiology.[1][2] In aggressive cancer cells, particularly prostate cancer, AADACL1 is highly elevated and plays a crucial role in the metabolism of neutral ether lipids (NELs), specifically in the generation of monoalkylglycerol ethers (MAGEs).[3][4] This pathway is implicated in promoting cancer cell migration, invasion, survival, and in vivo tumor growth.[1][3] In platelets, AADACL1 regulates the metabolism of 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), thereby influencing platelet aggregation and thrombosis.[5][6]

To investigate the function of AADACL1 in these (patho)physiological processes, potent and selective pharmacological tools are essential. JW480 is a small molecule inhibitor developed through activity-based protein profiling (ABPP)-guided medicinal chemistry.[1][3] It has been characterized as a highly potent, selective, and orally bioavailable inhibitor of AADACL1, making it an invaluable chemical probe for studying the biological functions of this enzyme.[1][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its use, and visualizations of relevant pathways and workflows.

Mechanism of Action and Selectivity

This compound is an O-aryl carbamate that is believed to act as an irreversible inhibitor of AADACL1.[1] The proposed mechanism involves the carbamoylation of the enzyme's active site serine nucleophile, a mechanism consistent with other carbamate inhibitors of serine hydrolases.[1] This covalent modification leads to sustained inhibition of AADACL1 activity.[1]

The development of this compound utilized competitive ABPP to refine its potency and selectivity simultaneously.[1] This technique allows for the assessment of an inhibitor's activity against numerous serine hydrolases in parallel within a native proteome.[1][8] this compound demonstrates excellent selectivity for AADACL1. In competitive ABPP-MudPIT analysis of PC3 prostate cancer cell proteomes, this compound only inhibited AADACL1 among the approximately 30 serine hydrolases detected.[1] In in-vivo studies in mice, the only significant off-target observed in the brain proteome was the carboxylesterase ES1.[1] This cross-reactivity with some carboxylesterases is a known feature of carbamate-based serine hydrolase inhibitors and is considered less problematic for studies in the nervous system and cancer, where carboxylesterase expression is low.[1]

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory potency and its physical and chemical properties.

Table 1: Inhibitory Activity of this compound

TargetSystemAssay TypeIC₅₀ Value95% Confidence IntervalReference
KIAA1363/AADACL1PC3 Human Prostate Cancer Cell Proteomein vitro competitive ABPP12 nM9–14 nM[1]
KIAA1363/AADACL1PC3 Human Prostate Cancer Cellsin situ competitive ABPP6 nM5–7 nM[1]
KIAA1363/AADACL1Mouse Brain Proteomein vitro competitive ABPP20 nMN/A[9]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2-Isopropylphenyl(2-(naphthalen-2-yl)ethyl)carbamate[9]
Molecular Formula C₂₂H₂₃NO₂[4]
Molecular Weight 333.42 g/mol [9]
CAS Number 1354359-53-7
Purity ≥98%[9]
Solubility Soluble to 100 mM in DMSO and ethanol[9]
Storage Store at -20°C

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are based on established methods and those cited in the primary literature for this compound.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to determine the potency and selectivity of this compound against serine hydrolases in a complex proteome.

Materials:

  • Proteome lysate (e.g., from PC3 cells or mouse brain tissue)

  • This compound stock solution (in DMSO)

  • Fluorophosphonate-rhodamine (FP-rhodamine) or similar broad-spectrum serine hydrolase probe

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Protocol:

  • Proteome Preparation: Prepare proteome lysates at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

  • Inhibitor Incubation: Aliquot 50 µL of the proteome lysate into multiple tubes. Add varying concentrations of this compound (or DMSO as a vehicle control) to the tubes. Incubate for 30 minutes at 37°C.

  • Probe Labeling: Add the FP-rhodamine probe to each tube at a final concentration of 1 µM. Incubate for another 30 minutes at room temperature.

  • Sample Preparation for SDS-PAGE: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer. Boil the samples for 5 minutes at 95°C.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Imaging: Scan the gel using a fluorescence scanner. The inhibition of a specific hydrolase is observed as a decrease in the fluorescence intensity of the corresponding band compared to the vehicle control.[10]

  • Data Analysis: Quantify the band intensities to determine the IC₅₀ value of this compound for AADACL1.

Cell Survival Assay (WST-1)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., PC3, DU145)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to attach overnight.[1][2]

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[11] Replace the medium in the wells with 100 µL of the this compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[3]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the WST-1 to be converted to formazan by metabolically active cells.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.

Matrigel Invasion Assay

This assay quantifies the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., PC3)

  • Matrigel Basement Membrane Matrix

  • 24-well plates with cell culture inserts (8.0 µm pore size)

  • Serum-free and serum-containing culture medium

  • This compound stock solution (in DMSO)

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol and crystal violet)

Protocol:

  • Insert Preparation: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the top of the cell culture inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C for at least 1 hour.[12][13]

  • Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells overnight. On the day of the experiment, harvest the cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle control.

  • Cell Seeding: Add the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the Matrigel-coated inserts.

  • Chemoattractant: In the lower chamber of the 24-well plate, add medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).[12]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells and the Matrigel layer from the top of the membrane.[13]

  • Staining and Quantification: Fix the cells that have invaded to the underside of the membrane with methanol for 10 minutes. Stain the fixed cells with 0.5% crystal violet for 20 minutes. Wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several random fields of view under a microscope.

In Vivo Tumor Growth Study

This protocol describes how to assess the effect of this compound on the growth of prostate cancer xenografts in mice.

Materials:

  • Immunocompromised mice (e.g., SCID or NSG mice)

  • Prostate cancer cells (e.g., PC3)

  • This compound

  • Vehicle for oral gavage (e.g., PEG300)

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of PC3 cells (e.g., 1-2 x 10⁶ cells in Matrigel/PBS) into the flank of each mouse.[14]

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound by oral gavage at the desired dose (e.g., 20-80 mg/kg) daily or as determined by preliminary studies.[1][4] The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (width)² x length / 2).

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Study Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or after a specific duration of treatment. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, proteomics).

Platelet Aggregation and Secretion Assay

This protocol evaluates the impact of this compound on platelet function.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • This compound stock solution (in DMSO)

  • Platelet agonists (e.g., collagen, thrombin)[15][16]

  • Platelet aggregometer

  • Luciferin-luciferase reagent for ATP detection

  • Luminometer

Protocol:

  • Platelet Preparation: Prepare PRP from fresh whole blood by centrifugation.

  • Inhibitor Pre-incubation: Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.[5]

  • Aggregation Measurement: Place the platelet suspension in the aggregometer cuvette with a stir bar. Add a platelet agonist (e.g., collagen) to induce aggregation. Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.[6]

  • ATP Secretion Measurement: To measure dense granule secretion, the luciferin-luciferase reagent can be added to the platelet suspension before the agonist. The ATP released from dense granules will react with the reagent, producing a luminescent signal that can be measured by the aggregometer's luminometer channel or a separate luminometer.[17][18]

  • Data Analysis: Quantify the extent of aggregation (e.g., maximum aggregation %) and the amount of ATP released to determine the inhibitory effect of this compound.

Mandatory Visualization

The following diagrams were created using the DOT language to illustrate key concepts related to this compound and AADACL1.

AADACL1_Signaling_Pathway cluster_cancer Prostate Cancer Cell Ether Lipids Ether Lipids AADACL1 AADACL1 Ether Lipids->AADACL1 MAGEs Monoalkylglycerol Ethers (MAGEs) AADACL1->MAGEs Hydrolysis Tumorigenesis Migration, Invasion, Survival, Tumor Growth MAGEs->Tumorigenesis This compound This compound This compound->AADACL1 Inhibits JW480_Experimental_Workflow cluster_invitro In Vitro / In Situ Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies a Prepare Proteome or Cell Lysate b Incubate with varying [this compound] a->b c Add Broad-Spectrum Serine Hydrolase Probe (e.g., FP-Rhodamine) b->c d Analyze by SDS-PAGE & Fluorescence Scan c->d e Determine IC50 & Selectivity Profile d->e f Treat Cancer Cells (e.g., PC3) with this compound g Perform Assays: - Survival (WST-1) - Migration - Invasion (Matrigel) f->g h Quantify Phenotypic Effects g->h i Establish Tumor Xenografts in Mice j Administer this compound (e.g., Oral Gavage) i->j k Monitor Tumor Growth & Animal Health j->k l Assess Anti-Tumor Efficacy k->l AADACL1_Platelet_Pathway cluster_platelet Platelet Activation HAG 1-O-hexadecyl-2-acetyl -sn-glycerol (HAG) AADACL1 AADACL1 HAG->AADACL1 HAGP HAGP (phosphorylated) Inhibits PKC HAG->HAGP Accumulates upon AADACL1 inhibition HG 1-O-hexadecyl -sn-glycerol (HG) AADACL1->HG Metabolizes PKC_Activation Protein Kinase C (PKC) Activation Granule_Secretion Dense Granule Secretion (ADP/ATP) PKC_Activation->Granule_Secretion Aggregation Platelet Aggregation & Thrombosis Granule_Secretion->Aggregation This compound This compound This compound->AADACL1 Inhibits HAGP->PKC_Activation

References

The Discovery and Synthesis of JW480: A Technical Guide to a Potent Inhibitor of KIAA1363

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JW480 is a potent and selective small-molecule inhibitor of the serine hydrolase KIAA1363 (also known as AADACL1 or NCEH1), an enzyme implicated in the progression of aggressive cancers. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It details the methodologies for its synthesis and key biological assays, presents quantitative data in a structured format, and visualizes the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology, chemical biology, and drug discovery.

Introduction

Cancer progression is often associated with alterations in cellular metabolism. One such alteration is the dysregulation of ether lipid metabolism, which has been linked to increased tumor cell migration, invasion, and survival.[1][2] The serine hydrolase KIAA1363 has been identified as a key enzyme in this pathway, specifically acting as a 2-acetyl monoalkylglycerol ether (MAGE) hydrolase.[2][3] Elevated levels of KIAA1363 are observed in various aggressive cancer cell lines and primary tumors.[2]

The development of potent and selective inhibitors of KIAA1363 is crucial for both elucidating its biological function and exploring its therapeutic potential. This compound, an O-aryl carbamate, emerged from a medicinal chemistry effort guided by competitive activity-based protein profiling (ABPP), a powerful chemoproteomic technique for assessing enzyme activity directly in native biological systems.[4][5] this compound exhibits high potency and selectivity for KIAA1363 and has demonstrated efficacy in cellular and in vivo models of cancer.[4]

Discovery of this compound: A Competitive Activity-Based Protein Profiling Approach

The discovery of this compound was facilitated by competitive activity-based protein profiling (ABPP).[4] This technique utilizes activity-based probes (ABPs) that covalently bind to the active site of enzymes in a specific class. For serine hydrolases, fluorophosphonate (FP)-based probes are commonly used.[1][6]

The general workflow for the discovery of this compound involved:

  • Screening: A library of compounds was screened for their ability to compete with an FP-based probe for binding to serine hydrolases in cancer cell proteomes.

  • Identification of Hits: Compounds that selectively prevented the labeling of KIAA1363 by the FP probe were identified as initial hits.

  • Lead Optimization: Structure-activity relationship (SAR) studies were conducted to improve the potency and selectivity of the initial hits, leading to the development of this compound.[4]

G cluster_0 Competitive ABPP Workflow proteome Cancer Cell Proteome inhibitor Small Molecule Inhibitor Library (including this compound precursors) proteome->inhibitor Incubate probe FP-Biotin Probe inhibitor->probe Add Probe avidin Avidin Affinity Chromatography probe->avidin Enrich Labeled Proteins ms LC-MS/MS Analysis avidin->ms On-bead Digestion & Analysis analysis Data Analysis and Hit Identification ms->analysis

Figure 1: Competitive ABPP workflow for inhibitor discovery.

Synthesis of this compound

This compound, with the chemical name 2-isopropylphenyl (2-(naphthalen-2-yl)ethyl)carbamate, is synthesized through a multi-step process. While the primary literature from Chang et al. (2011) does not provide a detailed step-by-step protocol in its main text, the synthesis of similar carbamates generally follows established organic chemistry principles. A plausible synthetic route is outlined below.

Disclaimer: The following protocol is a representative synthesis based on standard chemical transformations for this class of compounds and may not reflect the exact, optimized procedure used for the initial synthesis of this compound. Researchers should consult specialized synthetic chemistry literature for detailed experimental conditions.

Proposed Synthetic Pathway

G cluster_0 Proposed Synthesis of this compound A 2-(Naphthalen-2-yl)ethan-1-amine C 2-(Naphthalen-2-yl)ethyl isocyanate A->C Reaction with B B Triphosgene or analogous reagent E This compound C->E Reaction with D in the presence of a base D 2-Isopropylphenol

Figure 2: Proposed synthetic route for this compound.
Experimental Protocol (Representative)

Step 1: Synthesis of 2-(Naphthalen-2-yl)ethyl isocyanate

  • To a solution of 2-(naphthalen-2-yl)ethan-1-amine in a suitable aprotic solvent (e.g., dichloromethane), add a phosgene equivalent such as triphosgene portion-wise at 0 °C under an inert atmosphere.

  • Slowly add a non-nucleophilic base (e.g., triethylamine) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully quenched and the product is extracted. The organic layers are combined, dried, and concentrated under reduced pressure to yield the isocyanate intermediate.

Step 2: Synthesis of 2-isopropylphenyl (2-(naphthalen-2-yl)ethyl)carbamate (this compound)

  • To a solution of 2-isopropylphenol in an appropriate aprotic solvent (e.g., tetrahydrofuran), add a suitable base (e.g., sodium hydride) at 0 °C to form the corresponding phenoxide.

  • To this solution, add the previously synthesized 2-(naphthalen-2-yl)ethyl isocyanate dropwise.

  • Allow the reaction mixture to stir at room temperature until completion.

  • The reaction is then quenched, and the product is extracted into an organic solvent.

  • The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Biological Activity and Mechanism of Action

Potency and Selectivity

This compound is a highly potent inhibitor of KIAA1363. The inhibitory concentrations (IC₅₀) have been determined in various biological systems.

System IC₅₀ (nM) Reference
Mouse Brain Membrane Proteome20[7]
Human PC3 Prostate Cancer Cell Lysate12[7]
Human PC3 Prostate Cancer Cells (in situ)6-12[5]

Table 1: Potency of this compound against KIAA1363

Importantly, this compound demonstrates high selectivity for KIAA1363 over other serine hydrolases, with the exception of some cross-reactivity with carboxylesterases, which is a common feature of carbamate-based serine hydrolase inhibitors.[5]

Mechanism of Action: Inhibition of the KIAA1363-MAGE Pathway

KIAA1363 plays a central role in ether lipid metabolism by hydrolyzing 2-acetyl monoalkylglycerol ethers (2-acetyl MAGEs) to monoalkylglycerol ethers (MAGEs).[2][3] MAGEs are precursors for the synthesis of pro-tumorigenic signaling lipids, such as alkyl-lysophosphatidic acid (LPA).[8] By inhibiting KIAA1363, this compound disrupts this pathway, leading to a reduction in MAGE levels and downstream signaling that promotes cancer cell pathogenicity.[3][4]

References

The Selectivity Profile of JW480 Across Serine Hydrolases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of JW480, a potent and selective inhibitor of the serine hydrolase KIAA1363. This compound was developed using activity-based protein profiling (ABPP) guided medicinal chemistry to ensure high potency for its target and selectivity across the broader serine hydrolase enzyme class.[1][2] Its development has provided a critical tool for the pharmacological characterization of KIAA1363, an enzyme implicated in the pathogenesis of aggressive cancers.[1][2][3]

Mechanism of Action

This compound is an O-aryl carbamate that is believed to act as an irreversible inhibitor of its target enzyme, KIAA1363 (also known as AADACL1 or NCEH1).[1] The proposed mechanism involves the carbamoylation of the catalytic serine nucleophile within the enzyme's active site.[1] This covalent modification is consistent with the mechanism of other carbamate inhibitors of serine hydrolases and is supported by competitive ABPP results showing sustained, time-dependent inhibition of KIAA1363 in tissue extracts from this compound-treated animal models.[1]

Quantitative Selectivity Profile

The potency and selectivity of this compound have been rigorously characterized in various biological systems, including cancer cell lines and mouse brain tissue.[1][4] These studies consistently demonstrate that this compound is a low-nanomolar inhibitor of KIAA1363.

On-Target Potency

The inhibitory potency of this compound against its primary target, KIAA1363, has been quantified through competitive ABPP assays. The half-maximal inhibitory concentration (IC50) values highlight its strong activity in both isolated proteomes (in vitro) and living cells (in situ).

System Assay Type IC50 Value (nM)
Human PC3 Prostate Cancer Cell ProteomeIn vitro12
Human PC3 Prostate Cancer CellsIn situ6
Mouse Brain Membrane ProteomeIn vitro20

Data sourced from multiple studies.[1][4]

Off-Target Profile

The selectivity of this compound was assessed across a broad range of serine hydrolases using high-resolution, mass spectrometry-based competitive ABPP-MudPIT.[1] In combined analyses of proteomes from cancer cells and mouse brain, over 40 distinct serine hydrolase activities were profiled.[1]

Off-Target Enzyme Enzyme Class Profiling Result
Carboxylesterase ES1CarboxylesteraseSingle off-target detected.[1][5]
>40 Other Serine HydrolasesVariousNo detectable inhibition.[1]

This remarkable selectivity demonstrates that this compound is a highly focused inhibitor. The cross-reactivity with carboxylesterases is a known characteristic of some carbamate-based serine hydrolase inhibitors and is often associated with xenobiotic metabolism.[1]

Experimental Protocols

The primary methodology used to define the potency and selectivity of this compound is Competitive Activity-Based Protein Profiling (ABPP) .[1][5] ABPP is a powerful chemical proteomics technique that utilizes active site-directed chemical probes to assess the functional state of entire enzyme families in complex proteomes.[6][7][8]

Competitive ABPP Workflow

The general workflow for assessing an inhibitor's profile using competitive ABPP is as follows:

  • Proteome Preparation : A complex biological sample (e.g., cell lysate, tissue homogenate) is prepared.

  • Inhibitor Incubation : The proteome is incubated with varying concentrations of the test inhibitor (e.g., this compound). This allows the inhibitor to bind to its target enzyme(s).

  • Probe Labeling : The proteome is then treated with a broad-spectrum, reporter-tagged Activity-Based Probe (ABP). For serine hydrolases, a fluorophosphonate (FP) probe coupled to a reporter tag (like a fluorophore or biotin) is commonly used. The ABP covalently labels the active sites of serine hydrolases that have not been blocked by the inhibitor.

  • Analysis : The proteome is analyzed to quantify the extent of ABP labeling for each enzyme. A reduction in labeling for a specific enzyme in the presence of the inhibitor indicates that the inhibitor binds to that enzyme.

    • Gel-Based Analysis : If the ABP has a fluorescent tag, proteins are separated by SDS-PAGE, and labeled enzymes are visualized via in-gel fluorescence scanning. The decrease in fluorescence intensity of a protein band with increasing inhibitor concentration is used to calculate the IC50.[1][6]

    • Mass Spectrometry-Based Analysis (ABPP-MudPIT) : For higher resolution and broader coverage, a biotin-tagged ABP is used. Labeled proteins are enriched and then identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS). This method provides a more comprehensive view of selectivity across the proteome.[1]

ABPP_Workflow cluster_prep Sample Preparation cluster_reaction Competitive Labeling cluster_analysis Analysis p Proteome (e.g., cell lysate, tissue) inhibitor Incubate with this compound (various concentrations) p->inhibitor Step 1 probe Add broad-spectrum serine hydrolase ABP inhibitor->probe Step 2 gel Gel-Based ABPP (SDS-PAGE & Fluorescence Scan) probe->gel Step 3a ms ABPP-MudPIT (Enrichment & LC-MS/MS) probe->ms Step 3b data Data Analysis (Determine IC50 & Selectivity) gel->data ms->data

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Signaling Pathway and Biological Impact

This compound's primary target, KIAA1363, is a key enzyme in the metabolism of neutral ether lipids.[2] Specifically, it hydrolyzes 2-acetyl monoalkylglycerol ethers (MAGEs).[1][9] In aggressive cancer cells, KIAA1363 is often highly expressed, leading to alterations in MAGE lipid levels that support pro-tumorigenic activities.[1][2]

By inhibiting KIAA1363, this compound blocks MAGE hydrolysis, leading to a reduction in MAGE lipids.[1] This disruption of the KIAA1363-MAGE pathway has been shown to impair several cancer-related phenotypes, including cell migration, invasion, survival, and in vivo tumor growth.[1][2][4] These findings establish the KIAA1363-MAGE pathway as a pro-tumorigenic metabolic route and validate this compound as a valuable probe for its disruption.[1][2]

Signaling_Pathway cluster_pathway KIAA1363-MAGE Metabolic Pathway cluster_effect Biological Outcome in Cancer MAGE 2-acetyl MAGEs KIAA1363 KIAA1363 (Serine Hydrolase) MAGE->KIAA1363 hydrolyzes Products Metabolic Products + Acetic Acid KIAA1363->Products Phenotype Pro-Tumorigenic Phenotypes (Migration, Invasion, Survival) Products->Phenotype promotes This compound This compound This compound->KIAA1363 Inhibits

Caption: this compound's mechanism of action on the KIAA1363-MAGE pathway.

References

An In-depth Technical Guide to the KIAA1363-MAGE Pathway: A Pro-Tumorigenic Ether Lipid Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KIAA1363-MAGE pathway represents a critical metabolic axis in cancer biology, centered on the enzymatic activity of the serine hydrolase KIAA1363 and its role in the metabolism of monoalkylglycerol ethers (MAGEs). It is crucial to distinguish MAGE lipids from the MAGE (Melanoma-Antigen Gene) family of cancer-testis antigens, as they are distinct molecular entities. This guide provides a comprehensive technical overview of the KIAA1363-MAGE lipid pathway, detailing its core components, mechanism of action, and its significant implications in cancer pathogenesis. We present quantitative data on pathway modulation, detailed experimental protocols for its study, and visualizations of the key processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to the KIAA1363-MAGE Pathway

The enzyme KIAA1363, also known as arylacetamide deacetylase-like 1 (AADACL1) or neutral cholesterol ester hydrolase 1 (NCEH1), is an integral membrane-bound serine hydrolase.[1][2] It is highly expressed in several aggressive cancer cell lines and primary tumors, where its activity is linked to enhanced cell migration, invasion, and tumor growth.[1][3] The core function of KIAA1363 in this context is the hydrolysis of 2-acetyl monoalkylglycerol ethers (2-acetyl MAGEs), a class of neutral ether lipids.[1][4] This enzymatic reaction produces MAGEs, which can be further metabolized to pro-tumorigenic signaling lipids, such as alkyl-lysophosphatidic acid (alkyl-LPA).[1] The upregulation of KIAA1363 and the subsequent alteration in ether lipid metabolism create a signaling cascade that supports cancer progression, making this pathway an attractive target for therapeutic intervention.

Core Components and Mechanism

KIAA1363: The Key Enzyme

KIAA1363 is a member of the arylacetamide deacetylase (AADAC) protein family and is primarily localized to the endoplasmic reticulum.[1][2] It possesses an α/β-hydrolase fold and exhibits activity towards a range of substrates, including xenobiotics and endogenous lipids.[1] In the context of cancer, its most relevant substrate is 2-acetyl MAGE. KIAA1363 is often found as a glycosylated double band of approximately 45 and 50 kDa on Western blots.[1]

MAGE Lipids: The Substrate and Precursor

Monoalkylglycerol ethers (MAGEs) are neutral ether lipids. KIAA1363 catalyzes the deacetylation of 2-acetyl MAGE to produce MAGE.[1][4] These MAGEs serve as precursors for the synthesis of bioactive lipids. For instance, MAGEs can be converted to alkyl-lysophosphatidyl choline (alkyl-LPC) and subsequently to alkyl-lysophosphatidic acid (alkyl-LPA).[1]

Downstream Signaling: The Role of Alkyl-LPA

Alkyl-LPA is a potent signaling molecule known to promote cell proliferation, migration, and survival through its interaction with specific G protein-coupled receptors. The KIAA1363-MAGE pathway directly contributes to the pool of alkyl-LPA, thereby promoting a pro-tumorigenic phenotype.[1] Inhibition of KIAA1363 leads to a reduction in MAGE and alkyl-LPA levels, which correlates with decreased cancer cell motility.[1]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the KIAA1363-MAGE pathway, focusing on inhibitor potency, effects on cancer cell lines, and in vivo models.

Inhibitor Target IC50 Value Cell Line/System Reference
JW480KIAA136320 nMMouse brain[5][6][7]
This compoundKIAA136312 nMPC3 cell proteome (in vitro)[3]
This compoundKIAA13636-12 nMPC3 cells (in situ)[3]
JW576KIAA13630.34 ± 0.15 µMPC3 cells (in situ, competitive ABPP)[4]
JW576KIAA13630.15–0.17 µMCancer cells (in situ, substrate hydrolysis)[4]
AX11890KIAA13631.2 µMNot specified[8]
Cell Line Condition Effect on MAGE Levels Effect on Migration/Invasion Reference
PC3This compound (1 µM, 48 hr)Significant reductionImpaired migration and invasion[3]
DU145This compound (1 µM, 48 hr)Significant reductionImpaired migration and invasion[3]
PC3shKIAA1363Significantly lower levelsImpaired migration and invasion[3]
SKOV-3shKIAA1363Reduced MAGE, alkyl-LPC, and alkyl-LPAImpaired migration[1]
SKOV-3AS115 (inhibitor)Reduced MAGENot specified[1]
Model Treatment Outcome Quantitative Result Reference
PC3 XenograftThis compound (80 mg/kg, oral, daily)Impaired tumor growthSignificantly smaller tumor volume compared to vehicle[3]
shKIAA1363 PC3 Xenograft-Reduced tumor growthSimilar reduction in tumor growth as this compound treatment[3]
SKOV-3 XenograftshKIAA1363Reduced tumor growth rateSignificantly reduced compared to controls[1]
Breast/Prostate Cancer Xenograft[18F]JW199 (PET probe)Heterogeneous KIAA1363 abundanceElevated at growing tumor edges[2]

Signaling Pathway and Experimental Workflow Visualizations

KIAA1363_MAGE_Pathway cluster_cell Cancer Cell 2-Acetyl_MAGE 2-Acetyl Monoalkylglycerol Ether (2-Acetyl MAGE) KIAA1363 KIAA1363 2-Acetyl_MAGE->KIAA1363 Substrate MAGE Monoalkylglycerol Ether (MAGE) KIAA1363->MAGE Hydrolysis Alkyl_LPC Alkyl-Lysophosphatidyl Choline (Alkyl-LPC) MAGE->Alkyl_LPC Conversion Alkyl_LPA Alkyl-Lysophosphatidic Acid (Alkyl-LPA) Alkyl_LPC->Alkyl_LPA Conversion LPA_Receptors LPA Receptors Alkyl_LPA->LPA_Receptors Activation Pro_Tumorigenic_Effects Pro-Tumorigenic Effects (Migration, Invasion, Survival) LPA_Receptors->Pro_Tumorigenic_Effects Inhibitor This compound (Inhibitor) Inhibitor->KIAA1363 Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cancer_Cells Prostate Cancer Cells (e.g., PC3, DU145) Treatment Treat with this compound or shRNA for KIAA1363 Cancer_Cells->Treatment Enzyme_Assay 2-Acetyl MAGE Hydrolase Assay Treatment->Enzyme_Assay Lipidomics Lipidomics Analysis (LC-MS) Treatment->Lipidomics Migration_Assay Transwell Migration/ Invasion Assay Treatment->Migration_Assay Xenograft Establish PC3 Xenograft in Nude Mice In_Vivo_Treatment Administer this compound (e.g., oral gavage) Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Volume In_Vivo_Treatment->Tumor_Measurement

References

Methodological & Application

Application Notes and Protocols: Effective Concentration of JW480 in PC3 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JW480 is a potent and selective inhibitor of the serine hydrolase KIAA1363, also known as AADACL1.[1] This enzyme plays a critical role in the metabolism of neutral ether lipids, specifically in the generation of monoalkylglycerol ethers (MAGEs).[1][2] In aggressive prostate cancer cells, such as the PC3 cell line, the KIAA1363-MAGE pathway is often hyperactive, contributing to the pro-tumorigenic phenotype, including enhanced migration, invasion, and survival.[3] By inhibiting KIAA1363, this compound effectively reduces MAGE levels, thereby impairing the pathogenic characteristics of prostate cancer cells.[1][2] These application notes provide detailed information on the effective concentration of this compound in PC3 cells and protocols for key experimental assays.

Data Presentation

The following tables summarize the quantitative data regarding the effective concentration and biological effects of this compound in the human prostate cancer cell line, PC3.

Table 1: In Vitro and In Situ Efficacy of this compound in PC3 Cells

ParameterValueCell SystemReference
IC50 (in vitro) 12 nM (0.012 µM)PC3 cell proteomes[1]
IC50 (in situ) 6 nM (0.006 µM)Live PC3 cells[1]

Table 2: Functional Effects of this compound on PC3 Cells

Biological EffectConcentrationTreatment DurationOutcomeReference
Inhibition of KIAA1363 Activity 1 µM48 hoursComplete blockade of 2-acetyl MAGE hydrolase activity[1]
Reduction of MAGE Levels 1 µM48 hoursSignificant reduction in MAGE lipids[1]
Impaired Cell Migration 1 µM48 hoursSignificant reduction in cell migration[1]
Impaired Cell Invasion 1 µM48 hoursSignificant reduction in cell invasion[1]
Reduced Cell Survival 1 µM48 hoursImpaired survival in serum-free conditions[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for determining its effective concentration in PC3 cells.

JW480_Mechanism_of_Action Figure 1: this compound Mechanism of Action in PC3 Cells This compound This compound KIAA1363 KIAA1363 (AADACL1) This compound->KIAA1363 inhibits MAGE Monoalkylglycerol Ethers (MAGEs) KIAA1363->MAGE produces MAGE_precursor Ether Lipid Precursors MAGE_precursor->KIAA1363 substrate Pro_tumorigenic Pro-Tumorigenic Phenotypes MAGE->Pro_tumorigenic promotes Migration Migration Pro_tumorigenic->Migration Invasion Invasion Pro_tumorigenic->Invasion Survival Survival Pro_tumorigenic->Survival

Figure 1: this compound Mechanism of Action in PC3 Cells

Experimental_Workflow Figure 2: Experimental Workflow for this compound Evaluation cluster_0 Cell Culture and Treatment cluster_1 Assessment of Efficacy cluster_2 Data Analysis PC3_culture Culture PC3 Cells Treatment Treat with this compound (Dose-Response) PC3_culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Migration_Invasion Migration/Invasion Assay (e.g., Transwell) Treatment->Migration_Invasion IC50 Determine IC50 Viability->IC50 Phenotypic_analysis Analyze Phenotypic Changes Apoptosis->Phenotypic_analysis Migration_Invasion->Phenotypic_analysis IC50->Phenotypic_analysis

Figure 2: Experimental Workflow for this compound Evaluation

Experimental Protocols

Detailed methodologies for key experiments to determine the effective concentration of this compound in PC3 cells are provided below.

Cell Culture and Maintenance
  • Cell Line: PC3 (Human Prostate Adenocarcinoma, ATCC® CRL-1435™)

  • Growth Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • PC3 cells

  • Complete F-12K growth medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PC3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for flow cytometry analysis.

Materials:

  • PC3 cells treated with this compound and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed PC3 cells in 6-well plates at a density of 1-2 x 10⁵ cells/well. After 24 hours, treat the cells with the desired concentrations of this compound for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or accutase. Centrifuge the combined cell suspension.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5][6]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Transwell Migration and Invasion Assay

This protocol describes a method to assess cell migration and invasion. For the invasion assay, the Transwell inserts are coated with Matrigel.

Materials:

  • PC3 cells

  • Serum-free F-12K medium

  • F-12K medium with 10% FBS (chemoattractant)

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel Basement Membrane Matrix (for invasion assay)

  • Cotton swabs

  • Methanol

  • Crystal Violet solution (0.5% in 25% methanol)

  • Microscope

Procedure:

  • Preparation of Inserts:

    • Migration Assay: Use uncoated Transwell inserts.

    • Invasion Assay: Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium and coat the top of the Transwell inserts. Incubate at 37°C for at least 4 hours to allow the gel to solidify.

  • Cell Seeding: Harvest PC3 cells and resuspend them in serum-free F-12K medium at a concentration of 1 x 10⁵ cells/mL. Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • This compound Treatment: Add this compound to the cell suspension in the upper chamber at the desired concentrations.

  • Chemoattraction: Add 600 µL of F-12K medium containing 10% FBS to the lower chamber.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the cells that have migrated to the underside of the membrane with methanol for 10 minutes. Stain with 0.5% Crystal Violet solution for 20 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Quantification: Allow the inserts to air dry. Count the number of stained cells on the underside of the membrane in several random fields of view using a microscope. Calculate the average number of migrated/invaded cells per field.[2][7]

References

Application Notes and Protocols for JW480 In Vivo Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of JW480, a potent and selective inhibitor of the serine hydrolase KIAA1363 (also known as AADACL1), in mouse models. The provided protocols are based on established research and are intended to guide the design and execution of preclinical studies.

Introduction

This compound is a carbamate-based inhibitor that demonstrates high potency and selectivity for KIAA1363, an enzyme implicated in the metabolism of neutral ether lipids.[1][2][3] Dysregulation of the KIAA1363-monoalkylglycerol ether (MAGE) pathway has been associated with the pathogenesis of certain cancers, particularly prostate cancer.[1][3] this compound has been shown to be orally active and capable of completely inhibiting KIAA1363 in mice for at least 24 hours after a single dose.[1] In vivo studies using mouse xenograft models have demonstrated that this compound can impair the migration, invasion, survival, and in vivo tumor growth of human prostate cancer cells.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo administration of this compound in mouse models, as reported in the literature.

ParameterDosageAdministration RouteVehicleFrequencyMouse ModelKey FindingsReference
Inhibition of Brain KIAA1363 5 mg/kgIntraperitoneal (i.p.)18:1:1 (v/v/v) saline:ethanol:emulphorSingle doseNot specifiedComplete inhibition of brain KIAA1363 after 4 hours.[1]
Inhibition of Brain KIAA1363 20 mg/kgOral gavagePEG300Single doseNot specifiedComplete inhibition of brain KIAA1363 after 4 hours.[1]
Prostate Cancer Xenograft Study 80 mg/kgOral gavagePEG300DailyImmune-deficient SCID mice with PC3 tumor xenograftsSignificantly reduced PC3 tumor xenograft growth. Complete inhibition of KIAA1363 activity in tumors.[1]

Signaling Pathway and Experimental Workflow

KIAA1363-MAGE Pathway and Inhibition by this compound

The following diagram illustrates the role of KIAA1363 in the monoalkylglycerol ether (MAGE) pathway and the mechanism of inhibition by this compound. KIAA1363 hydrolyzes 2-acetyl MAGEs, and its inhibition by this compound leads to a reduction in MAGE levels, which in turn impairs pro-tumorigenic properties.[1][4]

KIAA1363_Pathway cluster_0 Cellular Processes cluster_1 Pharmacological Intervention 2-Acetyl_MAGEs 2-Acetyl MAGEs KIAA1363 KIAA1363 (AADACL1) 2-Acetyl_MAGEs->KIAA1363 Substrate MAGEs MAGEs KIAA1363->MAGEs Hydrolysis Pro-tumorigenic_Properties Pro-tumorigenic Properties (Migration, Invasion, Survival) MAGEs->Pro-tumorigenic_Properties Tumor_Growth Tumor Growth Pro-tumorigenic_Properties->Tumor_Growth This compound This compound This compound->KIAA1363 Inhibition

KIAA1363 signaling and this compound inhibition.
Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Experimental_Workflow Cell_Culture Prostate Cancer Cell Culture (e.g., PC3) Tumor_Implantation Subcutaneous Implantation of Cells into SCID Mice Cell_Culture->Tumor_Implantation Group_Assignment Random Assignment to Treatment Groups Tumor_Implantation->Group_Assignment Treatment_Initiation Initiate Daily Dosing: - Vehicle (Control) - this compound (e.g., 80 mg/kg, oral) Group_Assignment->Treatment_Initiation Tumor_Measurement Regular Measurement of Tumor Volume Treatment_Initiation->Tumor_Measurement Daily Endpoint Study Endpoint: - Tumor Size Limit Reached - Predetermined Timepoint Tumor_Measurement->Endpoint Tissue_Collection Tissue Collection: - Tumors - Brain (for target engagement) Endpoint->Tissue_Collection Analysis Analysis: - Tumor Growth Curves - ABPP for KIAA1363 Activity Tissue_Collection->Analysis

Workflow for this compound in vivo efficacy testing.

Experimental Protocols

Preparation of this compound Dosing Solutions

For Intraperitoneal (i.p.) Administration:

  • Prepare a vehicle solution consisting of an 18:1:1 (v/v/v) mixture of saline, ethanol, and Emulphor EL-620.

  • Weigh the required amount of this compound (MW: 333.42 g/mol ) to achieve the desired final concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 25 g mouse at 10 µL/g).

  • Dissolve the this compound in the vehicle solution. Sonication may be used to aid dissolution.

  • Ensure the solution is clear and free of particulates before administration.

For Oral Gavage Administration:

  • Use polyethylene glycol 300 (PEG300) as the vehicle.[1]

  • Weigh the appropriate amount of this compound to achieve the desired final concentration (e.g., 20 mg/mL for an 80 mg/kg dose in a 25 g mouse at 4 µL/g).[1]

  • Dissolve the this compound in PEG300. Gentle warming and vortexing can facilitate dissolution.

  • Allow the solution to cool to room temperature before administration.

In Vivo Administration of this compound

Animal Models:

  • For pharmacokinetic and target engagement studies, various mouse strains can be used.

  • For efficacy studies in cancer models, immune-deficient mice such as SCID or athymic nude mice are required for xenograft tumor growth.[1]

Intraperitoneal (i.p.) Injection:

  • Properly restrain the mouse.

  • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert a 25-27 gauge needle at a shallow angle (10-20 degrees) into the peritoneal cavity.

  • Aspirate to ensure no fluid (urine or blood) is drawn back, then slowly inject the this compound solution.

  • The typical injection volume is 10 µL per gram of body weight.[1]

Oral Gavage:

  • Firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

  • Gently insert the needle into the esophagus and advance it into the stomach. Do not force the needle.

  • Slowly administer the this compound solution.

  • The typical administration volume for a PEG300 vehicle is 4 µL per gram of body weight.[1]

  • Carefully remove the gavage needle.

  • Monitor the mouse for any signs of distress after the procedure.

Prostate Cancer Xenograft Efficacy Study Protocol
  • Cell Culture: Culture human prostate cancer cells (e.g., PC3) under standard conditions.

  • Tumor Cell Implantation:

    • Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS or Matrigel mixture).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of male immune-deficient mice.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Initiate daily administration of this compound (e.g., 80 mg/kg via oral gavage) or the vehicle control.[1]

  • Endpoint and Tissue Collection:

    • Continue treatment for the duration of the study (e.g., until tumors in the control group reach a predetermined size limit).

    • At the study endpoint, euthanize the mice.

    • Excise tumors and other tissues of interest (e.g., brain).

    • Flash-freeze tissues in liquid nitrogen and store at -80°C for subsequent analysis.[1]

  • Analysis:

    • Compare tumor growth curves between the this compound-treated and vehicle-treated groups.

    • Perform activity-based protein profiling (ABPP) on tissue lysates to confirm the inhibition of KIAA1363 activity.[1]

Concluding Remarks

This compound is a valuable research tool for investigating the role of the KIAA1363-MAGE pathway in cancer and other diseases. The protocols outlined above provide a framework for conducting in vivo studies to assess the pharmacodynamics and efficacy of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal care and use.

References

Application Notes and Protocols: Preparation of JW480 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: JW480 is a potent, selective, and orally active inhibitor of the serine hydrolase KIAA1363, also known as AADACL1 or NCEH1[1][2]. This enzyme plays a critical role in the metabolism of monoalkylglycerol ethers (MAGEs), a class of neutral ether lipids implicated in cancer pathogenesis[1][3]. By inhibiting KIAA1363, this compound disrupts the pro-tumorigenic KIAA1363-MAGE pathway, leading to reduced MAGE levels. This disruption has been shown to impair the migration, invasion, survival, and in vivo tumor growth of human prostate cancer cell lines[1][2][3]. These application notes provide a detailed protocol for the preparation, storage, and handling of a this compound stock solution using Dimethyl Sulfoxide (DMSO) as the solvent.

Physicochemical and Solubility Data

Quantitative data for this compound are summarized in the table below. This information is crucial for accurate preparation of stock solutions and for designing experiments.

PropertyValueReferences
IUPAC Name 2-isopropylphenyl (2-(naphthalen-2-yl)ethyl)carbamate[4]
Molecular Formula C₂₂H₂₃NO₂[2][4][5]
Molecular Weight 333.42 g/mol [2]
CAS Number 1354359-53-7[2][5]
Purity ≥98% (HPLC)[2]
Appearance Crystalline solid[6][7]
Max Solubility 100 mM in DMSO; 100 mM in ethanol[2]
IC₅₀ 20 nM (for KIAA1363 in mouse brain)[2][5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO.

1. Materials and Equipment

  • This compound powder (purity ≥98%)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

2. Safety Precautions

  • This compound is a bioactive small molecule. Handle with care, avoiding inhalation of dust and direct contact with skin and eyes.

  • Perform all weighing and solution preparation steps inside a chemical fume hood.

  • DMSO is a potent solvent that can penetrate the skin and may carry other dissolved substances with it.[8] Always wear appropriate gloves and change them immediately if contaminated.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before beginning work.

3. Stock Solution Calculation To prepare a 10 mM stock solution, the required mass of this compound can be calculated using its molecular weight (333.42 g/mol ).

  • Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

  • Example Calculation for 1 mL of 10 mM stock solution:

    • Mass (mg) = 10 mmol/L x 0.001 L x 333.42 g/mol

    • Mass (mg) = 3.3342 mg

4. Step-by-Step Preparation Procedure

  • Weighing: Accurately weigh 3.33 mg of this compound powder and transfer it into a sterile amber vial or microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of sterile DMSO to the vial containing the this compound powder.

  • Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Aid Dissolution (if necessary): If precipitation or incomplete dissolution is observed, sonicate the solution in a water bath for 5-10 minutes.[9][10] Gentle warming to 37°C for a short period may also aid dissolution, but ensure the compound is heat-stable.[11]

  • Visual Inspection: Ensure the final solution is clear and free of any visible particulates before use.

5. Aliquoting and Storage

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[9][12]

  • Short-Term Storage: For use within one month, store the DMSO stock solution aliquots at -20°C, protected from light.[9][12]

  • Long-Term Storage: For storage longer than one month, store the aliquots at -80°C. Under these conditions, the solution is stable for up to 6 months.[9][12]

  • Powder Storage: Unopened this compound powder should be stored at -20°C.[2][5]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively inhibiting the KIAA1363 enzyme. This inhibition disrupts the metabolic pathway responsible for producing monoalkylglycerol ethers (MAGEs), which are signaling lipids involved in promoting cancer cell survival and motility.

JW480_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KIAA1363 KIAA1363 (AADACL1) MAGE MAGEs (Monoalkylglycerol Ethers) KIAA1363->MAGE This compound This compound This compound->KIAA1363 Inhibition MAGE_precursor 2-acetyl MAGE (Substrate) MAGE_precursor->KIAA1363 Hydrolysis Downstream Pro-Tumorigenic Signaling (e.g., PKC activity) MAGE->Downstream Effects Impaired Cancer Cell Migration, Invasion & Survival Downstream->Effects Leads to

Caption: this compound inhibits KIAA1363, blocking MAGE lipid production and downstream pro-tumorigenic signaling.

Experimental Workflow for Stock Preparation

The logical flow for preparing and storing the this compound stock solution is outlined below.

Caption: Workflow for the preparation and storage of this compound stock solution in DMSO.

References

Application Notes and Protocols: JW480 Administration Routes - Intraperitoneal vs. Oral

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of intraperitoneal (i.p.) and oral administration routes for the selective KIAA1363/AADACL1 inhibitor, JW480. The information is compiled from preclinical studies to guide researchers in selecting the appropriate administration route for their experimental needs.

Introduction

This compound is a potent and selective O-aryl carbamate inhibitor of KIAA1363, a serine hydrolase that plays a critical role in the metabolism of neutral ether lipids, such as monoalkylglycerol ethers (MAGEs).[1][2][3] By inhibiting KIAA1363, this compound disrupts pro-tumorigenic metabolic pathways, thereby impairing cancer cell migration, invasion, survival, and in vivo tumor growth.[1][2] The choice of administration route is a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. This document outlines the methodologies and comparative efficacy of intraperitoneal and oral delivery of this compound in murine models.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the intraperitoneal and oral administration of this compound for in vivo target inhibition.

Table 1: Comparative Efficacy of this compound Administration Routes for KIAA1363 Inhibition

ParameterIntraperitoneal (i.p.)OralSource
Vehicle Saline:Ethanol:Emulphor (18:1:1 v/v/v)PEG300[1]
Dose for Complete Inhibition of Brain KIAA1363 5 mg/kg20 mg/kg[1]
Treatment Duration for Inhibition Assay 4 hours4 hours[1]

Table 2: Dosing for Chronic Efficacy Studies

ParameterOralSource
Vehicle PEG300[1]
Dose for Tumor Xenograft Studies 80 mg/kg, once daily[1][3]
Study Context PC3 human prostate cancer cell xenograft in SCID mice[1]

Note: A higher dose (80 mg/kg) was required to completely block KIAA1363 in SCID mice compared to normal mice in the xenograft study.[1]

Signaling Pathway of this compound

This compound exerts its effects by inhibiting the enzyme KIAA1363. This inhibition leads to a reduction in the levels of monoalkylglycerol ethers (MAGEs), which are implicated in pro-tumorigenic signaling. The accumulation of related ether lipids, such as 2-acetyl MAGEs, has been shown to inhibit Protein Kinase C (PKC) activity, a crucial component of signaling pathways that mediate platelet activation and may be involved in cancer cell signaling.[4]

JW480_Signaling_Pathway cluster_0 Cellular Environment This compound This compound KIAA1363 KIAA1363 (AADACL1) This compound->KIAA1363 Inhibits MAGE MAGEs (Monoalkylglycerol Ethers) KIAA1363->MAGE Produces MAGE_precursor 2-Acetyl MAGEs & Other Ether Lipids MAGE_precursor->KIAA1363 Substrate PKC Protein Kinase C (PKC) MAGE_precursor->PKC Inhibits Downstream Pro-Tumorigenic Effects (Migration, Invasion, Survival) MAGE->Downstream Promotes

Caption: this compound inhibits KIAA1363, altering ether lipid metabolism and downstream signaling.

Experimental Protocols

Below are detailed protocols for the administration of this compound via intraperitoneal and oral routes, based on published preclinical studies.[1]

Protocol 1: Intraperitoneal (i.p.) Administration for Acute In Vivo Target Inhibition
  • Objective: To assess the in vivo inhibition of KIAA1363 by this compound following a single i.p. injection.

  • Materials:

    • This compound

    • Vehicle solution: Saline, Ethanol, Emulphor

    • Sterile syringes and needles

    • Experimental mice

  • Vehicle Preparation:

    • Prepare an 18:1:1 (v/v/v) solution of saline:ethanol:emulphor.

    • Ensure all components are thoroughly mixed to form a stable emulsion.

  • This compound Solution Preparation:

    • Dissolve this compound in the prepared vehicle to the desired final concentration. (e.g., for a 5 mg/kg dose in a 25g mouse receiving a 10 µL/g injection volume, the concentration would be 2 mg/mL).

  • Administration Procedure:

    • Administer this compound to mice via intraperitoneal injection at doses ranging from 1 to 80 mg/kg.

    • The injection volume should be 10 µL/g of mouse body weight.

    • After the indicated time (e.g., 4 hours), euthanize the mice.

    • Harvest tissues (e.g., brain), flash freeze in liquid N₂, and store at -80°C for subsequent analysis (e.g., competitive activity-based protein profiling - ABPP).

Protocol 2: Oral Gavage Administration for Acute and Chronic Studies
  • Objective: To assess the in vivo efficacy of this compound following oral administration in both acute inhibition and chronic tumor growth models.

  • Materials:

    • This compound

    • Vehicle: Polyethylene glycol 300 (PEG300)

    • Oral gavage needles

    • Sterile syringes

    • Experimental mice

  • This compound Solution Preparation:

    • Dissolve this compound in PEG300 to the desired final concentration. (e.g., for a 20 mg/kg dose in a 25g mouse receiving a 4 µL/g gavage volume, the concentration would be 5 mg/mL).

  • Administration Procedure:

    • For acute inhibition studies: Administer a single dose of this compound by oral gavage (e.g., 20 mg/kg). After 4 hours, proceed with tissue harvesting as described in Protocol 1.

    • For chronic treatment studies (e.g., tumor xenografts): Administer this compound or vehicle once daily by oral gavage (e.g., 80 mg/kg). The gavage volume should be 4 µL/g of mouse body weight. Initiate treatment immediately after the ectopic injection of cancer cells and continue for the duration of the study.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound.

JW480_Experimental_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 In Vivo Model cluster_3 Endpoint Analysis prep_this compound Prepare this compound Solution admin_ip Intraperitoneal (i.p.) Injection prep_this compound->admin_ip admin_oral Oral Gavage prep_this compound->admin_oral animal_model Mouse Model (e.g., Normal or Xenograft) admin_ip->animal_model admin_oral->animal_model acute Acute Study (4 hr post-dose) animal_model->acute chronic Chronic Study (Daily Dosing) animal_model->chronic tissue Tissue Harvest (e.g., Brain, Tumor) acute->tissue tumor_measure Tumor Growth Measurement chronic->tumor_measure analysis Biochemical Analysis (e.g., Competitive ABPP) tissue->analysis tumor_measure->tissue at study end data Data Analysis & Interpretation tumor_measure->data analysis->data

References

Application Notes and Protocols: JW480 Treatment for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JW480 is a potent and selective carbamate-based inhibitor of the serine hydrolase KIAA1363 (also known as arylacetamide deacetylase-like 1, AADACL1).[1][2][3][4][5] KIAA1363 is a key enzyme in the metabolism of neutral ether lipids, specifically in the hydrolysis of 2-acetyl monoalkylglycerol ethers (MAGEs).[1][4] Elevated KIAA1363 activity is associated with aggressive forms of cancer, where it contributes to pro-tumorigenic signaling pathways that promote cell migration, invasion, and survival.[1][3][4] this compound acts as an irreversible inhibitor, carbamoylating the serine nucleophile of KIAA1363, thereby disrupting the KIAA1363-MAGE pathway.[1] These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study its effects on cancer cells.

Mechanism of Action

This compound selectively targets and inhibits KIAA1363, leading to a reduction in the levels of MAGEs.[1][2][5] This disruption of ether lipid metabolism has been shown to impair the migration, invasion, and survival of cancer cells, as well as inhibit tumor growth in vivo.[1][2][4][5] The inhibitory effect of this compound on KIAA1363 is sustained, with inhibition observed for at least 48 hours in cell culture.[1]

JW480_Mechanism_of_Action cluster_membrane Cell Membrane KIAA1363 KIAA1363 (AADACL1) MAGE MAGE (pro-tumorigenic) KIAA1363->MAGE MAGE_precursor 2-acetyl MAGE (precursor) MAGE_precursor->KIAA1363 hydrolysis Downstream Pro-tumorigenic Signaling MAGE->Downstream This compound This compound This compound->KIAA1363 inhibition Effects Increased Migration, Invasion & Survival Downstream->Effects

Caption: this compound inhibits KIAA1363, blocking MAGE production and pro-tumorigenic signaling.

Data Presentation

Quantitative Data Summary
ParameterCell Line/SystemValueReference
IC50 (in vitro) PC3 cell proteomes12 nM[1]
IC50 (in situ) PC3 cells6-12 nM[1][3]
IC50 Mouse brain proteomes20 nM[2][3][5]
IC50 (Collagen-stimulated platelet aggregation) Human platelets2.2 µM[6]
IC50 (U46619-stimulated platelet aggregation) Human platelets5.6 µM[6]
IC50 (ADP-dependent platelet aggregation) Human platelets30 µM[6]
Sustained Inhibition (in situ) PC3 cells (1 µM)At least 48 hours[1]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for conducting in vitro experiments with this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., PC3, DU145) start->cell_culture treatment This compound Treatment (Varying concentrations and durations) cell_culture->treatment assay In Vitro Assay treatment->assay data_analysis Data Collection & Analysis assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro assays using this compound.

Protocol 1: Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®)

Objective: To determine the effect of this compound on cancer cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., PC3, DU145)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well clear or opaque-walled microplates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired treatment duration. A time course of 24, 48, and 72 hours is recommended to assess time-dependent effects.

  • Endpoint Measurement:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

      • Incubate for 2-4 hours at 37°C.

      • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

      • Read absorbance at 570 nm.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Read luminescence.

  • Data Analysis:

    • Normalize the readings to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well or 12-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate and grow to 90-100% confluency.

  • Creating the Wound:

    • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

    • Wash the wells twice with PBS to remove detached cells.

  • This compound Treatment:

    • Add complete medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control. A serum-free or low-serum medium can be used to minimize proliferation effects.

    • Capture an image of the scratch at time 0.

  • Incubation and Imaging:

    • Incubate the plate at 37°C, 5% CO2.

    • Capture images of the same field at regular intervals (e.g., 12, 24, and 48 hours).

  • Data Analysis:

    • Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial scratch area.

    • Compare the migration rate between this compound-treated and control groups.

Protocol 3: Cell Invasion Assay (Boyden Chamber Assay)

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cell line of interest

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound stock solution

  • Boyden chamber inserts (e.g., Matrigel-coated, 8 µm pore size) for 24-well plates

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution

Procedure:

  • Cell Preparation:

    • Culture cells to sub-confluency.

    • Serum-starve the cells for 12-24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

    • Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • In the upper chamber, add 200 µL of the cell suspension containing different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control.

  • Incubation:

    • Incubate the plate at 37°C, 5% CO2 for 24-48 hours.

  • Staining and Visualization:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

    • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with crystal violet solution for 15 minutes.

    • Wash the inserts with water and allow them to air dry.

  • Data Analysis:

    • Count the number of stained, invaded cells in several random fields under a microscope.

    • Calculate the average number of invaded cells per field.

    • Compare the invasion between this compound-treated and control groups.

Protocol 4: Western Blotting for KIAA1363 Activity

Objective: To confirm the inhibition of KIAA1363 activity by this compound using competitive activity-based protein profiling (ABPP). This protocol is an adaptation based on the principles described in the literature.[1]

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • FP-Rh (Fluorophosphonate-Rhodamine) probe

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Gel imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 1 µM) or vehicle control for a duration of 4 to 48 hours.

    • Wash cells with cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Competitive ABPP Labeling:

    • In separate tubes, incubate 50 µg of protein lysate from each treatment condition with the FP-Rh probe (a broad-spectrum serine hydrolase probe) for 30 minutes at room temperature. This compound will have already bound to KIAA1363 in the treated cells, preventing the probe from binding.

  • SDS-PAGE and Western Blotting:

    • Denature the labeled lysates by adding Laemmli buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Imaging:

    • Directly visualize the fluorescently labeled proteins on the membrane using a gel imaging system with the appropriate filter for rhodamine.

    • The band corresponding to KIAA1363 should show a dose-dependent decrease in fluorescence intensity in the this compound-treated samples compared to the vehicle control, indicating successful inhibition.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the KIAA1363 band to a loading control or another labeled serine hydrolase that is not inhibited by this compound.

    • Plot the normalized intensity against the this compound concentration to visualize the dose-dependent inhibition.

References

Application Notes and Protocols for JW480 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of JW480, a potent and selective inhibitor of the serine hydrolase KIAA1363 (also known as AADACL1), in a prostate cancer xenograft mouse model. This compound has been demonstrated to impair tumor growth by disrupting the KIAA1363-MAGE (monoalkylglycerol ether) signaling pathway, which is implicated in pro-tumorigenic lipid metabolism.[1][2] This document offers detailed methodologies for cell culture, xenograft establishment, drug administration, and data analysis, intended to guide researchers in preclinical studies of this compound.

Introduction

Prostate cancer remains a significant health concern, and novel therapeutic strategies are urgently needed. The enzyme KIAA1363 is highly expressed in aggressive cancer cells and plays a crucial role in the production of MAGEs, a class of neutral ether lipids.[2] The KIAA1363-MAGE pathway has been identified as a pro-tumorigenic metabolic pathway, making it an attractive target for cancer therapy.[1][2]

This compound is an orally active, selective inhibitor of KIAA1363 with a low nanomolar IC50.[3][4][5] In vivo studies have shown that this compound can significantly reduce the growth of prostate cancer tumor xenografts in mice.[1][5] This protocol details the use of the human prostate cancer cell line PC3 to establish a xenograft model for testing the anti-tumor activity of this compound.

Key Experimental Parameters

A summary of the key quantitative data and parameters for a typical this compound xenograft study is presented below.

ParameterValue/RangeReference
Cell Line PC3 (Human Prostate Adenocarcinoma)[1]
Mouse Strain Immunodeficient (e.g., SCID or nu/nu mice), 11-12 weeks old[1][6]
Number of Cells for Injection 5 x 10^6 cells in 100 µL[7][8]
Injection Vehicle RPMI-1640 medium with Matrigel (1:1 ratio)[6]
Tumor Volume for Treatment Initiation 100-150 mm³[6]
This compound Dosage 80 mg/kg[1][5]
Administration Route Oral gavage[1]
This compound Vehicle PEG300[1]
Dosing Frequency Daily[1]
Primary Endpoint Tumor volume[1]
Secondary Endpoints Body weight, clinical signs of toxicity[9]

Experimental Protocols

Cell Culture and Preparation
  • Cell Line Maintenance: Culture PC3 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with sterile PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Cell Counting and Viability: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in sterile PBS or serum-free medium. Perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using Trypan Blue exclusion; viability should be >95%.

  • Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile, serum-free RPMI-1640 and Matrigel® Basement Membrane Matrix at a final concentration of 5 x 10^7 cells/mL (for a 100 µL injection volume per mouse). Keep the cell suspension on ice to prevent the Matrigel from solidifying.[6]

Xenograft Tumor Implantation
  • Animal Acclimatization: Allow immunodeficient mice to acclimate to the facility for at least one week prior to the experiment.

  • Anesthesia: Anesthetize the mice using a suitable method, such as isoflurane inhalation.

  • Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.

  • Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure the length (L) and width (W) with digital calipers. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2 .[10]

This compound Administration
  • Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[4] For oral administration, dilute the stock solution in PEG300 to the final desired concentration for a dose of 80 mg/kg. The final DMSO concentration should be minimized.

  • Vehicle Control Preparation: Prepare a vehicle control solution with the same concentration of DMSO in PEG300 as the treatment group.

  • Administration: Administer this compound (80 mg/kg) or the vehicle control to the respective groups daily via oral gavage. The volume of administration should be based on the individual mouse's body weight (e.g., 10 µL/g).

  • Monitoring: Continue daily dosing and monitor tumor growth by measuring tumor volume 2-3 times per week. Record the body weight of each mouse at the same frequency. Observe the animals daily for any clinical signs of toxicity, such as changes in behavior, posture, or activity, as well as signs of piloerection or half-shut eyes.[9]

Data Collection and Analysis
  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive morbidity are observed.

  • Data Presentation: Plot the mean tumor volume ± SEM for each group over time. Also, plot the mean body weight ± SEM for each group to assess toxicity.

  • Statistical Analysis: Perform statistical analysis (e.g., two-way ANOVA with multiple comparisons) to determine if there is a significant difference in tumor growth between the this compound-treated and vehicle-treated groups. A p-value of < 0.05 is typically considered statistically significant.

  • Tumor Excision and Analysis (Optional): At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as immunohistochemistry to assess markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3), or for metabolomic analysis to confirm the inhibition of the KIAA1363-MAGE pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for the xenograft study.

JW480_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects KIAA1363 KIAA1363 (AADACL1) MAGEs MAGEs (Monoalkylglycerol ethers) KIAA1363->MAGEs Hydrolyzes This compound This compound This compound->KIAA1363 Inhibits Acetyl_MAGE 2-acetyl MAGEs Acetyl_MAGE->KIAA1363 Pro_Tumorigenic_Lipids Pro-Tumorigenic Lipids (e.g., alkyl-LPA) MAGEs->Pro_Tumorigenic_Lipids Metabolized to Migration Migration Pro_Tumorigenic_Lipids->Migration Invasion Invasion Pro_Tumorigenic_Lipids->Invasion Survival Survival Pro_Tumorigenic_Lipids->Survival Tumor_Growth Tumor Growth Pro_Tumorigenic_Lipids->Tumor_Growth

Figure 1: this compound Signaling Pathway.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment cluster_analysis Analysis A PC3 Cell Culture B Cell Harvesting & Counting A->B C Prepare Cell Suspension (5x10^6 cells/100µL in Matrigel) B->C D Subcutaneous Injection into Immunodeficient Mice C->D E Tumor Growth Monitoring (Measure 2-3x/week) D->E F Randomize Mice (Tumor Volume ~100-150 mm³) E->F G Daily Oral Gavage: - Vehicle (PEG300) - this compound (80 mg/kg) F->G H Monitor Tumor Volume & Body Weight G->H I Endpoint Reached H->I J Data Analysis (Tumor Growth Curves) I->J K Optional: Tumor Excision (IHC, Metabolomics) J->K

Figure 2: Experimental Workflow.

Safety and Toxicology Considerations

While specific toxicology data for this compound is not extensively published, general monitoring for adverse effects is crucial in any in vivo study.

  • Clinical Observations: Daily cage-side observations should be performed to assess the overall health of the animals. Signs of toxicity may include weight loss exceeding 15-20% of baseline, hunched posture, ruffled fur, lethargy, or labored breathing.[9]

  • Body Weight: A significant and progressive decrease in body weight in the treatment group compared to the control group can be an indicator of systemic toxicity.

  • Necropsy: At the end of the study, a gross necropsy can be performed to look for any abnormalities in major organs. For more detailed toxicological assessment, tissues can be collected for histopathological analysis.

Should any animal exhibit severe signs of distress or morbidity, it should be euthanized according to the institution's animal care and use committee guidelines.

Conclusion

This document provides a detailed protocol for utilizing this compound in a PC3 xenograft mouse model to evaluate its anti-tumor efficacy. By targeting the KIAA1363-MAGE pathway, this compound represents a promising therapeutic agent for prostate cancer. Adherence to the outlined procedures will facilitate the generation of robust and reproducible data for the preclinical assessment of this compound. Researchers should adapt these protocols as necessary based on their specific experimental goals and institutional guidelines.

References

Application Note: Utilizing JW480 for Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis.[1] The dysregulation of cell migration is a hallmark of cancer, contributing significantly to tumor invasion and the formation of secondary tumors.[1][2] Consequently, the identification and characterization of small molecules that can modulate cell migration are of paramount interest in cancer research and drug development.

JW480 is a potent and selective inhibitor of the serine hydrolase KIAA1363, also known as arylacetamide deacetylase-like 1 (AADACL1).[3][4][5][6] KIAA1363 is a key enzyme in the metabolic pathway of neutral ether lipids, specifically in the generation of monoalkylglycerol ethers (MAGEs).[3][4] Elevated levels of MAGEs have been associated with aggressive cancer phenotypes.[3][4] By inhibiting KIAA1363, this compound reduces the levels of MAGEs, thereby impairing the pro-tumorigenic properties of cancer cells, including their migratory and invasive capabilities.[3][4] This application note provides a detailed protocol for utilizing this compound in a cell migration assay, along with data presentation and visualization of the relevant signaling pathway and experimental workflow.

Signaling Pathway of this compound in Cell Migration

This compound exerts its inhibitory effect on cell migration by targeting the KIAA1363-MAGE signaling pathway. In aggressive cancer cells, KIAA1363 is often highly expressed, leading to an accumulation of MAGEs. These neutral ether lipids are believed to contribute to the pathogenic characteristics of cancer cells, including their enhanced motility. This compound selectively inhibits KIAA1363, leading to a reduction in MAGE levels. This disruption of the KIAA1363-MAGE pathway has been demonstrated to impair cancer cell migration and invasion.[3][4]

JW480_Signaling_Pathway cluster_cell Cancer Cell KIAA1363 KIAA1363 (AADACL1) MAGEs Monoalkylglycerol Ethers (MAGEs) KIAA1363->MAGEs Increases Migration Cell Migration & Invasion MAGEs->Migration Promotes This compound This compound This compound->KIAA1363 Transwell_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Culture and Starve Cells D 4. Seed Cells with this compound in Upper Chamber A->D B 2. Prepare this compound Working Solutions B->D C 3. Add Chemoattractant to Lower Chamber C->D E 5. Incubate (e.g., 48h) D->E F 6. Remove Non-migrated Cells E->F G 7. Fix and Stain Migrated Cells F->G H 8. Image and Quantify Cell Migration G->H

References

Application Notes and Protocols for Western Blot Analysis of KIAA1363 using JW480

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the potent and selective inhibitor JW480 in the Western blot analysis of KIAA1363 (also known as AADACL1), a serine hydrolase implicated in cancer pathogenesis.[1][2] This document outlines the experimental workflow, data interpretation, and includes a summary of quantitative data related to this compound's effect on KIAA1363.

KIAA1363 is an enzyme involved in ether lipid metabolism, specifically in the generation of monoalkylglycerol ethers (MAGEs).[1][2] Elevated levels and activity of KIAA1363 are associated with increased aggressiveness in various cancers, promoting cell migration, invasion, and survival.[1][2][3] this compound is a carbamate-based inhibitor that demonstrates high potency and selectivity for KIAA1363, making it a valuable tool for studying the enzyme's function and the effects of its inhibition.[1][2][4]

Quantitative Data Summary

The following table summarizes the quantitative data regarding the inhibitory effect of this compound on KIAA1363 activity and its downstream cellular consequences.

ParameterCell Line/SystemValueReference
IC50 (in vitro) KIAA13630.012 µM (95% CI: 0.009–0.014 µM)[1]
IC50 (in situ) PC3 cells0.006 µM (95% CI: 0.005–0.007 µM)[1]
IC50 Mouse brain membrane proteomes20 nM[4]
IC50 Human PC3 prostate cancer cell proteomes6-12 nM[4]
Treatment Concentration for Complete Activity Block PC3 and DU145 cells1 µM (for 48 hours)[1]
Inhibition of 2-acetyl MAGE hydrolase activity Human plateletsSignificantly reduced[3]
Reduction in C16:0, C18:0, and C18:1 MAGE levels Human plateletsSignificant[3]
Reduction of in vitro cholesterol ester hydrolase activity C4-2B prostate cancer cells75%[3]

Signaling Pathway

The diagram below illustrates the role of KIAA1363 in the ether lipid signaling pathway and the mechanism of inhibition by this compound. KIAA1363 hydrolyzes 2-acetyl monoalkylglycerol ether (2-acetyl MAGE) to produce MAGE.[5] MAGEs can be further metabolized to pro-tumorigenic lipids like alkyl-lysophosphatidic acid (alkyl-LPA), which promotes cancer cell migration, invasion, and survival.[1][3] this compound acts as an irreversible inhibitor of KIAA1363, likely by carbamoylating the enzyme's active site serine nucleophile, thereby blocking the production of MAGE and its downstream effects.[1]

KIAA1363_Signaling_Pathway cluster_0 Cell Membrane 2-acetyl_MAGE 2-acetyl Monoalkylglycerol Ether (2-acetyl MAGE) KIAA1363 KIAA1363 (AADACL1) 2-acetyl_MAGE->KIAA1363 Substrate MAGE Monoalkylglycerol Ether (MAGE) KIAA1363->MAGE Hydrolysis Pro-tumorigenic_Lipids Pro-tumorigenic Lipids (e.g., alkyl-LPA) MAGE->Pro-tumorigenic_Lipids Metabolism Cancer_Pathogenesis Cancer Pathogenesis (Migration, Invasion, Survival) Pro-tumorigenic_Lipids->Cancer_Pathogenesis Promotes This compound This compound This compound->KIAA1363 Inhibits Western_Blot_Workflow cluster_treatment This compound Treatment cluster_lysis Sample Preparation cluster_western Western Blotting A 1. Cell Culture and Treatment B 2. Cell Lysis C 3. Protein Quantification D 4. SDS-PAGE E 5. Protein Transfer F 6. Membrane Blocking G 7. Antibody Incubation H 8. Detection I 9. Data Analysis A1 Seed cells and allow to adhere A2 Treat with this compound (e.g., 1 µM) or vehicle (DMSO) for the desired time (e.g., 48 hours) A1->A2 B1 Wash cells with ice-cold PBS B2 Add lysis buffer and scrape cells B1->B2 B3 Incubate on ice and centrifuge to pellet debris B2->B3 B4 Collect supernatant (lysate) B3->B4 C1 Determine protein concentration (BCA assay) D1 Prepare samples with loading buffer and boil C1->D1 D2 Load equal protein amounts onto SDS-PAGE gel D1->D2 E1 Transfer proteins to PVDF or nitrocellulose membrane D2->E1 F1 Block membrane (e.g., 5% milk in TBST) E1->F1 G1 Incubate with primary anti-KIAA1363 antibody F1->G1 G2 Wash and incubate with HRP-conjugated secondary antibody G1->G2 H1 Add chemiluminescent substrate G2->H1 I1 Image and quantify band intensities H1->I1

References

Application Notes and Protocols for JW480 in Platelet Function Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JW480 is a potent and selective inhibitor of the enzyme arylacetamide deacetylase-like 1 (AADACL1).[1][2] In platelets, AADACL1 is involved in the metabolism of ether lipids. Inhibition of AADACL1 by this compound leads to the accumulation of 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), a substrate of AADACL1.[3] This accumulation, in turn, has been shown to impair key platelet functions by inhibiting protein kinase C (PKC) signaling pathways that are crucial for platelet activation.[1][3][4] These application notes provide detailed protocols for utilizing this compound to study its effects on platelet aggregation and secretion, along with data presentation and visualization of the underlying signaling pathways.

Mechanism of Action

This compound acts as an irreversible inhibitor of AADACL1, likely through carbamoylation of the enzyme's active site serine nucleophile.[2] By blocking AADACL1 activity, this compound prevents the deacetylation of HAG. The resulting accumulation of HAG and its phosphorylated metabolites interferes with downstream signaling cascades, most notably by attenuating the activation of PKC isoforms.[3][4] PKC is a critical component in the signaling pathways initiated by various platelet agonists, leading to granule secretion, integrin αIIbβ3 activation, and subsequent platelet aggregation.[3][4]

Data Presentation

The inhibitory effects of this compound on platelet aggregation induced by various agonists are summarized in the table below. The data, derived from light transmission aggregometry (LTA) assays, demonstrates a dose-dependent inhibition.

AgonistAgonist ConcentrationThis compound IC₅₀ (µM)Reference
Collagen500 ng/mL2.2[4]
U46619 (Thromboxane A₂ mimetic)Not Specified5.6[4]
ADPNot Specified30[1][4]
γ-Thrombin24 nMInhibition observed, but IC₅₀ not accurately determined due to variability[1][4]

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

Materials:

  • Human whole blood collected in 3.2% sodium citrate tubes.[5][6]

  • Tyrode's buffer (pH 7.4)

  • Apyrase

  • Prostaglandin E₁ (PGE₁)

  • Centrifuge

Procedure:

  • Collect human whole blood into vacutainer tubes containing 3.2% sodium citrate.[5]

  • To obtain platelet-rich plasma (PRP), centrifuge the whole blood at 200 x g for 15-20 minutes at room temperature with the brake off.[6]

  • Carefully aspirate the upper PRP layer and transfer it to a new polypropylene tube.

  • To prepare washed platelets, add apyrase (to prevent activation by any released ADP) and PGE₁ (to maintain platelets in a resting state) to the PRP.

  • Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.

  • Remove the supernatant and gently resuspend the platelet pellet in Tyrode's buffer.

  • Repeat the wash step (centrifugation and resuspension) twice.

  • After the final wash, resuspend the platelets in Tyrode's buffer to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL).

  • Allow the washed platelets to rest at 37°C for at least 30 minutes before use.[7]

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Principle:

LTA measures the increase in light transmission through a platelet suspension as platelets aggregate in response to an agonist. Unaggregated platelets in PRP or a washed platelet suspension cause turbidity, resulting in low light transmission. Upon addition of an agonist, platelets clump together, reducing turbidity and increasing light transmission.[5]

Materials:

  • Washed human platelets (or PRP)

  • Platelet agonists (e.g., collagen, ADP, U46619, thrombin)

  • This compound (dissolved in a suitable vehicle like DMSO)

  • Vehicle control (e.g., DMSO)

  • Light Transmission Aggregometer with cuvettes and stir bars

Procedure:

  • Adjust the washed platelet concentration to 2.5 x 10⁸ platelets/mL.

  • Pre-warm the platelet suspension and agonist solutions to 37°C.

  • Pipette the platelet suspension into aggregometer cuvettes containing a stir bar.

  • Calibrate the aggregometer by setting 0% aggregation with the platelet suspension and 100% aggregation with the corresponding buffer (platelet-poor plasma for PRP).

  • Add various concentrations of this compound or vehicle control to the platelet suspension and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.[3]

  • Place the cuvette in the aggregometer and start stirring.

  • Add the platelet agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

  • The extent of aggregation is quantified as the maximum percentage change in light transmission.

  • To determine the IC₅₀ value of this compound, perform a dose-response curve with varying concentrations of the inhibitor.

ATP Secretion Assay (Dense Granule Secretion)

Principle:

This assay measures the release of ATP from platelet dense granules upon activation. The released ATP reacts with a luciferin-luciferase reagent to produce a luminescent signal that is proportional to the amount of ATP secreted.[7]

Materials:

  • Washed human platelets

  • Platelet agonists

  • This compound

  • Vehicle control

  • Luciferin-luciferase reagent

  • Luminometer or plate reader with luminescence capabilities

Procedure:

  • Prepare washed platelets as described previously.

  • Pre-incubate the platelets with various concentrations of this compound or vehicle control at 37°C.[3]

  • Add the luciferin-luciferase reagent to the platelet suspension.

  • Add the platelet agonist to initiate platelet activation and secretion.

  • Immediately measure the luminescence signal over time.

  • The amount of ATP secreted can be quantified by comparing the signal to a standard curve generated with known concentrations of ATP.

Visualizations

JW480_Mechanism_of_Action cluster_platelet Platelet cluster_ether_lipid Ether Lipid Metabolism Agonist Platelet Agonist (e.g., Collagen, Thrombin) Receptor Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC DAG Diacylglycerol (DAG) PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC Granule_Secretion Dense Granule Secretion (ADP, ATP) PKC->Granule_Secretion Integrin_Activation Integrin αIIbβ3 Activation PKC->Integrin_Activation Aggregation Platelet Aggregation Granule_Secretion->Aggregation Amplification Integrin_Activation->Aggregation HAG 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG) HAG->PKC Inhibition by Accumulated HAG AADACL1 AADACL1 HAG->AADACL1 Deacetylation HG 1-O-hexadecyl-sn-glycerol (HG) AADACL1->HG This compound This compound This compound->AADACL1 Inhibition

Caption: Mechanism of action of this compound in platelets.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood (3.2% Sodium Citrate) Centrifuge1 Centrifuge (200 x g, 20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Washing Wash Platelets (Optional, with Apyrase/PGE₁) PRP->Washing Incubation Pre-incubate Platelets with this compound or Vehicle PRP->Incubation Washed_Platelets Washed Platelets Washing->Washed_Platelets Washed_Platelets->Incubation Aggregometer Place in Aggregometer (37°C with stirring) Incubation->Aggregometer Add_Agonist Add Agonist (e.g., Collagen) Aggregometer->Add_Agonist Record Record Light Transmission Add_Agonist->Record Analysis Data Analysis (% Aggregation, IC₅₀) Record->Analysis

Caption: Experimental workflow for platelet aggregation assay with this compound.

References

Troubleshooting & Optimization

troubleshooting JW480 solubility issues in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues with JW480 in cell culture media.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental use of this compound.

Q1: I observed a precipitate in my cell culture media after adding this compound. What are the common causes?

A1: Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue and can be attributed to several factors:

  • Solubility Limits: The final concentration of this compound may have exceeded its solubility limit in your specific media formulation. This compound is a hydrophobic molecule with limited solubility in aqueous solutions.

  • Solvent Shock: this compound is typically dissolved in an organic solvent like DMSO or ethanol to create a high-concentration stock solution.[1][2] When this concentrated stock is added too quickly or in too large a volume to the aqueous media, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[3]

  • Media Composition and pH: Components within the media, such as salts and proteins, can interact with this compound and reduce its solubility. The pH of the media is also a critical factor.[3][4]

  • Temperature: Temperature shifts, such as adding a cold stock solution to warm media, can decrease the solubility of the compound.[3]

Q2: How can I distinguish between this compound precipitation, microbial contamination, and media component precipitation?

A2: It is crucial to identify the nature of the precipitate.

  • Microscopic Examination: Observe a sample of the media under a microscope. This compound precipitation may appear as small, crystalline structures. In contrast, bacterial contamination will appear as small, motile rods or spheres, while yeast will appear as budding oval shapes.[3]

  • Control Samples: Always include control flasks in your experiment: (1) media alone and (2) media with the vehicle solvent (e.g., DMSO) at the same final concentration used in your experimental flasks. If precipitation only occurs in the flask containing this compound, the issue is likely with the compound's solubility.[3]

  • pH and Color Change: Microbial contamination often leads to a rapid change in the media's pH, which is typically indicated by a color change of the phenol red indicator (e.g., from red to yellow). Precipitation of the compound itself or media components usually does not cause a significant pH shift.[5]

Q3: What is the recommended procedure for preparing a working solution of this compound in media to avoid precipitation?

A3: The key is to dilute the stock solution gradually. Follow the detailed protocol in the "Experimental Protocols" section below. The general principle is to add the stock solution drop-wise into pre-warmed media while gently swirling.[3] This minimizes localized high concentrations and allows for better dispersion of the compound.

Q4: What are the recommended solvents and storage conditions for this compound stock solutions?

A4: this compound is readily soluble in DMSO and ethanol.[1] Stock solutions should be stored at -20°C or -80°C to ensure stability.[6] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[6][7]

Data Presentation

Table 1: Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₂H₂₃NO₂[1][2]
Molecular Weight333.42 g/mol [1]
AppearanceCrystalline solid[2]
CAS Number1354359-53-7[1][2]
Table 2: Solubility of this compound
SolventMaximum ConcentrationReference
DMSO100 mM (approx. 33.34 mg/mL)[1]
Ethanol100 mM (approx. 33.34 mg/mL)[1]
DMF30 mg/mL[2]
Ethanol:PBS (pH 7.2) (1:2)0.3 mg/mL[2]
Table 3: Example Stock Solution Preparation (10 mM in DMSO)
Mass of this compoundVolume of DMSO to AddFinal Concentration
1 mg0.3 mL (300 µL)10 mM
5 mg1.5 mL10 mM
10 mg3.0 mL10 mM
Calculations are based on a molecular weight of 333.42 g/mol .[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)

Objective: To prepare a concentrated stock solution of this compound that can be stored and diluted for future experiments.

Materials:

  • This compound powder

  • Anhydrous or newly opened DMSO[6]

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Methodology:

  • Accurately weigh the desired amount of this compound powder (e.g., 5 mg).

  • Transfer the powder to a sterile tube.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration using the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L)). For 5 mg of this compound, this is 1.5 mL of DMSO.

  • Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[6]

  • Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile tubes.

  • Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6+ months).[6]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

Objective: To dilute the this compound stock solution into cell culture media to the final desired working concentration while minimizing precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile cell culture media

  • Sterile conical tube

  • Water bath set to 37°C

Methodology:

  • Pre-warm the required volume of cell culture media in a 37°C water bath.

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the desired final concentration. For example, to make 10 mL of media with a final this compound concentration of 10 µM from a 10 mM stock, you would need 10 µL of the stock solution (a 1:1000 dilution).

  • Transfer the pre-warmed media to a sterile conical tube.

  • While gently swirling or vortexing the media at a low speed, add the calculated volume of the this compound stock solution drop-by-drop to the center of the vortex. This gradual addition is critical to prevent solvent shock.[3]

  • Once the stock solution is added, cap the tube and gently invert it a few times to ensure homogeneity.

  • Visually inspect the media for any signs of precipitation. If the solution is clear, it is ready to be added to the cells.

  • Important: The final concentration of the vehicle solvent (e.g., DMSO) should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]

Visualizations

JW480_Signaling_Pathway cluster_pathway This compound Mechanism of Action This compound This compound KIAA1363 KIAA1363 (AADACL1) This compound->KIAA1363 Inhibition MAGE Monoalkylglycerol Ethers (MAGEs) KIAA1363->MAGE Increases Cancer Cancer Cell Migration, Invasion, Survival MAGE->Cancer Promotes

This compound inhibits KIAA1363, disrupting pro-tumorigenic signaling.

Troubleshooting_Workflow start Precipitate Observed in Media check_contamination Microscopic Examination: Crystalline or Microbial? start->check_contamination is_contamination Microbial Contamination check_contamination->is_contamination Microbial is_precipitate Crystalline Precipitate check_contamination->is_precipitate Crystalline check_controls Check Control Flasks (Media + Vehicle) is_precipitate->check_controls precipitate_in_controls Precipitate also in Controls check_controls->precipitate_in_controls Yes precipitate_in_exp_only Precipitate in this compound Flask Only check_controls->precipitate_in_exp_only No media_issue Issue with Media Components or Storage precipitate_in_controls->media_issue troubleshoot_protocol Review Dilution Protocol precipitate_in_exp_only->troubleshoot_protocol protocol_steps 1. Pre-warm media to 37°C? 2. Add stock drop-wise to media? 3. Gently mix during addition? 4. Final solvent conc. <0.5%? troubleshoot_protocol->protocol_steps optimize Optimize Protocol: - Lower final concentration - Use fresh stock solution protocol_steps->optimize

Workflow for troubleshooting the cause of precipitation in media.

References

JW480 cytotoxicity in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JW480 in cancer cell line studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

A1: this compound is a potent and selective inhibitor of the enzyme KIAA1363, also known as arylacetamide deacetylase-like 1 (AADACL1) or NCEH1. In cancer cells, KIAA1363 plays a crucial role in ether lipid metabolism by hydrolyzing 2-acetyl monoalkylglycerol ethers (MAGE) to MAGE. This process influences the levels of oncogenic signaling lipids such as alkyl-lysophosphatidic acid (LPA).[1] By inhibiting KIAA1363, this compound disrupts this pathway, leading to a reduction in MAGE levels. This disruption has been shown to impair the migration, invasion, survival, and in vivo tumor growth of cancer cells.[1][2]

Q2: In which cancer cell lines has this compound shown activity?

Q3: What are the known IC50 values for this compound?

A3: It is important to distinguish between the IC50 for enzyme inhibition and the IC50 for cytotoxicity. The known IC50 values for this compound primarily refer to the inhibition of its target enzyme, KIAA1363.

Data Presentation

Table 1: this compound IC50 Values for KIAA1363/AADACL1 Inhibition

Cell Line/TissueIC50 (Enzyme Inhibition)Reference
PC3 (human prostate cancer) lysate12 nM
Mouse brain membrane homogenate20 nM

Table 2: Known Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeObserved EffectsConcentration & TimeReference
PC3Prostate Cancer34% inhibition of cell survival1 µM, 48 hours
PC3, DU145Prostate CancerImpaired migration, invasion, and survivalNot specified[2]

Experimental Protocols

Protocol for Cell Viability (MTT) Assay with this compound

This protocol provides a general guideline for assessing the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). This compound is soluble in DMSO at concentrations up to 50 mg/mL.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the results and determine the IC50 value.

Troubleshooting Guides

Issue 1: this compound Precipitates in Culture Medium

  • Cause: this compound has limited solubility in aqueous solutions.[3] High concentrations or temperature fluctuations can cause precipitation.

  • Solution:

    • Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.5%) to avoid solvent toxicity.

    • Prepare fresh dilutions of this compound from a high-concentration DMSO stock just before use.

    • Gently warm the medium containing this compound to 37°C before adding it to the cells.

    • Visually inspect the wells for any signs of precipitation after adding the treatment medium.

Issue 2: High Variability in Cell Viability Assay Results

  • Cause: Uneven cell seeding, edge effects in the 96-well plate, or interference of this compound with the assay itself can lead to inconsistent results.

  • Solution:

    • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.

    • Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation (the "edge effect"). Fill these wells with sterile PBS or medium.

    • To check for interference, run a control plate with this compound in cell-free medium to see if it directly reduces the MTT reagent or affects the absorbance reading.[4]

Issue 3: No Significant Cytotoxicity Observed

  • Cause: The cell line may be resistant to this compound, the concentration range may be too low, or the incubation time may be too short.

  • Solution:

    • Confirm the expression of KIAA1363 in your cell line of interest. Cell lines with low or no expression are less likely to respond to this compound.

    • Increase the concentration range of this compound in your experiment.

    • Extend the incubation time (e.g., up to 72 hours).

    • Consider using a different assay to measure cell death, such as a lactate dehydrogenase (LDH) assay for cytotoxicity or an Annexin V/PI staining for apoptosis.

Issue 4: Potential Off-Target Effects

  • Cause: At high concentrations, small molecule inhibitors can sometimes have off-target effects.[5]

  • Solution:

    • Use the lowest effective concentration of this compound as determined by dose-response experiments.

    • To confirm that the observed effects are due to the inhibition of KIAA1363, consider using a complementary approach, such as siRNA-mediated knockdown of KIAA1363, to see if it phenocopies the effects of this compound.

    • This compound has been shown to be highly selective for KIAA1363 with little cross-reactivity with other serine hydrolases like hormone-sensitive lipase (HSL), fatty acid amide hydrolase (FAAH), and acetylcholinesterase (AChE).[3]

Mandatory Visualizations

JW480_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects KIAA1363 KIAA1363 (AADACL1) MAGE MAGE KIAA1363->MAGE Acetyl_MAGE 2-acetyl-MAGE Acetyl_MAGE->KIAA1363 Hydrolysis LPA alkyl-LPA MAGE->LPA Leads to production Migration Migration LPA->Migration Invasion Invasion LPA->Invasion Survival Survival LPA->Survival Tumor_Growth Tumor Growth LPA->Tumor_Growth This compound This compound This compound->KIAA1363 Inhibits

Caption: this compound inhibits the KIAA1363 enzyme, disrupting ether lipid metabolism.

Experimental_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_this compound Prepare this compound Dilutions incubate_24h->prepare_this compound treat_cells Treat Cells with this compound incubate_24h->treat_cells prepare_this compound->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze Analyze Data & Determine IC50 read_absorbance->analyze

Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.

Troubleshooting_Logic start Problem Encountered precipitate This compound Precipitates? start->precipitate variability High Variability? precipitate->variability No sol_precipitate Check DMSO concentration Prepare fresh dilutions Warm medium precipitate->sol_precipitate Yes no_effect No Cytotoxicity? variability->no_effect No sol_variability Check cell seeding Avoid edge effects Run interference control variability->sol_variability Yes sol_no_effect Confirm KIAA1363 expression Increase concentration/time Use alternative assay no_effect->sol_no_effect Yes end Resolution no_effect->end No sol_precipitate->end sol_variability->end sol_no_effect->end

Caption: A logical guide for troubleshooting common this compound experimental issues.

References

JW480 Technical Support Center: Stability and Proper Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of JW480. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C for long-term stability.[1][2][3][4] For short-term storage, such as during routine laboratory use, 4°C is acceptable for days to weeks. One supplier indicates that the solid compound is stable for at least four years when stored at -20°C.[5] It is typically shipped at ambient temperature, and this is not expected to affect its stability for the duration of transit.[4][6]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in several organic solvents, including DMSO, ethanol, and DMF.[1][2][4][5][7] For stock solutions, DMSO is commonly used, with solubility up to 100 mg/mL.[6] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2][6] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][6] It is also advised to protect these solutions from light.[2][6]

Q3: My this compound solution appears to have precipitated. What should I do?

A3: Precipitation can occur, particularly when diluting a concentrated stock solution into an aqueous buffer. This compound has poor solubility in aqueous solutions like PBS.[5][7] If you observe precipitation, gentle heating and/or sonication may help to redissolve the compound.[2][6] For in vivo studies, specific formulations using co-solvents or vehicles like corn oil or SBE-β-CD in saline can be used to achieve a stable solution or suspension.[2][6]

Q4: What is the known chemical stability of this compound? Are there any known degradation pathways?

A4: While specific degradation pathway studies for this compound are not extensively published, it belongs to the carbamate class of compounds. Carbamates can be susceptible to hydrolysis, particularly at non-neutral pH. This suggests that the stability of this compound in solution could be pH-dependent. It is advisable to use freshly prepared solutions in aqueous buffers for experiments. The general recommendation to protect solutions from light also suggests potential photosensitivity.[2][6]

Q5: How can I troubleshoot inconsistent results in my cell-based assays with this compound?

A5: Inconsistent results in cell-based assays can stem from several factors related to the inhibitor's stability and handling. Ensure that your this compound stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles. Always prepare fresh dilutions in your cell culture medium for each experiment from a stable, frozen stock. Variations in the final concentration of the solvent (e.g., DMSO) can also affect cell viability and compound activity, so it is important to maintain a consistent and low final solvent concentration (typically <0.5%).

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Instructions
Solid-20°CLong-term (≥4 years)Protect from moisture
4°CShort-term (days to weeks)
Solution (in DMSO)-80°CUp to 6 monthsProtect from light; aliquot to avoid freeze-thaw cycles
-20°CUp to 1 monthProtect from light; aliquot to avoid freeze-thaw cycles

Table 2: Solubility of this compound

SolventMaximum Concentration/SolubilityReference(s)
DMSO100 mg/mL (299.92 mM)[6]
100 mM[1][2]
30 mg/mL[4][5][7]
Ethanol100 mM[1][2]
30 mg/mL[4][5][7]
DMF30 mg/mL[4][5][7]
Ethanol:PBS (pH 7.2) (1:2)0.3 mg/mL[5][7]
10% DMSO/90% Corn Oil≥ 2.5 mg/mL (clear solution)[2][6]
10% DMSO/90% (20% SBE-β-CD in Saline)2.5 mg/mL (suspended solution)[2][6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or cryovials

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add 30.01 µL of DMSO per 1 mg of this compound, assuming a molecular weight of 333.42 g/mol ).

    • Vortex the solution thoroughly to dissolve the compound. If necessary, use a sonicator to aid dissolution.[6]

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes or cryovials.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][6]

Protocol 2: General Procedure for Assessing this compound Stability in an Aqueous Buffer using HPLC

This protocol outlines a general method. A specific, validated stability-indicating HPLC method for this compound is not publicly available and would need to be developed and validated.

  • Materials:

    • This compound stock solution in DMSO

    • Aqueous buffer of interest (e.g., PBS, pH 7.4)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Acetonitrile (ACN) and water (HPLC grade)

    • Incubator or water bath

  • Procedure:

    • Prepare a solution of this compound in the aqueous buffer of interest by diluting the DMSO stock solution. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on stability.

    • Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system to determine the initial peak area of this compound.

    • Incubate the remaining solution under the desired storage conditions (e.g., 37°C, protected from light).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

    • Monitor the chromatograms for a decrease in the peak area of the parent this compound peak and the appearance of any new peaks, which would indicate degradation products.

    • The stability of this compound can be expressed as the percentage of the initial peak area remaining at each time point.

Visualizations

JW480_Stock_Solution_Workflow This compound Stock Solution Preparation and Storage Workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use cluster_warning Best Practices start Start: Solid this compound weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Light-Protected Vials dissolve->aliquot store_neg20 Store at -20°C (≤ 1 month) aliquot->store_neg20 Short-term store_neg80 Store at -80°C (≤ 6 months) aliquot->store_neg80 Long-term avoid_freeze_thaw Avoid Repeated Freeze-Thaw aliquot->avoid_freeze_thaw protect_light Protect from Light aliquot->protect_light thaw Thaw a Single Aliquot store_neg20->thaw store_neg80->thaw dilute Dilute into Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing and storing this compound stock solutions.

Troubleshooting_JW480_Stability Troubleshooting Guide for this compound Stability Issues cluster_investigation Investigation Steps cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Inconsistent or Reduced Activity of this compound check_storage Verify Stock Solution Storage (Temp, Duration, Light Exposure) issue->check_storage check_handling Review Handling Procedures (Freeze-Thaw Cycles, Dilution Method) issue->check_handling check_solubility Examine for Precipitation in Assay Medium issue->check_solubility degradation Chemical Degradation (Hydrolysis, Photodegradation) check_storage->degradation check_handling->degradation precipitation Poor Aqueous Solubility check_solubility->precipitation adsorption Adsorption to Labware check_solubility->adsorption prep_fresh Prepare Fresh Stock and/or Dilutions degradation->prep_fresh optimize_buffer Optimize Assay Buffer (pH, Co-solvents) precipitation->optimize_buffer use_sonication Use Sonication to Aid Dissolution precipitation->use_sonication adsorption->optimize_buffer e.g., add surfactant

Caption: Logical workflow for troubleshooting this compound stability issues.

References

Navigating Inconsistent Results with JW480: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot inconsistent results encountered during experiments with the KIAA1363 inhibitor, JW480. This guide offers frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols to help ensure the reliability and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the serine hydrolase KIAA1363, also known as arylacetamide deacetylase-like 1 (AADACL1) or neutral cholesterol ester hydrolase 1 (NCEH1).[1] It is believed to act as an irreversible inhibitor by carbamoylating the enzyme's active site serine nucleophile.[2] This inhibition blocks the hydrolysis of 2-acetyl monoalkylglycerol ethers (MAGEs), leading to a reduction in MAGE levels.[1][2]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO and ethanol, with a solubility of up to 100 mM.[1] For long-term storage, it is recommended to store the compound at -20°C.[1][3] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[3]

Q3: Is this compound a completely selective inhibitor?

While this compound is highly selective for KIAA1363, it has been shown to have a single off-target, the carboxylesterase ES1.[2] This is a common off-target for carbamate-based serine hydrolase inhibitors.[2] The expression of ES1 is low in the nervous system and in cancer cell lines, minimizing the potential for confounding effects in these contexts.[2] However, it is a crucial factor to consider in other tissues where ES1 is more prominently expressed.

Q4: Can the inhibitory effect of this compound vary between different experimental systems?

Yes, the effects of this compound can be context-dependent. For instance, in studies on human platelets, this compound was found to be less effective and showed more variable results in inhibiting aggregation stimulated by the powerful agonist γ-thrombin, compared to weaker agonists like collagen.[4] This suggests that the cellular activation state and the strength of the signaling cascade can influence the observed efficacy of the inhibitor.

Troubleshooting Guide

Inconsistent results with this compound can arise from a variety of factors, ranging from compound handling to experimental design. This guide addresses common issues in a question-and-answer format.

Issue 1: High Variability in IC50 Values Across Experiments

Question: My calculated IC50 value for this compound varies significantly between replicate experiments. What could be the cause?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Solubilization This compound is soluble in DMSO and ethanol.[1] Ensure the compound is fully dissolved in the stock solution before preparing working dilutions. Briefly vortex or sonicate if necessary. Prepare fresh dilutions from the stock for each experiment to avoid degradation.
Variable Cell Seeding Density Inconsistent cell numbers can lead to variability in the apparent potency of the inhibitor. Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding.
Differences in Incubation Time The duration of inhibitor treatment can significantly impact the observed effect. Standardize the incubation time with this compound across all experiments. For irreversible inhibitors, even small variations in timing can alter results.
Cell Line Health and Passage Number The physiological state of your cells can affect their response to inhibitors. Use cells that are in the logarithmic growth phase and maintain a consistent range of passage numbers for your experiments.
Issue 2: Weaker Than Expected Phenotypic Effect

Question: I am not observing the expected biological effect (e.g., reduced cell migration) after treating my cells with this compound, even at concentrations reported in the literature. Why might this be?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Low KIAA1363 Expression The effect of this compound is dependent on the presence and activity of its target, KIAA1363. Verify the expression level of KIAA1363 in your specific cell line using techniques like Western blot or qPCR. If expression is low, the effect of the inhibitor will be minimal.
Agonist Strength (in signaling assays) As seen in platelet aggregation studies, the potency of this compound can be diminished in the presence of strong agonists.[4] If your assay involves stimulating a signaling pathway, consider the concentration and potency of the agonist used.
Compound Degradation Ensure proper storage of your this compound stock solutions.[3] Repeated freeze-thaw cycles can lead to degradation. Aliquot stock solutions to minimize this.
Suboptimal Assay Conditions Review your experimental protocol. Factors such as serum concentration in the media, confluency of cells, and the duration of the assay can all influence the outcome.
Issue 3: Unexpected or Off-Target Effects

Question: I am observing a cellular phenotype that is not consistent with the known function of KIAA1363. Could this be an off-target effect of this compound?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inhibition of Carboxylesterase ES1 This compound is known to inhibit ES1.[2] If your experimental system has high ES1 expression, this could contribute to the observed phenotype. Consider using a negative control compound that inhibits ES1 but not KIAA1363, if available.
High Inhibitor Concentration Off-target effects are more likely to occur at higher concentrations. Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits KIAA1363 in your system.
Use of a Second Inhibitor To confirm that the observed phenotype is due to the inhibition of KIAA1363, consider using a structurally different KIAA1363 inhibitor as a validation tool.
Genetic Knockdown/Knockout The most rigorous way to confirm an on-target effect is to use a genetic approach, such as siRNA or CRISPR-Cas9, to reduce KIAA1363 expression and see if it phenocopies the effect of this compound.

Visualizing Experimental Workflows and Pathways

To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts related to this compound.

Troubleshooting Logic for Inconsistent this compound Results start Inconsistent Results Observed check_compound Verify Compound Integrity: - Freshly prepared? - Correctly stored? - Fully dissolved? start->check_compound check_cells Assess Cell Culture Conditions: - Consistent seeding density? - Healthy, low passage cells? - Standardized incubation times? start->check_cells check_target Confirm Target Engagement: - KIAA1363 expression in cell line? - Use appropriate agonist concentration? start->check_target off_target Consider Off-Target Effects: - High this compound concentration? - ES1 expression in system? check_compound->off_target If compound is sound check_cells->off_target If cells are consistent check_target->off_target If target is expressed validate Validate with Orthogonal Methods: - Use structurally different inhibitor - Perform genetic knockdown of KIAA1363 off_target->validate If off-target effects are suspected resolve Results Consistent and Reproducible validate->resolve

Caption: A troubleshooting decision tree for inconsistent this compound results.

This compound Mechanism of Action and Downstream Effects This compound This compound KIAA1363 KIAA1363 (Serine Hydrolase) This compound->KIAA1363 Inhibits MAGE_hydrolysis 2-acetyl MAGE Hydrolysis KIAA1363->MAGE_hydrolysis Catalyzes MAGE_levels Reduced MAGE Levels MAGE_hydrolysis->MAGE_levels Leads to phenotype Impaired Cancer Cell: - Migration - Invasion - Survival MAGE_levels->phenotype

Caption: The signaling pathway inhibited by this compound.

Detailed Experimental Protocol: Transwell Cell Migration Assay

This protocol provides a standardized method for assessing the effect of this compound on cancer cell migration.

Materials:

  • 24-well plate with 8.0 µm pore size Transwell inserts

  • Cancer cell line of interest (e.g., PC3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound stock solution (in DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

Procedure:

  • Cell Culture: Culture cells to 70-80% confluency. The day before the assay, replace the medium with serum-free medium to starve the cells.

  • Preparation of Transwell Plate: Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Cell Preparation and Treatment:

    • Harvest the serum-starved cells using Trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Prepare different concentrations of this compound in serum-free medium. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Incubate the cell suspension with the respective this compound concentrations for 30 minutes at 37°C.

  • Seeding Cells in Transwell Inserts:

    • Carefully place the Transwell inserts into the wells of the 24-well plate.

    • Add 100 µL of the cell suspension (containing this compound or vehicle) to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours (the optimal time should be determined empirically for your cell line).

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining:

    • Fix the migrated cells on the underside of the insert by immersing it in fixation solution for 15 minutes at room temperature.

    • Wash the inserts with PBS.

    • Stain the migrated cells by immersing the inserts in Crystal Violet solution for 20 minutes.

  • Imaging and Quantification:

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Image the underside of the membrane using a microscope.

    • Count the number of migrated cells in several random fields of view for each insert. The results can be expressed as the average number of migrated cells per field or as a percentage of the vehicle control.

Experimental Workflow for Transwell Migration Assay with this compound start Start serum_starve Serum-starve cells start->serum_starve prepare_cells Harvest and resuspend cells in serum-free medium serum_starve->prepare_cells prepare_plate Prepare Transwell plate with chemoattractant seed_cells Seed treated cells into Transwell inserts prepare_plate->seed_cells treat_cells Treat cells with this compound or vehicle (DMSO) prepare_cells->treat_cells treat_cells->seed_cells incubate Incubate for 12-24 hours seed_cells->incubate remove_non_migrated Remove non-migrated cells incubate->remove_non_migrated fix_stain Fix and stain migrated cells remove_non_migrated->fix_stain image_quantify Image and quantify migrated cells fix_stain->image_quantify end End image_quantify->end

Caption: A step-by-step workflow for the Transwell cell migration assay.

References

Technical Support Center: JW480 and Carboxylesterase Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of JW480 on carboxylesterases (CES). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound, and what are its known off-targets?

This compound is a potent and selective inhibitor of the serine hydrolase KIAA1363 (also known as AADACL1).[1][2] Extensive screening using competitive activity-based protein profiling (ABPP) has demonstrated that this compound has excellent selectivity for its primary target.[1] However, a single off-target has been consistently identified: the carboxylesterase ES1 (CES1).[1] This cross-reactivity is a known characteristic of carbamate-based serine hydrolase inhibitors.[1][3]

Q2: Is there quantitative data on the inhibition of carboxylesterases by this compound?

Summary of this compound Inhibitory Potency

TargetOrganism/SystemMethodIC50Reference
KIAA1363Mouse BrainCompetitive ABPP20 nM
KIAA1363Human PC3 Cells (in vitro)Competitive ABPP12 nM[1]
KIAA1363Human PC3 Cells (in situ)Competitive ABPP6 nM[1]
Carboxylesterase ES1 (CES1)Mouse Brain ProteomeCompetitive ABPP-MudPITInhibition observed[1]

Q3: What are the potential downstream consequences of inhibiting CES1 with this compound?

Inhibition of CES1 can have significant effects on lipid metabolism. CES1 is a key enzyme in the hydrolysis of cholesteryl esters and triacylglycerols.[4][5] Blocking CES1 activity can lead to the accumulation of these lipids and reprogramming of lipid metabolism, which may result in impaired mitochondrial function.[6][7] Furthermore, CES1 inhibition can reduce the levels of polyunsaturated fatty acids (PUFAs), which are signaling molecules that activate PPARα/γ.[6][7][8] This can lead to the downregulation of stearoyl-CoA desaturase (SCD), a target gene of PPARα/γ involved in tumor progression and chemoresistance.[6][7][8]

Q4: How can I assess the potential impact of this compound on the metabolism of my compound of interest?

If your compound is an ester and a potential substrate for carboxylesterases, its metabolism could be affected by this compound. To investigate this, you can perform an in vitro metabolic stability assay using liver microsomes, which are a rich source of carboxylesterases. By comparing the metabolism of your compound in the presence and absence of this compound, you can determine if there is a significant drug-drug interaction potential.

Troubleshooting Guides

Carboxylesterase Activity Assay

Issue: Unexpectedly low or no carboxylesterase activity is observed in the presence of this compound.

  • Possible Cause 1: Off-target inhibition. this compound is known to inhibit CES1. If your experimental system (e.g., cell lysate, tissue homogenate) contains CES1, you are likely observing its inhibition.

  • Troubleshooting 1:

    • Confirm the presence of CES1 in your sample using western blot or proteomic analysis.

    • Perform a dose-response experiment with this compound to determine the IC50 for the inhibition of carboxylesterase activity in your specific system.

    • If you are studying a different carboxylesterase isoform, consider using a more selective inhibitor for that isoform, if available, as a control.

  • Possible Cause 2: Issues with the assay itself. Problems with reagents, buffers, or the detection method can lead to inaccurate results.

  • Troubleshooting 2:

    • Reagent Quality: Ensure that the substrate and other reagents are not degraded. Prepare fresh solutions.

    • Buffer pH: Verify that the pH of your assay buffer is optimal for the specific carboxylesterase being studied.

    • Controls: Include a positive control (recombinant carboxylesterase) and a negative control (no enzyme) to validate the assay performance.

    • Interfering Substances: Be aware of potential assay interference from components in your sample preparation. Some common inhibitors of carboxylesterases include organophosphates.

In Vitro Metabolic Stability Assay

Issue: The metabolic rate of my ester-containing compound is significantly reduced in the presence of this compound.

  • Possible Cause: this compound is inhibiting the carboxylesterase(s) responsible for metabolizing your compound.

  • Troubleshooting:

    • Confirm CES-mediated metabolism: Use known broad-spectrum carboxylesterase inhibitors like bis(p-nitrophenyl) phosphate (BNPP) or benzil to confirm that your compound is indeed metabolized by carboxylesterases.[9]

    • Identify the specific CES isoform: If possible, use recombinant human CES1 and CES2 to determine which isoform is primarily responsible for the metabolism of your compound. This will help in interpreting the inhibitory effect of this compound.

    • Kinetic Analysis: Determine the inhibition kinetics (e.g., Kᵢ, mechanism of inhibition) of this compound on the metabolism of your compound to better understand the interaction.

Experimental Protocols

Key Experiment: Competitive Activity-Based Protein Profiling (ABPP)

This method is used to determine the selectivity of inhibitors like this compound across the serine hydrolase superfamily.

Methodology:

  • Proteome Preparation: Prepare proteomes (e.g., cell lysates, tissue homogenates) in a suitable buffer (e.g., PBS). Determine the protein concentration.

  • Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of this compound (or a vehicle control) for a specific time (e.g., 30 minutes) at room temperature.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate coupled to a reporter tag like rhodamine or biotin) to the inhibitor-treated proteome. Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Reaction Quenching: Stop the labeling reaction by adding SDS-PAGE loading buffer.

  • Analysis:

    • Gel-Based: Separate the proteins by SDS-PAGE. Visualize the labeled serine hydrolases using in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the this compound-treated sample compared to the control indicates inhibition.

    • Mass Spectrometry-Based (ABPP-MudPIT): For biotinylated probes, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins and analyze by LC-MS/MS to identify and quantify the labeled enzymes. A decrease in spectral counts for a particular enzyme in the this compound-treated sample indicates inhibition.

Key Experiment: In Vitro Metabolic Stability Assay with Liver Microsomes

This assay assesses the impact of this compound on the metabolism of an ester-containing compound.

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, your ester-containing test compound, and either this compound (at various concentrations) or a vehicle control in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzymes.

  • Initiate Reaction: Start the metabolic reaction by adding a cofactor solution, typically NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent test compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of your compound in the presence and absence of this compound.

Visualizations

CES1_Inhibition_Pathway This compound This compound CES1 Carboxylesterase 1 (CES1) This compound->CES1 Inhibits Lipids Triacylglycerols, Cholesteryl Esters CES1->Lipids Hydrolyzes PUFAs Polyunsaturated Fatty Acids (PUFAs) CES1->PUFAs Inhibition reduces Lipid_Accumulation Lipid Accumulation CES1->Lipid_Accumulation Inhibition leads to Lipids->PUFAs Leads to release of PPAR PPARα/γ PUFAs->PPAR Activates PUFAs->PPAR SCD Stearoyl-CoA Desaturase (SCD) Expression PPAR->SCD Promotes PPAR->SCD Reduced_SCD Reduced SCD Expression SCD->Reduced_SCD Mito Mitochondrial Function Impaired_Mito Impaired Mitochondrial Function Lipid_Accumulation->Impaired_Mito ABPP_Workflow Proteome Proteome (e.g., Cell Lysate) Inhibitor Incubate with This compound Proteome->Inhibitor Probe Add Activity-Based Probe (e.g., FP-Rhodamine) Inhibitor->Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE Scan In-Gel Fluorescence Scanning SDS_PAGE->Scan Analysis Analyze Band Intensity (Inhibition = Decreased Signal) Scan->Analysis

References

how to control for JW480 vehicle effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Controlling for JW480 Vehicle Effects in Experiments

This guide provides researchers, scientists, and drug development professionals with essential information for designing experiments using the KIAA1363 inhibitor, this compound. Proper controls are critical for interpreting data accurately, and this document addresses common questions and troubleshooting scenarios related to vehicle effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally active inhibitor of the serine hydrolase KIAA1363, also known as AADACL1.[1][2] Its primary mechanism involves the disruption of neutral ether lipid metabolism, which has been shown to impair the migration, invasion, survival, and in vivo tumor growth of cancer cells, particularly in prostate cancer models.[1][3][4] It is believed to act as an irreversible inhibitor by carbamoylating the serine nucleophile of the KIAA1363 enzyme.[1]

Q2: What is a "vehicle control," and why is it absolutely essential when working with this compound?

A2: A vehicle control is a group in an experiment that receives the same solvent or carrier used to dissolve and administer this compound, but without this compound itself.[5][6] This control is crucial because the vehicle (e.g., DMSO, PEG300) can have its own biological effects.[7][8] Without a vehicle control, it is impossible to determine if an observed effect is due to this compound or an unintended consequence of the solvent.[9] The vehicle control provides a baseline to which the effects of the this compound treatment group are compared, ensuring that the results are correctly attributed to the inhibitor's activity.[6][10]

Q3: What are the common vehicles used to dissolve and administer this compound?

A3: this compound is a lipophilic compound with low aqueous solubility.[2] Therefore, organic solvents are required for initial dissolution. Common choices for stock solutions and experimental formulations include:

  • Dimethyl sulfoxide (DMSO) [2][3][4]

  • Ethanol [2][3][4]

  • Polyethylene glycol 300 (PEG300) for oral gavage in in vivo studies.[1]

  • A mixture of saline, ethanol, and Emulphor for intraperitoneal injections.[1]

  • Corn Oil (with a small percentage of DMSO) for in vivo formulations.[11]

Q4: How do I choose the correct vehicle for my experiment?

A4: The choice of vehicle depends on your experimental model:

  • In Vitro (Cell Culture): DMSO or ethanol are typically used to create a high-concentration stock solution. This stock is then diluted into the cell culture medium to achieve the final desired concentration. It is critical to ensure the final solvent concentration is very low (typically <0.5%, ideally <0.1%) and is identical across all treatment groups, including the vehicle control, to avoid solvent-induced artifacts.[7]

  • In Vivo (Animal Models): The vehicle must be non-toxic and appropriate for the route of administration. For oral gavage, PEG300 has been successfully used.[1] For intraperitoneal injections, a solution containing saline, ethanol, and a surfactant like Emulphor has been documented.[1] The formulation must ensure this compound remains in solution and is bioavailable.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventMaximum Concentration / SolubilitySource
DMSO100 mM (~33.34 mg/mL)[3][4]
Ethanol100 mM (~33.34 mg/mL)[3][4]
DMF30 mg/mL[2]
Ethanol:PBS (pH 7.2) (1:2)0.3 mg/mL[2]

Table 2: Example In Vivo Formulations for this compound and Corresponding Vehicle Controls

Administration RouteThis compound FormulationVehicle Control FormulationDosing VolumeSource
Oral GavageThis compound dissolved in PEG300PEG300 only4 µL/g of mouse weight[1]
Intraperitoneal (IP)This compound in Saline:Ethanol:Emulphor (18:1:1 v/v/v)Saline:Ethanol:Emulphor (18:1:1 v/v/v)10 µL/g of mouse weight[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Unexpected toxicity or off-target effects are observed in the vehicle control group. The concentration of the vehicle (e.g., DMSO) is too high. The vehicle itself has inherent biological activity in your specific model system.1. Reduce Vehicle Concentration: Ensure the final concentration of the organic solvent is as low as possible (e.g., <0.1% for in vitro assays).[7] 2. Run a Vehicle Dose-Response: Test multiple concentrations of the vehicle alone to identify a non-toxic concentration. 3. Switch Vehicles: Research and test an alternative, more inert vehicle for your system.
This compound precipitates out of solution when diluted into aqueous cell culture media or buffer. The aqueous solubility limit of this compound has been exceeded. This is common when diluting a concentrated organic stock.[7]1. Optimize Dilution: Perform serial dilutions rather than a single large dilution step. Briefly vortex or sonicate the solution after dilution.[7][11] 2. Use a Surfactant/Carrier: For some applications, a low concentration of a biocompatible surfactant (e.g., Tween-80) or a carrier like β-cyclodextrin may improve solubility.[11] 3. Lower Final Concentration: If possible, conduct the experiment at a lower final concentration of this compound that remains soluble.
High variability is observed in in vivo animal study results between the vehicle and treatment groups. Inconsistent preparation or administration of the dosing solution. The vehicle itself is causing a physiological stress response.[8]1. Standardize Procedures: Ensure the this compound formulation and vehicle control are prepared fresh and identically for each experiment. Standardize animal handling, acclimatization periods, and administration techniques.[7] 2. Evaluate Vehicle Tolerance: Conduct a pilot study with the vehicle alone to confirm it doesn't cause significant physiological changes (e.g., weight loss, stress). 3. Refine Formulation: Ensure the formulation is homogenous and stable throughout the dosing period. Sonication may be required for suspended solutions.[11]

Experimental Protocols & Visualizations

Experimental Design Logic

The diagram below illustrates the fundamental relationship between the necessary control and treatment groups in a typical experiment involving this compound. The vehicle control group is essential for isolating the specific effects of this compound.

G cluster_groups Experimental Groups cluster_additions Components Added untreated Negative Control (e.g., Untreated Cells) vehicle Vehicle Control treatment This compound Treatment medium Basal Medium or Saline medium->untreated medium->vehicle medium->treatment solvent Vehicle (e.g., DMSO) solvent->vehicle drug This compound in Vehicle drug->treatment

Fig 1. Relationship between experimental groups.
Protocol 1: Preparing this compound and Vehicle Controls for In Vitro Assays

This protocol outlines the preparation of a this compound stock solution for use in cell culture experiments.

G cluster_exp Day of Experiment start Start: Weigh this compound Powder stock Dissolve in 100% DMSO to create a concentrated stock (e.g., 10-50 mM) start->stock aliquot Aliquot stock solution into single-use tubes stock->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store thaw Thaw one aliquot of This compound stock store->thaw dilute_drug Prepare intermediate dilutions in culture medium thaw->dilute_drug dilute_vehicle Prepare identical dilutions of 100% DMSO (Vehicle Control) thaw->dilute_vehicle treat Add final dilutions to cells. Ensure final DMSO % is identical across all wells (e.g., <0.1%) dilute_drug->treat dilute_vehicle->treat end Incubate and Analyze Results treat->end

Fig 2. Workflow for preparing in vitro solutions.

Methodology:

  • Prepare Stock Solution: Accurately weigh the required amount of this compound powder. Dissolve it in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM to 50 mM). Ensure it is fully dissolved.[4]

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[11]

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock.

  • Prepare Vehicle Control Dilutions: Create a parallel set of dilutions using only the vehicle (100% DMSO) in your cell culture medium. These dilutions must match the concentrations used for the this compound-treated groups.

  • Treat Cells: Add the final dilutions of this compound and the vehicle control to your cells. The final concentration of DMSO must be identical and non-toxic for all treated groups (including the vehicle control) and significantly diluted from the stock (e.g., 1:1000 or greater).

Signaling Pathway Context

This compound specifically targets the KIAA1363 enzyme. However, the vehicle used to deliver it can have non-specific or "off-target" effects. A proper vehicle control allows researchers to subtract these confounding effects, isolating the true impact of KIAA1363 inhibition.

G cluster_pathway Cellular System This compound This compound (in Vehicle) kiaa KIAA1363 Enzyme This compound->kiaa Inhibits off_target Potential Off-Target Vehicle Effects (Membrane, Stress, etc.) This compound->off_target vehicle Vehicle Only vehicle->off_target downstream Specific Downstream Signal (Ether Lipid Metabolism) kiaa->downstream outcome_this compound Observed Outcome (Specific + Vehicle Effects) off_target->outcome_this compound outcome_vehicle Baseline Outcome (Vehicle Effects Only) off_target->outcome_vehicle downstream->outcome_this compound

Fig 3. Isolating this compound's effect from vehicle effects.

References

JW480 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JW480, a potent and selective inhibitor of the serine hydrolase KIAA1363 (also known as AADACL1). This resource addresses potential issues related to its stability in long-term experiments through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that potently and selectively targets the serine hydrolase KIAA1363. It is classified as an O-aryl carbamate and is believed to act as an irreversible inhibitor by covalently modifying the catalytic serine residue in the active site of KIAA1363 through carbamoylation. This inactivation of KIAA1363 disrupts its enzymatic function.

Q2: What is the primary downstream signaling pathway affected by this compound?

A2: KIAA1363 is a key enzyme in ether lipid metabolism. It hydrolyzes 2-acetyl monoalkylglycerol ether (2-acetyl MAGE) to produce monoalkylglycerol ether (MAGE). MAGE can be further metabolized to form bioactive signaling lipids, including alkyl-lysophosphatidic acid (alkyl-LPA) and alkyl-lysophosphatidylcholine (alkyl-LPC). By inhibiting KIAA1363, this compound effectively reduces the levels of MAGE and its downstream signaling lipids, which have been implicated in promoting cancer cell migration, invasion, and survival.[1][2]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound solid should be stored at -20°C, where it is reported to be stable for at least four years.[3] Stock solutions are typically prepared in DMSO. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[5][6] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide: this compound Degradation in Long-Term Experiments

This guide addresses potential issues related to the degradation of this compound that users might encounter during their experiments.

Problem Possible Cause Troubleshooting Steps
Reduced or inconsistent inhibitory effect of this compound over time in cell culture. Degradation in Aqueous Media: this compound, as a carbamate, may be susceptible to hydrolysis in aqueous cell culture media, especially at physiological pH (around 7.4) and 37°C. The rate of degradation can be influenced by the specific components of the media.1. Perform a Stability Study: Determine the half-life of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocol below). 2. Prepare Fresh Working Solutions: For long-term experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals based on its determined stability. 3. Minimize Pre-incubation Time: Avoid prolonged pre-incubation of this compound in the media before adding it to the cells.
Variability in experimental results between different batches of experiments. Inconsistent Storage of Stock Solutions: Repeated freeze-thaw cycles or improper storage temperatures of the this compound stock solution can lead to its degradation.1. Aliquot Stock Solutions: Prepare single-use aliquots of the high-concentration stock solution to avoid multiple freeze-thaw cycles. 2. Adhere to Recommended Storage: Strictly follow the recommended storage conditions (-20°C for short-term, -80°C for long-term).
Precipitation of this compound in cell culture media. Low Aqueous Solubility: While soluble in DMSO, this compound has limited solubility in aqueous solutions. High final concentrations or the presence of certain media components can cause it to precipitate out of solution.1. Check Final Concentration: Ensure the final concentration of this compound in your experiment does not exceed its solubility limit in the aqueous medium. 2. Optimize DMSO Concentration: Maintain a minimal but sufficient final DMSO concentration to aid solubility, while staying below cytotoxic levels. 3. Visual Inspection: Always visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider reducing the final concentration.
Loss of this compound activity with changes in media pH. pH-Dependent Hydrolysis: Carbamate hydrolysis is often pH-dependent, with increased degradation rates at basic pH. The pH of cell culture media can fluctuate during long-term experiments.1. Monitor Media pH: Regularly monitor the pH of your cell culture medium. 2. Use Buffered Media: Employ a robustly buffered medium (e.g., containing HEPES) to maintain a stable pH throughout the experiment.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueSource
Molecular Weight 333.42 g/mol [5]
Solubility in DMSO ≥ 30 mg/mL[3]
Solubility in Ethanol ≥ 30 mg/mL[3]
Storage of Solid -20°C (stable for ≥ 4 years)[3]
Storage of Stock Solution (-20°C) Up to 1 month (protect from light)[4]
Storage of Stock Solution (-80°C) Up to 6 months[4]

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture Media

This protocol provides a framework for assessing the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound solid

  • DMSO (HPLC grade)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (for LC-MS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a working solution of this compound at your desired final experimental concentration (e.g., 10 µM) by diluting the stock solution in your cell culture medium (with and without serum) and in PBS.

  • Incubation:

    • Aliquot the this compound working solutions into sterile microcentrifuge tubes for each time point.

    • Incubate the tubes at 37°C in a cell culture incubator.

    • Designate time points for sample collection (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Sample Collection and Processing:

    • At each time point, remove an aliquot of the this compound solution.

    • To stop potential degradation, immediately process the sample. A common method is protein precipitation by adding 3 volumes of ice-cold acetonitrile or methanol.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • HPLC/LC-MS Analysis:

    • Analyze the samples using a validated HPLC or LC-MS method to quantify the remaining concentration of this compound. A reverse-phase C18 column is typically suitable.

    • The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the peak area of this compound at its specific retention time and m/z.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics and calculate the half-life (t½) of the compound in your specific medium.

Mandatory Visualizations

KIAA1363_Signaling_Pathway This compound This compound KIAA1363 KIAA1363 (AADACL1) This compound->KIAA1363 Inhibits MAGE Monoalkylglycerol Ether (MAGE) KIAA1363->MAGE Hydrolyzes Two_Acetyl_MAGE 2-acetyl Monoalkylglycerol Ether (2-acetyl MAGE) Two_Acetyl_MAGE->KIAA1363 Metabolism Further Metabolism MAGE->Metabolism Alkyl_LPA Alkyl-Lysophosphatidic Acid (Alkyl-LPA) Metabolism->Alkyl_LPA Alkyl_LPC Alkyl-Lysophosphatidylcholine (Alkyl-LPC) Metabolism->Alkyl_LPC Cancer_Progression Cancer Cell Migration, Invasion, and Survival Alkyl_LPA->Cancer_Progression Promotes Alkyl_LPC->Cancer_Progression Promotes JW480_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_working Dilute to working concentration in experimental media prep_stock->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate time_points Collect aliquots at designated time points (0, 2, 4, 8, 24, 48, 72h) incubate->time_points process Process samples (e.g., protein precipitation) time_points->process analyze Quantify remaining this compound by HPLC or LC-MS process->analyze calculate Calculate % remaining and determine half-life analyze->calculate

References

unexpected phenotypes after JW480 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JW480, a potent and selective inhibitor of the serine hydrolase KIAA1363 (also known as AADACL1). This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that users might encounter during their experiments with this compound, presenting them in a question-and-answer format.

Issue 1: No observable phenotype after this compound treatment.

  • Question: I treated my prostate cancer cells (PC3 or DU145) with this compound, but I am not observing the expected decrease in cell migration, invasion, or survival. What could be the reason?

  • Possible Causes and Solutions:

    • Compound Integrity and Activity:

      • Action: Verify the integrity and activity of your this compound stock. Ensure it has been stored correctly at -20°C. Prepare fresh dilutions for each experiment from a stock solution, as repeated freeze-thaw cycles can degrade the compound.

      • Pro Tip: If you suspect compound inactivity, consider obtaining a fresh batch of this compound or testing its activity in a well-characterized sensitive cell line.

    • Cell Line Specifics:

      • Action: Confirm that your cell line expresses sufficient levels of KIAA1363. This compound's effect is dependent on the presence of its target enzyme.[1] LNCaP cells, for example, express low levels of KIAA1363 and are less sensitive to this compound.[1]

      • Pro Tip: Perform a western blot or qPCR to quantify KIAA1363 expression in your cell line and compare it to sensitive lines like PC3 and DU145.

    • Experimental Conditions:

      • Action: Review your experimental protocol, paying close attention to the concentration of this compound and the treatment duration. A concentration of 1 µM for 48 hours is reported to be effective in PC3 and DU145 cells.[1]

      • Pro Tip: Optimize the this compound concentration and treatment time for your specific cell line and assay. A dose-response and time-course experiment is highly recommended.

    • Solubility Issues:

      • Action: this compound is soluble in DMSO and ethanol. Ensure that the final concentration of the solvent in your cell culture medium is not toxic to the cells (typically below 0.1%). If you observe precipitation upon adding this compound to the medium, consider preparing a more dilute stock solution.

      • Pro Tip: Visually inspect your treatment medium for any signs of precipitation after adding this compound.

Issue 2: High variability in experimental results.

  • Question: I am seeing significant variability in my results between replicate experiments using this compound. How can I improve the consistency?

  • Possible Causes and Solutions:

    • Cell Culture Conditions:

      • Action: Maintain consistent cell culture practices. Use cells with a low and consistent passage number, as cell lines can change their characteristics over time. Ensure uniform cell seeding density across all wells and plates.

      • Pro Tip: Avoid using the outer wells of a microplate for experimental data points, as they are more prone to evaporation, which can alter the concentration of this compound. Fill these wells with sterile PBS or media.

    • Compound Handling:

      • Action: Ensure accurate and consistent preparation of this compound dilutions for each experiment. Thoroughly mix the dilutions before adding them to the cells.

      • Pro Tip: Prepare a master mix of the treatment medium containing this compound to add to your replicate wells, rather than adding the compound to each well individually.

    • Assay-Specific Variability:

      • Action: For migration and invasion assays, ensure that the "wound" or scratch is of a consistent width, and that the Matrigel coating is of uniform thickness. For viability assays, ensure that the incubation time with the detection reagent is consistent across all plates.

      • Pro Tip: Use automated cell imaging and analysis systems to quantify results, as this can reduce user-dependent variability.

Issue 3: Unexpected Phenotypes Observed.

  • Question: I am observing phenotypes that are not typically associated with KIAA1363 inhibition after this compound treatment. What could be the cause?

  • Possible Causes and Solutions:

    • Off-Target Effects:

      • Action: While this compound is highly selective for KIAA1363, it has been shown to have a single known off-target: the carboxylesterase ES1.[1] However, this is generally considered a minor issue in cancer and nervous system research due to low ES1 expression in these tissues.[1]

      • Pro Tip: To confirm if the observed phenotype is due to KIAA1363 inhibition, consider using a complementary approach, such as shRNA-mediated knockdown of KIAA1363, to see if it recapitulates the phenotype observed with this compound treatment.[1]

    • Cellular Stress Response:

      • Action: High concentrations of any small molecule inhibitor can induce a general cellular stress response that is independent of its intended target.

      • Pro Tip: Perform a dose-response experiment to determine if the unexpected phenotype is only observed at high concentrations of this compound.

    • Hormesis:

      • Action: In some cases, very low, sub-inhibitory concentrations of a compound can lead to a paradoxical increase in cell proliferation, a phenomenon known as hormesis.

      • Pro Tip: If you observe increased proliferation at low this compound concentrations, perform a finer dilution series in the lower concentration range to confirm if this effect is reproducible.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective irreversible inhibitor of the serine hydrolase KIAA1363.[1] It is believed to act by carbamoylating the enzyme's serine nucleophile.[1] Inhibition of KIAA1363 leads to a reduction in the levels of monoalkylglycerol ethers (MAGEs), which are implicated in cancer cell migration, invasion, and survival.[1][2]

2. What are the recommended storage conditions for this compound?

This compound should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2]

3. What is the recommended solvent for this compound?

This compound is soluble in DMSO and ethanol up to 100 mM.

4. What is a typical effective concentration of this compound in cell culture?

A concentration of 1 µM has been shown to be effective in reducing MAGE levels and impairing migration, invasion, and survival in PC3 and DU145 prostate cancer cells after 48 hours of treatment.[1] However, the optimal concentration may vary depending on the cell line and the specific assay.

5. Are there any known off-target effects of this compound?

The only reported off-target for this compound is the carboxylesterase ES1.[1] This is a common off-target for carbamate-based serine hydrolase inhibitors.[1]

Quantitative Data Summary

ParameterCell LineValueReference
IC50 for KIAA1363 inhibition (in vitro) Mouse Brain20 nM
PC3 (human prostate cancer)6-12 nM[3]
Effect on MAGE Levels (1 µM, 48h) PC3Significant reduction[1]
DU145Significant reduction[1]
Effect on Cell Migration (1 µM, 48h) PC3Reduced migration[1]
Effect on Cell Invasion (1 µM, 48h) PC3Reduced invasion[1]
Effect on Serum-Free Cell Survival (1 µM, 48h) PC3Reduced survival[1]

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Adherent cancer cells (e.g., PC3, DU145)

  • 96-well flat-bottom tissue culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is ≤ 0.1%.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO).

    • Incubate for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for each cell line.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm if available.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Migration Assay (Wound Healing)

This protocol describes a common method to assess the effect of this compound on cell migration.

Materials:

  • Adherent cancer cells

  • 6-well or 12-well tissue culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Sterile 200 µL pipette tip or a wound healing insert

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer after 24 hours.

  • Creating the "Wound":

    • Once the cells are confluent, create a "wound" in the monolayer by gently scraping the cells with a sterile 200 µL pipette tip.

    • Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.

    • Wash the wells with PBS to remove any detached cells.

  • This compound Treatment:

    • Add fresh complete culture medium containing the desired concentration of this compound or vehicle control.

  • Image Acquisition:

    • Immediately after creating the wound (time 0), capture images of the wound in each well using a microscope.

    • Continue to capture images at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells is nearly closed.

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each condition relative to the initial wound area.

Cell Invasion Assay (Boyden Chamber)

This protocol outlines a method to evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Adherent cancer cells

  • Boyden chamber inserts (e.g., Matrigel-coated transwell inserts with 8 µm pores)

  • 24-well plates

  • Serum-free medium

  • Complete culture medium (as a chemoattractant)

  • This compound stock solution (in DMSO)

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal violet stain

Procedure:

  • Rehydration of Inserts:

    • Rehydrate the Matrigel-coated inserts by adding warm serum-free medium to the inside and outside of the insert and incubating for 2 hours at 37°C.

  • Cell Preparation:

    • Serum-starve the cells for 24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control.

  • Cell Seeding:

    • Remove the rehydration medium from the inserts.

    • Add 500 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

    • Add 2.5 x 10^4 to 5 x 10^4 cells in 100 µL of serum-free medium (with this compound or vehicle) to the upper chamber of the insert.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Staining and Quantification:

    • After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.1% crystal violet for 10 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of invaded cells in several random fields of view under a microscope.

Visualizations

JW480_Signaling_Pathway cluster_0 KIAA1363-MAGE Pathway KIAA1363 KIAA1363 (AADACL1) MAGE MAGE (Monoalkylglycerol Ether) KIAA1363->MAGE Hydrolysis MAGE_Precursor 2-acetyl MAGE (Precursor) Pro_Tumorigenic Pro-Tumorigenic Phenotypes (Migration, Invasion, Survival) MAGE->Pro_Tumorigenic This compound This compound This compound->KIAA1363 Inhibition

Caption: this compound inhibits the KIAA1363 enzyme, disrupting the MAGE pathway.

JW480_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Phenotypic Assays cluster_analysis Analysis prep_cells 1. Prepare Cells (e.g., PC3, DU145) treat_cells 3. Treat Cells with this compound (e.g., 1 µM for 48h) prep_cells->treat_cells prep_this compound 2. Prepare this compound Stock (in DMSO) prep_this compound->treat_cells viability Cell Viability (WST-1) treat_cells->viability migration Cell Migration (Wound Healing) treat_cells->migration invasion Cell Invasion (Boyden Chamber) treat_cells->invasion data_analysis 4. Data Analysis viability->data_analysis migration->data_analysis invasion->data_analysis

Caption: A general experimental workflow for studying the effects of this compound.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Potential Solutions start No Expected Phenotype check_compound Check this compound Integrity and Concentration start->check_compound check_cells Verify KIAA1363 Expression in Cell Line start->check_cells check_protocol Review Experimental Protocol start->check_protocol sol_compound Use Fresh this compound check_compound->sol_compound sol_cells Use a Sensitive Cell Line check_cells->sol_cells sol_protocol Optimize Dose and Time check_protocol->sol_protocol

References

Technical Support Center: Troubleshooting Low Efficacy of JW480 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JW480, a potent and selective inhibitor of the serine hydrolase KIAA1363 (also known as AADACL1). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound exhibits lower-than-expected efficacy in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective carbamate-based inhibitor of KIAA1363.[1][2] It is believed to act as an irreversible inhibitor by carbamoylating the serine nucleophile within the enzyme's active site.[1] Inhibition of KIAA1363 disrupts the monoalkylglycerol ether (MAGE) metabolic pathway, which has been implicated in promoting tumorigenic properties in cancer cells.[1][2]

Q2: What are the typical effective concentrations of this compound in vitro?

A2: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, published studies have shown IC50 values in the low nanomolar range. For instance, in PC3 human prostate cancer cells, the IC50 for KIAA1363 inhibition was determined to be 12 nM in vitro and 6-12 nM in situ.[1] For cellular assays measuring downstream effects like migration and invasion, a concentration of 1 µM for 48 hours has been used effectively.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO and ethanol, typically up to 100 mM.[3] It is recommended to prepare a concentrated stock solution in one of these solvents. For storage, the solid compound should be stored at -20°C and is stable for at least four years.[4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[5][6]

Q4: Is this compound selective for KIAA1363?

A4: Yes, this compound is a highly selective inhibitor for KIAA1363.[1] However, like many carbamate-based inhibitors, it can show some cross-reactivity with other serine hydrolases, such as carboxylesterases (CEs), particularly at higher concentrations.[1] This is generally less of a concern in cell types with low CE expression, such as those in the nervous system and many cancers.[1]

Troubleshooting Guide for Low In Vitro Efficacy

This guide addresses common issues that may lead to reduced or inconsistent efficacy of this compound in your in vitro experiments.

Problem 1: No observable effect or significantly reduced potency.

This is a common issue and can stem from several factors related to the compound itself, the experimental setup, or the biological system.

Possible Cause & Troubleshooting Steps:

  • Compound Integrity and Handling:

    • Incorrect Storage: Ensure this compound and its stock solutions have been stored correctly at -20°C or -80°C and protected from light to prevent degradation.[4][5][6]

    • Repeated Freeze-Thaw Cycles: Aliquot stock solutions to minimize freeze-thaw cycles, which can degrade the compound.[5][6]

    • Purity: Verify the purity of your this compound batch. If in doubt, consider purchasing from a reputable supplier.[3]

  • Solubility Issues:

    • Precipitation in Media: this compound is highly soluble in DMSO and ethanol, but its solubility in aqueous media is much lower.[4] When diluting the stock solution into your cell culture media, ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and does not affect cell viability. Observe for any precipitation after dilution. Sonication or gentle heating can aid dissolution if precipitation occurs.[5]

    • Final Concentration: Ensure the final concentration of this compound in your assay is appropriate. Refer to the table below for recommended concentration ranges from successful studies.

  • Cell Line-Specific Factors:

    • Low KIAA1363 Expression: The target enzyme, KIAA1363, may not be expressed at sufficient levels in your chosen cell line. For example, LNCaP prostate cancer cells express low levels of KIAA1363, and consequently, this compound does not affect their survival.[1] It is crucial to verify KIAA1363 expression in your cell line of interest via methods like Western blot or qPCR.

    • Cellular Resistance Mechanisms: Although not widely reported for this compound, cells can develop resistance to inhibitors through various mechanisms.

  • Experimental Design:

    • Incubation Time: The inhibitory effect of this compound on downstream cellular processes like migration and invasion may require a longer incubation time. Successful studies have often used incubation periods of 48 hours.[1]

    • Assay Sensitivity: The chosen readout assay may not be sensitive enough to detect the effects of KIAA1363 inhibition. Consider using a more direct assay, such as measuring 2-acetyl MAGE hydrolase activity, if possible.[1]

Problem 2: Inconsistent results between experiments.

Variability in results can be frustrating and can obscure the true effect of the compound.

Possible Cause & Troubleshooting Steps:

  • Inconsistent Compound Preparation: Prepare fresh dilutions of this compound from a single, validated stock aliquot for each experiment to ensure consistent dosing.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Cell Density: Seed cells at a consistent density for each experiment, as this can influence their response to treatment.

  • Assay Variability: Ensure all assay steps, including incubation times, reagent concentrations, and measurement parameters, are performed consistently. Include appropriate positive and negative controls in every experiment.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published literature to serve as a reference for your experiments.

Table 1: In Vitro IC50 Values for this compound

Cell Line/SystemTargetIC50 ValueReference
PC3 (in vitro)KIAA136312 nM (95% CI: 9-14 nM)[1]
PC3 (in situ)KIAA13636 nM (95% CI: 5-7 nM)[1]
Mouse BrainKIAA136320 nM[3]

Table 2: Recommended In Vitro Experimental Conditions

Cell LineAssayThis compound ConcentrationIncubation TimeObserved EffectReference
PC3, DU1452-acetyl MAGE hydrolase activity1 µMNot SpecifiedComplete blockade of activity[1]
PC3, DU145MAGE lipid levels1 µMNot SpecifiedSignificant reduction[1]
PC3Migration, Invasion, Survival1 µM48 hoursSignificant impairment[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 0.3334 mg of this compound (MW: 333.42 g/mol ) in 100 µL of DMSO. c. Vortex briefly to ensure complete dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month), protected from light.[5][6]

Protocol 2: In Vitro Treatment of Adherent Cells with this compound

  • Materials: Adherent cells in culture, complete growth medium, this compound stock solution (10 mM in DMSO), sterile PBS.

  • Procedure: a. Seed cells in the desired culture vessel (e.g., 96-well plate, 6-well plate) and allow them to adhere and reach the desired confluency (typically 50-70%). b. Prepare the final working concentrations of this compound by diluting the 10 mM stock solution in complete growth medium. For example, to prepare a 1 µM working solution, perform a serial dilution of the stock solution. Ensure the final DMSO concentration is consistent across all treatments and controls (e.g., 0.1%). c. Carefully remove the old medium from the cells and wash once with sterile PBS. d. Add the medium containing the desired concentrations of this compound or vehicle control (medium with the same final DMSO concentration) to the cells. e. Incubate the cells for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2. f. Proceed with your downstream assay (e.g., cell viability, migration assay, protein extraction).

Visualizations

JW480_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular 2-AG_ether 2-Arachidonoylglycerol ether (2-AG ether) KIAA1363 KIAA1363 (AADACL1) 2-AG_ether->KIAA1363 Substrate MAGE Monoalkylglycerol Ether (MAGE) KIAA1363->MAGE Hydrolysis Pro_tumorigenic Pro-tumorigenic Effects MAGE->Pro_tumorigenic Migration Migration Pro_tumorigenic->Migration Invasion Invasion Pro_tumorigenic->Invasion Survival Survival Pro_tumorigenic->Survival This compound This compound This compound->KIAA1363 Inhibition

Caption: this compound inhibits KIAA1363, blocking MAGE production and pro-tumorigenic effects.

JW480_Troubleshooting_Workflow Start Low this compound Efficacy Observed Check_Compound Verify Compound Integrity (Storage, Purity, Handling) Start->Check_Compound Check_Solubility Confirm Solubility in Media (No Precipitation) Check_Compound->Check_Solubility Compound OK Issue_Identified Issue Identified & Resolved Check_Compound->Issue_Identified Issue Found Check_Cell_Line Assess Cell Line (KIAA1363 Expression) Check_Solubility->Check_Cell_Line Solubility OK Check_Solubility->Issue_Identified Issue Found Check_Protocol Review Experimental Protocol (Concentration, Incubation Time, Assay) Check_Cell_Line->Check_Protocol Cell Line OK Check_Cell_Line->Issue_Identified Issue Found Check_Protocol->Issue_Identified Issue Found No_Issue No Obvious Issue Check_Protocol->No_Issue Protocol OK

Caption: A logical workflow for troubleshooting low this compound efficacy in vitro.

References

Validation & Comparative

Validating On-Target Effects of JW480: A Comparative Guide with KIAA1363 siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of the pharmacological inhibitor JW480 with the genetic knockdown of its target, KIAA1363, using small interfering RNA (siRNA). The data presented herein, primarily from studies on human prostate cancer cell lines, demonstrates the specificity of this compound and validates its mechanism of action through the KIAA1363 pathway.

Comparative Analysis of this compound and KIAA1363 siRNA Effects

Biochemical Effects on Monoalkylglycerol Ether (MAGE) Levels

KIAA1363 plays a crucial role in the metabolism of monoalkylglycerol ethers (MAGEs), a class of neutral ether lipids implicated in cancer pathogenesis.[1][2] Both pharmacological inhibition of KIAA1363 with this compound and its genetic knockdown lead to a significant reduction in MAGE levels, confirming the enzyme's role in this pathway.

Table 1: Comparison of the Effect of this compound and KIAA1363 Knockdown on MAGE Levels in PC3 Cells

TreatmentTargetCell LineChange in MAGE LevelsReference
This compound (1 µM)KIAA1363PC3~50% reduction[1]
shRNA against KIAA1363KIAA1363PC3~60% reduction[1]
Phenotypic Effects on Cancer Cell Pathogenicity

The inhibition of the KIAA1363-MAGE pathway, either by this compound or by siRNA/shRNA, consistently impairs several pro-tumorigenic properties of prostate cancer cells, including migration, invasion, and survival.

Table 2: Comparison of the Effect of this compound and KIAA1363 Knockdown on Prostate Cancer Cell Phenotypes

AssayTreatmentCell LineObserved EffectQuantitative ChangeReference
Cell Migration This compound (1 µM)PC3Reduced Migration~60% reduction[1]
shRNA against KIAA1363PC3Reduced Migration~50% reduction[1]
Cell Invasion This compound (1 µM)PC3Reduced Invasion~70% reduction[1]
shRNA against KIAA1363PC3Reduced Invasion~60% reduction[1]
Cell Survival (Serum-free) This compound (1 µM)PC3Reduced Survival~40% reduction[1]
shRNA against KIAA1363PC3Reduced Survival~35% reduction[1]

Experimental Workflow and Signaling Pathway

The validation of this compound's on-target effects involves a clear experimental workflow and targets a specific signaling pathway.

experimental_workflow cluster_interventions Interventions cluster_assays Phenotypic & Biochemical Assays cluster_validation Validation This compound This compound Treatment Migration Migration Assay This compound->Migration Inhibition Invasion Invasion Assay This compound->Invasion Inhibition Survival Cell Survival Assay This compound->Survival Inhibition MAGE MAGE Level Quantification This compound->MAGE Inhibition siRNA KIAA1363 siRNA Transfection siRNA->Migration Knockdown siRNA->Invasion Knockdown siRNA->Survival Knockdown siRNA->MAGE Knockdown Validation On-Target Effect Validation Migration->Validation Invasion->Validation Survival->Validation MAGE->Validation

Caption: Experimental workflow for validating this compound on-target effects.

signaling_pathway This compound This compound KIAA1363 KIAA1363 (Serine Hydrolase) This compound->KIAA1363 Inhibits siRNA KIAA1363 siRNA siRNA->KIAA1363 Knocks down MAGE Monoalkylglycerol Ethers (MAGEs) KIAA1363->MAGE Metabolizes MAGE_precursor MAGE Precursors MAGE_precursor->KIAA1363 Cancer_phenotypes Pro-Tumorigenic Phenotypes (Migration, Invasion, Survival) MAGE->Cancer_phenotypes Promotes

Caption: KIAA1363-MAGE signaling pathway targeted by this compound and siRNA.

Detailed Experimental Protocols

KIAA1363 siRNA Transfection in PC3 Cells

This protocol describes the transient knockdown of KIAA1363 in PC3 prostate cancer cells using siRNA.

Materials:

  • PC3 cells

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • KIAA1363 specific siRNA and negative control siRNA (e.g., scrambled siRNA)

  • 6-well plates

  • Complete growth medium (e.g., F-12K Medium with 10% FBS)

Procedure:

  • Cell Seeding: The day before transfection, seed PC3 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM I Medium and mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I Medium, mix gently, and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Aspirate the media from the PC3 cells and replace it with 2.5 mL of fresh, antibiotic-free complete growth medium.

    • Add the 500 µL of siRNA-lipid complex mixture dropwise to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.

Matrigel Invasion Assay

This assay measures the invasive potential of cancer cells through a basement membrane matrix.

Materials:

  • Transwell inserts (8.0 µm pore size) for 24-well plates

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete cell culture medium with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol or 4% paraformaldehyde for fixation

  • Crystal violet staining solution

Procedure:

  • Coating of Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add an appropriate volume of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.

  • Cell Seeding:

    • Harvest this compound-treated/control or siRNA-transfected/control PC3 cells and resuspend them in serum-free medium.

    • Seed 5 x 10^4 cells in 200 µL of serum-free medium into the upper chamber of the coated inserts.

    • Add 500 µL of complete medium with a chemoattractant to the lower chamber.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Analysis:

    • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde for 10 minutes.

    • Stain the cells with 0.1% crystal violet for 20 minutes.

    • Wash the inserts with water and allow them to air dry.

    • Count the number of invaded cells in several random fields under a microscope.

WST-1 Cell Survival Assay

This colorimetric assay quantifies cell viability and proliferation.

Materials:

  • 96-well plates

  • PC3 cells

  • This compound or appropriate vehicle control

  • siRNA transfected cells and controls

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PC3 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Treatment:

    • For this compound treatment, add the desired concentrations of the inhibitor or vehicle control to the wells.

    • For siRNA experiments, perform the assay 48-72 hours post-transfection.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) under serum-free conditions.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Quantification of Monoalkylglycerol Ethers (MAGEs) by Mass Spectrometry

This protocol outlines the general steps for the extraction and analysis of MAGEs from cell lysates.

Materials:

  • Cell scraper

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Internal standards for MAGEs

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Harvesting and Lysis:

    • Wash the cell monolayer with ice-cold PBS.

    • Scrape the cells in PBS and centrifuge to obtain a cell pellet.

  • Lipid Extraction (MTBE Method):

    • Resuspend the cell pellet in a known volume of water.

    • Add internal standards.

    • Add methanol, vortex thoroughly.

    • Add MTBE, vortex thoroughly.

    • Induce phase separation by adding water and vortexing.

    • Centrifuge to separate the aqueous and organic phases.

    • Collect the upper organic phase containing the lipids.

  • Sample Preparation:

    • Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform mixture).

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system equipped with a suitable column for lipid separation (e.g., C18).

    • Use a targeted approach to detect and quantify specific MAGE species based on their precursor and product ion masses.

    • Normalize the abundance of each MAGE species to the corresponding internal standard.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setups.

References

A Comparative Guide to KIAA1363 Inhibitors: JW480 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of JW480, a potent and selective inhibitor of the serine hydrolase KIAA1363 (also known as arylacetamide deacetylase-like 1 or AADACL1), with other known inhibitors. KIAA1363 is a key enzyme in ether lipid metabolism, and its dysregulation has been implicated in cancer progression, making it a compelling target for therapeutic development. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and drug discovery.

Introduction to KIAA1363 and its Role in Cancer

KIAA1363 is a hydrolytic enzyme that is highly expressed in aggressive cancer cells.[1] It plays a crucial role in the metabolism of neutral ether lipids, specifically by hydrolyzing 2-acetyl monoalkylglycerol ethers (2-acetyl MAGEs) to produce monoalkylglycerol ethers (MAGEs).[1] Elevated levels of MAGEs are associated with increased cancer cell migration, invasion, and survival.[1] The inhibition of KIAA1363, therefore, presents a promising strategy for impairing cancer pathogenesis.

The KIAA1363-MAGE Signaling Pathway

The enzymatic activity of KIAA1363 is a critical node in a pro-tumorigenic signaling pathway. The diagram below illustrates the role of KIAA1363 in converting 2-acetyl MAGE to MAGE, which contributes to downstream signaling events that promote cancer cell aggressiveness.

KIAA1363_Pathway cluster_0 KIAA1363-Mediated Hydrolysis cluster_1 Downstream Effects 2-acetyl_MAGE 2-acetyl Monoalkylglycerol Ether (2-acetyl MAGE) MAGE Monoalkylglycerol Ether (MAGE) 2-acetyl_MAGE->MAGE Hydrolysis Tumorigenesis Increased Cell Migration, Invasion, and Survival MAGE->Tumorigenesis Promotes KIAA1363 KIAA1363 (AADACL1) KIAA1363->2-acetyl_MAGE

Caption: The KIAA1363-MAGE signaling pathway in cancer.

Comparative Analysis of KIAA1363 Inhibitors

The development of KIAA1363 inhibitors has evolved from first-generation, less selective compounds to highly potent and selective molecules like this compound. The following tables summarize the available quantitative data for this compound and its predecessors.

Table 1: Potency of KIAA1363 Inhibitors
InhibitorTarget SpeciesIC50 (nM)Notes
This compound Human (PC3 cells)12[1][2]Highly potent second-generation inhibitor.
Mouse (brain)20[1][2]
WWL38 Not specified~200[1]First-generation carbamate inhibitor with moderate potency.
JW148 Mouse (brain)200[1]First-generation carbamate inhibitor with moderate potency.
Paraoxon Murine17[2]Unspecific organophosphate inhibitor.
AS115 Not specifiedNot specifiedFirst-generation carbamate inhibitor; noted for its lack of selectivity.[1]
JW440 Not specifiedGood potencySecond-generation intermediate with improved selectivity.[1]
JW464 Not specifiedImproved potencySecond-generation intermediate.[1]
Table 2: Selectivity of KIAA1363 Inhibitors
InhibitorOff-Target EnzymeIC50 (nM)Notes
This compound Acetylcholinesterase (AChE)>100,000[1]Demonstrates excellent selectivity. Negligible cross-reactivity with HSL and FAAH.[1][2]
JW148 Acetylcholinesterase (AChE)1,000[1]Exhibits cross-reactivity with AChE and HSL.[1]
WWL38 Not specifiedNot specifiedShows cross-reactivity with HSL and AChE.[1]
AS115 Fatty Acid Amide Hydrolase (FAAH)Not specifiedKnown to inhibit FAAH, indicating a lack of selectivity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of KIAA1363 inhibitors.

Competitive Activity-Based Protein Profiling (ABPP)

This assay is used to determine the potency and selectivity of inhibitors against serine hydrolases in a complex proteome.

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Probe Labeling cluster_2 Analysis Proteome Cell or Tissue Proteome Incubation1 Incubate Proteome with Inhibitor Proteome->Incubation1 Inhibitor KIAA1363 Inhibitor (e.g., this compound) Inhibitor->Incubation1 Incubation2 Add Probe to Label Active Enzymes Incubation1->Incubation2 Probe Activity-Based Probe (e.g., FP-Rhodamine) Probe->Incubation2 SDS-PAGE SDS-PAGE Separation Incubation2->SDS-PAGE Fluorescence In-Gel Fluorescence Scanning SDS-PAGE->Fluorescence Quantification Quantify Band Intensity to Determine IC50 Fluorescence->Quantification

Caption: Workflow for competitive activity-based protein profiling.

Methodology:

  • Proteome Preparation: Whole-cell or tissue proteomes are prepared by homogenization in an appropriate buffer (e.g., PBS).

  • Inhibitor Incubation: Proteomes are treated with varying concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 30 minutes at 37°C) to allow for target engagement.

  • Activity-Based Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate-rhodamine (FP-Rh) probe, is added to the proteome and incubated (e.g., 30 minutes at room temperature) to label the active sites of serine hydrolases that were not blocked by the inhibitor.

  • SDS-PAGE and Analysis: The labeled proteins are separated by SDS-PAGE. The gel is then scanned for fluorescence to visualize the labeled enzymes. The intensity of the band corresponding to KIAA1363 is quantified, and the concentration of the inhibitor that causes 50% reduction in labeling (IC50) is determined.

2-Acetyl MAGE Hydrolase Activity Assay

This assay directly measures the enzymatic activity of KIAA1363 by quantifying the hydrolysis of its substrate, 2-acetyl MAGE.

Methodology:

  • Cell Treatment: Cells are pretreated with the KIAA1363 inhibitor in situ (in living cells) or cell lysates are treated in vitro.

  • Substrate Addition: The KIAA1363 substrate, 2-acetyl MAGE, is added to the cell lysates and incubated (e.g., 30 minutes at room temperature).

  • Reaction Quenching and Extraction: The enzymatic reaction is stopped by adding a chloroform:methanol solution. An internal standard (e.g., C12:0 MAGE) is added for quantification. The organic layer containing the lipids is extracted.

  • LC-MS Analysis: The extracted lipids are analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the amount of MAGE produced. The reduction in MAGE production in the presence of the inhibitor is used to determine its inhibitory activity.

Conclusion

The available data clearly demonstrate that this compound is a highly potent and selective inhibitor of KIAA1363, significantly surpassing the performance of earlier inhibitors such as AS115, WWL38, and JW148. Its excellent selectivity profile minimizes off-target effects, making it a valuable tool for studying the biological functions of KIAA1363 and a promising lead compound for the development of novel cancer therapeutics. The experimental protocols provided herein offer a basis for the continued investigation and comparison of KIAA1363 inhibitors.

References

A Comparative Guide: JW480 Versus shRNA Knockdown for Targeting AADACL1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the role of Arylacetamide Deacetylase-Like 1 (AADACL1), also known as KIAA1363, choosing the right tool to modulate its activity is a critical decision. This guide provides an objective comparison between the small molecule inhibitor JW480 and short hairpin RNA (shRNA)-mediated knockdown of AADACL1, supported by experimental data.

At a Glance: this compound vs. shRNA for AADACL1 Inhibition

FeatureThis compoundshRNA Knockdown
Mechanism of Action Potent, selective, and irreversible carbamate inhibitor of AADACL1's serine hydrolase activity.[1][2]Post-transcriptional gene silencing by targeting AADACL1 mRNA for degradation.[3]
Specificity Highly selective for AADACL1 with a primary off-target being carboxylesterase ES1.[1] No significant effect on other serine hydrolases like HSL, FAAH, and AChE.Potential for off-target effects due to miRNA-like activity, activation of immune responses, or perturbation of endogenous small RNA pathways.[4][5][6] The specificity is dependent on the shRNA sequence design.[3]
Efficacy IC50 of 12 nM in human PC3 cells and 20 nM in mouse brain. Orally active and can fully inhibit AADACL1 in vivo for at least 24 hours after a single administration.[1]Knockdown efficiency can vary (typically 75-90% or higher) depending on the shRNA sequence, delivery method, and cell type.[7] Can achieve long-term, stable knockdown in cell lines.[3]
Temporal Control Rapid onset of inhibition. Effects are reversible as new protein is synthesized.Slower onset of action, requiring transcription and processing of the shRNA. Can achieve sustained, long-term knockdown.[3]
In Vivo Application Orally bioavailable and readily crosses the blood-brain barrier.[1]Requires viral or non-viral delivery systems, which can present challenges such as immunogenicity and delivery to specific tissues.[3]
Use Cases Pharmacological studies, in vivo animal models, and preclinical evaluation of AADACL1 inhibition.[1][2]Genetic validation of AADACL1 as a target, long-term studies in cell culture, and creation of stable knockdown cell lines.[3]

Quantitative Comparison of Efficacy

The following table summarizes the reported effects of this compound and shRNA targeting AADACL1 on various cellular and in vivo parameters.

ParameterThis compound TreatmentshRNA Knockdown of AADACL1Reference
2-acetyl MAGE Hydrolase Activity Complete blockade at 1 µM in PC3 and DU145 cells.Significant reduction in PC3 cells.[1]
Monoalkylglycerol Ether (MAGE) Levels Significant reduction in PC3 and DU145 cells.Significant reduction in PC3 cells.[1]
Prostate Cancer Cell Migration Reduction in migration of PC3 and DU145 cells.Reduction in migration of PC3 cells.[1]
Prostate Cancer Cell Invasion Reduction in invasion of PC3 and DU145 cells.Reduction in invasion of PC3 cells.[1]
Prostate Cancer Cell Survival (Serum-Free) Reduced survival of PC3 and DU145 cells.Reduced survival of PC3 cells.[1]
In Vivo Tumor Growth (PC3 Xenograft) 56% suppression on day 33 (80 mg/kg/day, oral).Significant reduction in tumor growth.[1]
Platelet Aggregation (Collagen-Stimulated) IC50 of 2.2 µM.Inhibition of platelet aggregation.[8][9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

AADACL1_Signaling_Pathway AADACL1 Signaling in Platelet Activation cluster_collagen Collagen Stimulation cluster_downstream Downstream Signaling cluster_AADACL1 AADACL1-Mediated Ether Lipid Metabolism cluster_inhibition Inhibition Collagen Collagen GPVI GPVI / α2β1 Collagen->GPVI PLC Phospholipase C GPVI->PLC DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol 1,4,5-trisphosphate PLC->IP3 PKC Protein Kinase C (PKC) Activation DAG->PKC Rap1 Rap1 GTP Loading DAG->Rap1 Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Ca2_release->PKC Granule_Secretion Dense Granule Secretion (ADP) PKC->Granule_Secretion Integrin_Activation αIIbβ3 Integrin Activation Rap1->Integrin_Activation Granule_Secretion->Integrin_Activation Platelet_Aggregation Platelet Aggregation Integrin_Activation->Platelet_Aggregation AADACL1 AADACL1 (NCEH1) HG 1-O-hexadecyl -sn-glycerol (HG) AADACL1->HG Deacetylation HAG 1-O-hexadecyl-2-acetyl -sn-glycerol (HAG) HAG->AADACL1 Substrate HAGP HAGP HAG->HAGP Phosphorylation HAGP->PKC This compound This compound This compound->AADACL1 shRNA shRNA shRNA->AADACL1 mRNA degradation

Caption: AADACL1 signaling pathway in platelet activation.

Experimental_Workflow Experimental Workflow: this compound vs. shRNA cluster_this compound This compound Treatment cluster_shrna shRNA Knockdown start_this compound Start treat_cells Treat cells/animals with this compound start_this compound->treat_cells incubation Incubation (time course) treat_cells->incubation assays_this compound Perform functional assays (migration, invasion, etc.) incubation->assays_this compound end_this compound End assays_this compound->end_this compound start_shrna Start design_shrna Design and clone shRNA constructs start_shrna->design_shrna transfection Transfect/transduce cells with shRNA vectors design_shrna->transfection selection Select for stable knockdown cells transfection->selection validation Validate knockdown (qPCR, Western blot) selection->validation assays_shrna Perform functional assays validation->assays_shrna end_shrna End assays_shrna->end_shrna

References

Assessing JW480 Specificity: A Comparative Guide Using Activity-Based Protein Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the serine hydrolase inhibitor JW480 with other molecules, focusing on its specificity as determined by activity-based protein profiling (ABPP). Experimental data is presented to offer an objective assessment of its performance, aiding researchers in the selection of appropriate chemical probes for their studies.

Introduction to this compound and its Target, KIAA1363

This compound is a potent and selective carbamate-based inhibitor of KIAA1363 (also known as arylacetamide deacetylase-like 1, AADACL1, or neutral cholesterol ester hydrolase 1, NCEH1).[1] KIAA1363 is a serine hydrolase that plays a crucial role in ether lipid metabolism by hydrolyzing 2-acetyl monoalkylglycerol ethers (MAGEs) to MAGEs.[1] This enzymatic activity is a key node in the production of pro-tumorigenic signaling lipids, including lysophosphatidic acid (LPA) and platelet-activating factor (PAF), which are implicated in cancer cell migration, invasion, and tumor growth.[1] Elevated levels of KIAA1363 have been observed in various aggressive cancer cell lines, making it a compelling target for therapeutic intervention.[1] The development of this compound was guided by competitive ABPP, a powerful chemoproteomic technique for assessing inhibitor potency and selectivity directly in complex biological systems.[1]

Comparative Analysis of Inhibitor Specificity

The specificity of this compound has been extensively evaluated against a panel of other serine hydrolases using competitive ABPP. This section compares the inhibitory potency of this compound and its analogs against their primary target, KIAA1363, and identified off-targets.

InhibitorTargetIC50 (nM)Off-Target(s)Off-Target IC50 (nM)Source(s)
This compound KIAA1363 (mouse brain)20Carboxylesterase ES1Not explicitly quantified, but inhibited at 20 mg/kg in vivo[1][2]
KIAA1363 (human PC3 cells)6-12[1]
JW148 KIAA1363~200Acetylcholinesterase (AChE)1000[1]
Hormone-sensitive lipase (HSL)Cross-reactivity observed[1]
WWL38 KIAA1363~200Acetylcholinesterase (AChE)Cross-reactivity observed[1]
Hormone-sensitive lipase (HSL)Cross-reactivity observed[1]
AS115 KIAA1363Potent inhibitorFatty acid amide hydrolase (FAAH)Cross-reactivity observed[1]
JW440 KIAA1363Good potencyNegligible cross-reactivity with AChE and HSLNot applicable[1]
JW464 KIAA1363Improved potencyNot specifiedNot specified[1]

Key Findings:

  • This compound demonstrates high potency for KIAA1363 with IC50 values in the low nanomolar range.[1][2]

  • The primary off-target for this compound identified through ABPP is carboxylesterase ES1.[1] While a specific IC50 value is not provided in the literature, in vivo studies show inhibition at a 20 mg/kg dose.[1]

  • Earlier generation inhibitors, such as JW148 and WWL38, exhibit moderate potency for KIAA1363 but show significant cross-reactivity with other serine hydrolases like acetylcholinesterase (AChE) and hormone-sensitive lipase (HSL).[1]

  • The development of this compound from earlier analogs like JW440 and JW464 successfully improved both potency and selectivity.[1]

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) for Inhibitor Specificity

This protocol outlines the general steps for assessing inhibitor specificity using in situ competitive ABPP.

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., PC3 prostate cancer cells) to ~80% confluency.
  • Treat cells with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) in serum-free media for a specified time (e.g., 4 hours).

2. Proteome Preparation:

  • Harvest cells by scraping and wash with cold PBS.
  • Lyse cells in a suitable lysis buffer (e.g., Tris-buffered saline with 0.1% Triton X-100 and protease inhibitors) via sonication or mechanical disruption on ice.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.
  • Determine protein concentration using a standard assay (e.g., BCA assay).

3. Activity-Based Probe Labeling:

  • Dilute the proteomes to a final concentration of 1 mg/mL in PBS.
  • Add a broad-spectrum activity-based probe for the enzyme class of interest. For serine hydrolases, a commonly used probe is a fluorophosphonate (FP) coupled to a reporter tag, such as rhodamine (FP-Rh) or a clickable alkyne tag for two-step labeling. A typical concentration is 1 µM.
  • Incubate the proteome with the probe for a defined period (e.g., 30 minutes) at room temperature.

4. Sample Analysis (Gel-Based):

  • Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
  • Separate the proteins by SDS-PAGE.
  • Visualize the labeled enzymes using an in-gel fluorescence scanner.
  • The intensity of the fluorescent band corresponding to the target enzyme will decrease with increasing concentrations of an effective inhibitor.

5. Data Analysis:

  • Quantify the fluorescence intensity of the bands corresponding to the target enzyme and any off-targets.
  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

KIAA1363 Signaling Pathway in Cancer

The following diagram illustrates the central role of KIAA1363 in the ether lipid signaling pathway that contributes to cancer progression.

KIAA1363_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects PAF_R PAF Receptor Cancer_Progression Cancer Cell Migration, Invasion, and Proliferation PAF_R->Cancer_Progression LPA_R LPA Receptor LPA_R->Cancer_Progression Acyl_CoA Acyl-CoA AGPS AGPS Acyl_CoA->AGPS DHAP DHAP DHAP->AGPS Alkyl_DHAP Alkyl-DHAP one_Alkyl_two_Acyl_Glycerol 1-Alkyl-2-acyl-glycerol Alkyl_DHAP->one_Alkyl_two_Acyl_Glycerol Multiple Steps two_Acetyl_MAGE 2-Acetyl-MAGE one_Alkyl_two_Acyl_Glycerol->two_Acetyl_MAGE PAF PAF one_Alkyl_two_Acyl_Glycerol->PAF LPCATs KIAA1363 KIAA1363 two_Acetyl_MAGE->KIAA1363 MAGE MAGE LPA Alkyl-LPA MAGE->LPA LPAAT PAF->PAF_R LPA->LPA_R AGPS->Alkyl_DHAP KIAA1363->MAGE LPCAT LPCAT1/2 AGPAT AGPAT This compound This compound This compound->KIAA1363

Caption: KIAA1363's role in the ether lipid signaling pathway.

Experimental Workflow for Competitive ABPP

This diagram outlines the workflow for assessing inhibitor specificity using competitive activity-based protein profiling.

Competitive_ABPP_Workflow cluster_sample_prep Sample Preparation cluster_inhibition Inhibition and Labeling cluster_detection Detection and Analysis Cell_Culture 1. Cell Culture Proteome_Extraction 2. Proteome Extraction Cell_Culture->Proteome_Extraction Inhibitor_Incubation 3. Incubate with Inhibitor (e.g., this compound) Proteome_Extraction->Inhibitor_Incubation Probe_Labeling 4. Add Activity-Based Probe (e.g., FP-Alkyne) Inhibitor_Incubation->Probe_Labeling Click_Chemistry 5. Click Chemistry (if using 2-step probe) Probe_Labeling->Click_Chemistry SDS_PAGE 6. SDS-PAGE Click_Chemistry->SDS_PAGE Fluorescence_Scan 7. In-Gel Fluorescence Scan SDS_PAGE->Fluorescence_Scan Data_Analysis 8. Data Analysis & IC50 Fluorescence_Scan->Data_Analysis

Caption: Workflow for competitive activity-based protein profiling.

Conclusion

This compound is a highly potent and selective inhibitor of KIAA1363, an enzyme implicated in cancer progression. Activity-based protein profiling has been instrumental in characterizing its specificity, revealing minimal off-target effects compared to earlier-generation inhibitors. The data and protocols presented in this guide provide a valuable resource for researchers utilizing this compound as a chemical probe to investigate the role of KIAA1363 in health and disease. The detailed experimental workflow for competitive ABPP offers a practical framework for scientists aiming to assess the specificity of other small molecule inhibitors.

References

JW480: A Potent and Selective Reference Compound for KIAA1363 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JW480 as a reference inhibitor for the serine hydrolase KIAA1363 (also known as AADACL1 or NCEH1). KIAA1363 is a key enzyme in neutral ether lipid metabolism and has been identified as a therapeutic target in cancer due to its elevated activity in aggressive cancer cells.[1][2] This document summarizes experimental data, details key experimental protocols, and presents signaling pathways and workflows to objectively compare the performance of this compound with other available compounds.

Comparative Analysis of KIAA1363 Inhibitors

This compound stands out as a highly potent, selective, and in vivo-active inhibitor of KIAA1363.[1] It was developed through medicinal chemistry efforts guided by activity-based protein profiling (ABPP).[1][2] The following table summarizes the available quantitative data for this compound and provides a qualitative comparison with other known KIAA1363 inhibitors.

Compound Type IC50 (KIAA1363) Selectivity In Vivo Activity Key Features
This compound O-aryl carbamate6-12 nM (in situ, human PC3 cells)[1][3], 12 nM (in vitro, human PC3 cell lysate)[1], 20 nM (mouse brain)[3]Excellent; minimal cross-reactivity with other serine hydrolases.[1][3] A single off-target (carboxylesterase ES1) was noted in the brain proteome.[1]Orally active; complete inhibition of KIAA1363 in mice.[1] Impairs prostate cancer tumor growth in vivo.[1][3]Second-generation inhibitor with improved potency and selectivity.[1] Likely acts as an irreversible inhibitor.[1]
AS115 First-generation inhibitorNot specifiedLess selective than this compoundReduces MAGE lipids in prostate cancer cells.[1]Used in initial studies to define the role of KIAA1363 in neutral ether lipid metabolism.[1]
WWL38 First-generation inhibitorNot specifiedNot specifiedNot specifiedEarly-stage inhibitor.[1]
JW148 First-generation inhibitorNot specifiedLess selective than this compoundReduces MAGE lipids in prostate cancer cells.[1]Used in comparative studies with this compound.[1]
JW440 Second-generation inhibitorNot specifiedImproved selectivity over first-generation inhibitors.[1]Not specifiedA precursor to this compound, optimized for selectivity.[1]
JW464 Second-generation inhibitorNot specifiedImproved potency over first-generation inhibitors.[1]Not specifiedA precursor to this compound, optimized for potency.[1]
Paraoxon OrganophosphateIC50 of 17 nM (murine KIAA1363)[4]Unspecific inhibitorNot applicable for targeted studiesUsed in studies to investigate the role of KIAA1363 in cholesterol ester hydrolysis.[4]

Mechanism of Action and Signaling Pathway

This compound is believed to act as an irreversible inhibitor of KIAA1363 by carbamoylating the enzyme's active site serine nucleophile.[1] KIAA1363 is a key enzyme in the metabolism of neutral ether lipids (NELs), specifically in the hydrolysis of 2-acetyl monoalkylglycerol ethers (MAGEs).[1][5] The inhibition of KIAA1363 by this compound leads to a reduction in MAGE levels, which in turn impairs cancer cell migration, invasion, and survival.[1][2]

KIAA1363_Pathway cluster_0 KIAA1363-Mediated Signaling in Cancer KIAA1363 KIAA1363 (AADACL1) Bioactive_Lipids Pro-tumorigenic Lipids KIAA1363->Bioactive_Lipids Generates MAGE 2-acetyl MAGE MAGE->KIAA1363 Hydrolysis Cancer_Progression Cancer Cell Migration, Invasion, Survival Bioactive_Lipids->Cancer_Progression Promotes This compound This compound This compound->KIAA1363 Inhibits In_Situ_Inhibition_Workflow A Seed PC3 cells (2 x 10^6) in 6 cm dishes B Incubate for 24 hours A->B C Pre-treat with this compound (range of concentrations) in serum-free media for 4 hours B->C D Harvest cells C->D E Perform Activity-Based Protein Profiling (ABPP) D->E F Analyze KIAA1363 activity to determine IC50 E->F

References

JW480: A Comparative Analysis of its Cross-Reactivity with Serine Hydrolases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the serine hydrolase inhibitor JW480, focusing on its cross-reactivity with other serine hydrolases. The information presented is compiled from publicly available experimental data to assist researchers and drug development professionals in evaluating the selectivity profile of this compound.

Executive Summary

This compound is a potent and selective inhibitor of the serine hydrolase KIAA1363, also known as arylacetamide deacetylase-like 1 (AADACL1).[1] Experimental data demonstrates that this compound exhibits high selectivity for its primary target with minimal off-target activity across a broad range of other serine hydrolases. The primary method for determining this selectivity is competitive activity-based protein profiling (ABPP), a powerful chemoproteomic technique for assessing the functional state of enzymes in complex biological samples. Across screens of approximately 30-40 serine hydrolases, the only consistently identified off-target is carboxylesterase ES1.[1][2]

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data on the inhibitory activity of this compound against its primary target and other serine hydrolases.

Target EnzymeCommon Name/SynonymBiological MatrixIC50 ValueCitation(s)
KIAA1363 AADACL1, NCEH1Mouse Brain Membranes20 nM[3][4][5]
Human PC3 Cancer Cell Proteome (in vitro)12 nM[1][2]
Human PC3 Cancer Cell Proteome (in situ)6 - 12 nM[2][6]
Carboxylesterase ES1 CES1Mouse Brain ProteomeIdentified as an off-target, specific IC50 not reported.[1][2]
Hormone-Sensitive Lipase HSLMouse Brain ProteomeNegligible cross-reactivity[2]
Acetylcholinesterase AChEMouse Brain ProteomeNegligible cross-reactivity (IC50 > 100 µM)[1][2]
Fatty Acid Amide Hydrolase FAAHPC3 Cell or Mouse Brain ProteomeNo significant effect[1]
Other Serine Hydrolases ~30-40 enzymes screenedMouse Brain and PC3 Cell ProteomesNo significant inhibition detected by competitive ABPP[1][2]

Experimental Protocols

The selectivity of this compound has been primarily determined using competitive activity-based protein profiling (ABPP). Below are detailed methodologies for both gel-based and mass spectrometry-based (ABPP-MudPIT) approaches.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This method provides a visual assessment of inhibitor selectivity by analyzing changes in the fluorescence intensity of probe-labeled enzymes on an SDS-PAGE gel.

a. Proteome Preparation:

  • Harvest cells or tissues and homogenize in a suitable buffer (e.g., PBS) to prepare a proteome lysate.

  • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Normalize the proteome concentration to 1 mg/mL in the chosen buffer.

b. Competitive Inhibition:

  • Aliquot 50 µL of the normalized proteome into microcentrifuge tubes.

  • Add this compound from a stock solution (e.g., in DMSO) to achieve the desired final concentrations for the dose-response curve. For a vehicle control, add an equivalent volume of DMSO.

  • Incubate the proteome-inhibitor mixtures for 30 minutes at 37°C to allow for target engagement.

c. Activity-Based Probe Labeling:

  • Following the pre-incubation with this compound, add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a fluorescent reporter (e.g., FP-Rhodamine), to each sample at a final concentration of 1 µM.

  • Incubate the samples with the probe for 30 minutes at room temperature to allow for covalent labeling of active serine hydrolases.

d. Sample Analysis:

  • Quench the labeling reaction by adding 4X SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE (e.g., 10% acrylamide gel).

  • Visualize the labeled hydrolases using an in-gel fluorescence scanner.

e. Data Interpretation:

  • A decrease in the fluorescence intensity of a band in the this compound-treated samples compared to the vehicle control indicates inhibition of that particular hydrolase.

  • Quantify the fluorescence intensity of the bands corresponding to specific hydrolases at different this compound concentrations to determine IC50 values.

Competitive ABPP-MudPIT (Multidimensional Protein Identification Technology)

This gel-free mass spectrometry approach offers higher resolution and sensitivity for identifying and quantifying inhibitor targets and off-targets across a larger portion of the proteome.

a. Proteome Preparation and Competitive Inhibition:

  • Prepare and normalize the proteome as described for the gel-based assay.

  • Pre-incubate the proteome with this compound or vehicle (DMSO) as described above.

b. Activity-Based Probe Labeling and Enrichment:

  • Label the proteomes with a biotinylated, broad-spectrum serine hydrolase probe (e.g., FP-Biotin) at a final concentration of 5 µM for 1 hour at room temperature.

  • Append the biotin-azide tag using copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) if using an alkyne-functionalized probe.

  • Enrich the probe-labeled proteins using streptavidin-agarose beads. Incubate the labeled proteome with the beads, then wash extensively to remove non-labeled proteins.

c. On-Bead Digestion:

  • Resuspend the streptavidin beads with the captured proteins in a denaturing buffer.

  • Reduce the proteins with TCEP and alkylate with iodoacetamide.

  • Digest the proteins into peptides overnight using trypsin.

d. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture using multidimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS).

e. Data Analysis:

  • Identify and quantify the peptides using a protein database search algorithm (e.g., SEQUEST).

  • Compare the spectral counts or peptide intensities for each identified serine hydrolase between the this compound-treated and vehicle-treated samples. A significant reduction in spectral counts/intensity in the this compound-treated sample indicates inhibition of that enzyme.

Visualizations

experimental_workflow cluster_prep Proteome Preparation cluster_inhibition Competitive Inhibition cluster_labeling Probe Labeling cluster_analysis Analysis p1 Harvest Cells/Tissues p2 Homogenize & Lyse p1->p2 p3 Normalize Protein Conc. p2->p3 i1 Pre-incubate with this compound or Vehicle (DMSO) p3->i1 Proteome l1 Add Broad-Spectrum Serine Hydrolase Probe i1->l1 Inhibitor-treated Proteome a1 Gel-Based ABPP: SDS-PAGE & Fluorescence Scan l1->a1 Labeled Proteome a2 ABPP-MudPIT: Enrichment, Digestion & LC-MS/MS l1->a2 Labeled Proteome

Caption: Experimental workflow for assessing serine hydrolase inhibitor selectivity.

signaling_pathway KIAA1363 KIAA1363 (Serine Hydrolase) Substrate Endogenous Substrate (e.g., 2-acetyl MAGE) Product Hydrolyzed Product Substrate->Product Hydrolysis This compound This compound This compound->KIAA1363 Potent Inhibition OtherSH Other Serine Hydrolases (e.g., HSL, AChE, FAAH) This compound->OtherSH Negligible Inhibition ES1 Carboxylesterase ES1 This compound->ES1 Off-target Inhibition

Caption: Inhibitory action of this compound on serine hydrolases.

References

A Comparative Selectivity Analysis of JW480 and URB597 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a detailed comparison of the selectivity profiles of two widely used serine hydrolase inhibitors, JW480 and URB597. It is intended for researchers, scientists, and drug development professionals to provide objective, data-driven insights into the performance of these compounds, facilitating informed decisions in experimental design and drug discovery.

Introduction

This compound and URB597 are both potent, covalently acting inhibitors of serine hydrolases, a large and diverse class of enzymes involved in numerous physiological processes. While both compounds are valuable research tools, they exhibit distinct primary targets and selectivity profiles. Understanding these differences is crucial for the accurate interpretation of experimental results and for the selection of the most appropriate inhibitor for a given biological question. This compound is a selective inhibitor of KIAA1363 (also known as AADACL1), an enzyme implicated in cancer pathogenesis.[1][2] URB597 is a well-characterized inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[3][4]

Quantitative Data Comparison

The following table summarizes the key inhibitory activities of this compound and URB597 against their primary targets and major off-targets.

ParameterThis compoundURB597
Primary Target KIAA1363 / AADACL1Fatty Acid Amide Hydrolase (FAAH)
IC₅₀ vs. Primary Target 12 nM (human PC3 cells)[1] 20 nM (mouse brain)[1][5]3 nM (human liver microsomes)[3] 5 nM (rat brain)[3] 4.6 nM (rat brain membranes)[6]
Primary Off-Target(s) Carboxylesterase ES1[1]Carboxylesterases (e.g., CES1, CES2)[6][7]
Activity vs. FAAH No significant inhibition[1]Primary Target
Activity vs. KIAA1363 Primary TargetNo significant inhibition[1]

Selectivity Profile Overview

This compound demonstrates high selectivity for its primary target, KIAA1363. Extensive screening using activity-based protein profiling (ABPP) has shown that among a large panel of serine hydrolases, only carboxylesterase ES1 was identified as a significant off-target.[1] Importantly for comparative studies, this compound does not exhibit inhibitory activity against FAAH, the primary target of URB597.[1]

URB597 , a widely used FAAH inhibitor, also displays high potency for its target. However, its selectivity profile reveals off-target activity against several carboxylesterases, particularly in the liver.[6][7] This cross-reactivity is a known characteristic of some carbamate-based serine hydrolase inhibitors.[1] Notably, studies have shown that URB597 does not inhibit KIAA1363, highlighting the distinct selectivity of these two compounds.[1]

Experimental Protocols

The selectivity of both this compound and URB597 has been primarily determined using Activity-Based Protein Profiling (ABPP) . This powerful chemoproteomic technique allows for the assessment of enzyme activity directly in complex biological samples.

Activity-Based Protein Profiling (ABPP) Protocol Outline:
  • Proteome Preparation: A complex protein sample (e.g., cell lysate, tissue homogenate) is prepared.

  • Inhibitor Incubation: The proteome is incubated with the test inhibitor (e.g., this compound or URB597) at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Active Site Probe Labeling: A broad-spectrum activity-based probe (ABP) for serine hydrolases, typically a fluorophosphonate (FP) derivative tagged with a reporter molecule (e.g., a fluorophore or biotin), is added to the proteome. The ABP covalently binds to the active site serine of active hydrolases.

  • Detection and Analysis:

    • Gel-Based ABPP: If a fluorescently tagged ABP is used, the proteome is separated by SDS-PAGE, and the gel is scanned for fluorescence. A selective inhibitor will prevent the ABP from labeling its target enzyme, resulting in a decrease in the fluorescent signal for that specific protein band.

    • Mass Spectrometry-Based ABPP (ABPP-MudPIT): If a biotin-tagged ABP is used, the probe-labeled proteins are enriched using avidin affinity chromatography. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the active enzymes. A selective inhibitor will lead to a reduced spectral count or signal intensity for its target enzyme.

This competitive ABPP approach allows for the simultaneous assessment of an inhibitor's potency against its intended target and its selectivity across a wide range of other enzymes in the same class.

Signaling Pathways and Inhibitor Actions

The following diagrams illustrate the distinct primary targets of this compound and URB597 and their known off-target activities.

cluster_this compound This compound cluster_URB597 URB597 This compound This compound KIAA1363 KIAA1363 (AADACL1) This compound->KIAA1363 Primary Target (Inhibition) CES1 Carboxylesterase ES1 This compound->CES1 Off-Target (Inhibition) URB597 URB597 FAAH FAAH URB597->FAAH Primary Target (Inhibition) CES Carboxylesterases (e.g., CES1, CES2) URB597->CES Off-Target (Inhibition)

Caption: Primary and off-target inhibition profiles of this compound and URB597.

cluster_workflow Competitive Activity-Based Protein Profiling (ABPP) Workflow P Proteome (e.g., cell lysate) I Incubate with Inhibitor (this compound or URB597) or Vehicle Control P->I ABP Add Broad-Spectrum Activity-Based Probe (ABP) (e.g., FP-Biotin) I->ABP E Enrich ABP-labeled proteins (Avidin Chromatography) ABP->E MS LC-MS/MS Analysis E->MS D Data Analysis: Identify and Quantify Active Enzymes MS->D

Caption: Experimental workflow for determining inhibitor selectivity using ABPP.

Conclusion

This compound and URB597 are highly potent inhibitors of their respective primary targets, KIAA1363 and FAAH. While both are carbamate-based serine hydrolase inhibitors and share a class of off-targets (carboxylesterases), they exhibit remarkable selectivity for their intended enzymes. The lack of cross-reactivity between this compound and FAAH, and URB597 and KIAA1363, makes them valuable and orthogonal tools for studying the distinct biological roles of these enzymes. For researchers investigating the endocannabinoid system, URB597 remains a gold-standard FAAH inhibitor. For those studying the roles of KIAA1363 in cancer and other diseases, this compound provides a highly selective probe. Careful consideration of their respective off-target profiles, particularly concerning carboxylesterases in peripheral tissues, is recommended for the accurate design and interpretation of in vivo studies.

References

Validating JW480's Irreversible Dance with KIAA1363: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of enzyme inhibition is paramount. This guide provides a comparative analysis of JW480, a potent inhibitor of the serine hydrolase KIAA1363 (also known as AADACL1), focusing on the experimental validation of its proposed irreversible binding mechanism. We delve into the supporting data, compare it with alternative inhibitors, and provide detailed experimental protocols to aid in the design of future studies.

This compound has emerged as a valuable tool for studying the pathological roles of KIAA1363, an enzyme implicated in cancer progression and other diseases.[1] Its mode of action is believed to be irreversible, involving the carbamoylation of the active site serine nucleophile of KIAA1363.[1] This covalent modification effectively and permanently disables the enzyme. While strong evidence from techniques like competitive activity-based protein profiling (ABPP) supports this hypothesis through the observation of sustained inhibition, direct confirmation via mass spectrometry of the covalent this compound-KIAA1363 adduct has been highlighted as a necessary, yet currently unpublished, validation step.[1]

Performance Comparison of KIAA1363 Inhibitors

To contextualize the efficacy of this compound, it is essential to compare its performance against other known inhibitors of KIAA1363. The following table summarizes the available quantitative data for this compound and its alternatives.

InhibitorTarget SpeciesIC50 (nM)Inhibition MechanismSelectivity Notes
This compound Human12[1]Irreversible (proposed)High selectivity over other serine hydrolases. A single off-target (carboxylesterase ES1) was noted in mouse brain proteomes.[1]
Mouse20[1]
AS115 Not specified-Not specifiedAlso inhibits FAAH.[1]
WWL38 Not specified-Not specified-
JW148 Not specified-Not specified-
JW440 Not specified-Not specifiedGood potency for KIAA1363 with little to no activity against AChE or HSL.[1]
JW464 Not specified-Not specified-

Note: A comprehensive comparison is currently limited by the lack of publicly available IC50, K_i, and k_inact values for many of the alternative inhibitors.

Experimental Protocols for Validating Irreversible Inhibition

To rigorously validate the irreversible inhibition mechanism of this compound or any other covalent inhibitor, a combination of biochemical and biophysical assays is required. Below are detailed protocols for key experiments.

Mass Spectrometry for Covalent Adduct Confirmation

This protocol outlines the general steps to directly detect the covalent modification of KIAA1363 by this compound.

Objective: To identify the formation of a stable covalent adduct between KIAA1363 and this compound.

Methodology:

  • Incubation: Incubate purified recombinant KIAA1363 with a molar excess of this compound in a suitable buffer (e.g., PBS, pH 7.4) for a time sufficient to allow for covalent modification (e.g., 1-4 hours) at 37°C. A control sample with the enzyme and vehicle (e.g., DMSO) should be run in parallel.

  • Removal of Non-covalent Inhibitor: Remove unbound this compound by methods such as dialysis, size-exclusion chromatography, or precipitation and resolubilization of the protein.

  • Proteolytic Digestion: Denature the protein sample (e.g., with urea or guanidinium chloride) and reduce disulfide bonds (with DTT), followed by alkylation of free cysteines (with iodoacetamide). Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the known sequence of KIAA1363, including a variable modification on the active site serine corresponding to the mass of the this compound carbamoyl group. Identification of a peptide with this specific mass shift provides direct evidence of covalent modification.

Enzyme Kinetics Assay to Determine K_i and k_inact

The Kitz-Wilson plot is a graphical method used to determine the kinetic parameters of irreversible inhibitors.

Objective: To determine the inhibitor binding affinity (K_i) and the rate of inactivation (k_inact).

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified KIAA1363 and a suitable fluorogenic or chromogenic substrate in an appropriate assay buffer.

  • Assay Setup: In a multi-well plate, add varying concentrations of this compound to the assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding KIAA1363 to the wells containing the inhibitor. After a short pre-incubation, add the substrate.

  • Kinetic Measurement: Monitor the change in fluorescence or absorbance over time in a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the product formation versus time. The initial rate (v_i) will decrease over time as the enzyme is irreversibly inhibited.

    • Determine the apparent first-order rate constant of inactivation (k_obs) at each inhibitor concentration by fitting the progress curves to a single exponential decay equation.

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Fit the data to the following equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I]) where [I] is the inhibitor concentration. A non-linear regression analysis will yield the values for k_inact (the maximum rate of inactivation) and K_i (the inhibitor concentration at which the rate of inactivation is half-maximal).

Competitive Activity-Based Protein Profiling (ABPP)

This technique provides evidence for irreversible binding by demonstrating sustained target occupancy.

Objective: To show that this compound can block the binding of a broad-spectrum serine hydrolase probe in a time-dependent and persistent manner.

Methodology:

  • Cell or Proteome Treatment: Treat live cells or a proteome lysate with this compound at various concentrations and for different durations.

  • Probe Labeling: Following treatment with this compound, incubate the cells or lysate with a broad-spectrum serine hydrolase activity-based probe (ABP) that has a reporter tag (e.g., a fluorophore or biotin). A common probe for serine hydrolases is fluorophosphonate-rhodamine (FP-Rh).

  • Lysis and SDS-PAGE: For cell-based assays, lyse the cells. Separate the proteins from all samples by SDS-PAGE.

  • Visualization:

    • If a fluorescent probe was used, visualize the labeled proteins directly by in-gel fluorescence scanning. A decrease in the fluorescence signal corresponding to the molecular weight of KIAA1363 in the this compound-treated samples compared to the control indicates that this compound has blocked the binding of the ABP.

    • If a biotinylated probe was used, the labeled proteins can be detected by streptavidin-blotting or enriched for mass spectrometry analysis.

  • Confirmation of Irreversibility: To demonstrate the sustained inhibition characteristic of irreversible binding, a washout experiment can be performed. After treating cells with this compound, the inhibitor is removed from the media, and the cells are incubated in fresh media for various time points before ABP labeling. The persistence of KIAA1363 inhibition after washout is indicative of an irreversible mechanism.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of action and the experimental workflows.

G cluster_enzyme KIAA1363 Active Site cluster_inhibitor Inhibitor cluster_reaction Inhibition Mechanism Enzyme KIAA1363 ReversibleBinding Reversible Binding (E + I ⇌ E·I) Enzyme->ReversibleBinding Binds Serine Serine Nucleophile CovalentModification Covalent Modification (E·I → E-I) Serine->CovalentModification This compound This compound (Carbamate) This compound->ReversibleBinding ReversibleBinding->CovalentModification k_inact InactiveEnzyme Inactive Enzyme (Carbamoylated) CovalentModification->InactiveEnzyme

Figure 1. Proposed irreversible inhibition of KIAA1363 by this compound.

G cluster_workflow Experimental Workflow for Irreversible Inhibition Validation Start Start MassSpec Mass Spectrometry (Covalent Adduct Detection) Start->MassSpec Kinetics Enzyme Kinetics (Determine Ki and kinact) Start->Kinetics ABPP Competitive ABPP (Sustained Inhibition) Start->ABPP Validation Validation of Irreversibility MassSpec->Validation Kinetics->Validation ABPP->Validation

Figure 2. Key experimental approaches to validate irreversible inhibition.

Conclusion

References

The Critical Role of a Negative Control in JW480 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the serine hydrolase KIAA1363, the potent and selective inhibitor JW480 is an invaluable tool.[1][2][3] However, to ensure the scientific rigor and validity of experimental findings, the use of an appropriate negative control is not just recommended, but essential. This guide provides an objective comparison of this compound with a suitable negative control, supported by experimental data and detailed protocols, to aid in the design of robust and reliable experiments.

Understanding this compound and the Imperative for a Negative Control

This compound is a potent and selective inhibitor of KIAA1363 (also known as AADACL1), a serine hydrolase involved in the metabolism of neutral ether lipids.[1][3] Its mechanism of action is believed to be the irreversible carbamoylation of the enzyme's active site serine nucleophile.[1] While this compound exhibits high selectivity for KIAA1363, some studies have identified off-target activity, notably against the carboxylesterase ES1.[1]

A negative control is a compound that is structurally similar to the experimental drug but is inactive against the intended target. Its purpose is to differentiate the on-target effects of the drug from any non-specific or off-target effects. In the context of this compound experiments, a well-chosen negative control helps to confirm that the observed biological outcomes are a direct consequence of KIAA1363 inhibition and not due to other interactions of the compound.

For this compound, the fatty acid amide hydrolase (FAAH) inhibitor, URB597 , has been proposed as a suitable negative control.[1] Like this compound, URB597 is a carbamate-based compound. However, it does not inhibit KIAA1363, while importantly, it can still exhibit cross-reactivity with carboxylesterases.[1] This makes it an excellent tool to control for potential off-target effects mediated by this class of enzymes.

Comparative Data: this compound vs. Negative Control

To illustrate the importance of using a negative control, the following table summarizes hypothetical quantitative data from key experiments.

ExperimentThis compoundURB597 (Negative Control)Vehicle (e.g., DMSO)
KIAA1363 Enzymatic Activity Assay (IC50) 10 nM> 10,000 nMNo inhibition
Cancer Cell Migration (% Inhibition) 75%5%0%
Cancer Cell Invasion (% Inhibition) 60%3%0%
Monoalkylglycerol Ether (MAGE) Levels (% Reduction) 80%2%0%
Carboxylesterase ES1 Activity (% Inhibition) 40%35%0%

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow incorporating a negative control.

JW480_Signaling_Pathway cluster_membrane Cell Membrane Substrate Substrate KIAA1363 KIAA1363 Substrate->KIAA1363 Hydrolysis MAGE Monoalkylglycerol Ethers (MAGE) KIAA1363->MAGE Downstream_Signaling Pro-tumorigenic Signaling (Migration, Invasion, Survival) MAGE->Downstream_Signaling This compound This compound This compound->KIAA1363 Inhibition

This compound inhibits KIAA1363, blocking MAGE production and downstream signaling.

A typical experimental workflow including this compound and a negative control.

Key Experimental Protocols

Below are detailed methodologies for key experiments to assess the effects of this compound and a negative control.

KIAA1363 Enzymatic Activity Assay

Objective: To determine the direct inhibitory effect of this compound and the negative control on KIAA1363 enzymatic activity.

Methodology:

  • Reagents: Recombinant KIAA1363 enzyme, a suitable fluorogenic substrate for KIAA1363, assay buffer, this compound, and URB597.

  • Procedure:

    • Prepare serial dilutions of this compound and URB597.

    • In a microplate, combine the recombinant KIAA1363 enzyme with the assay buffer.

    • Add the diluted compounds or vehicle control (e.g., DMSO) to the respective wells and pre-incubate to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength.

    • Calculate the rate of reaction and determine the IC50 values for each compound.

Cancer Cell Migration Assay (Wound Healing Assay)

Objective: To assess the effect of this compound and the negative control on the migratory capacity of cancer cells.

Methodology:

  • Reagents: Cancer cell line of interest, appropriate cell culture medium, this compound, and URB597.

  • Procedure:

    • Plate cells in a multi-well plate and grow to confluence.

    • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

    • Wash the wells to remove detached cells.

    • Add fresh medium containing the vehicle, this compound, or URB597 at the desired concentrations.

    • Image the scratch at time zero and at subsequent time points (e.g., 24, 48 hours).

    • Measure the width of the scratch at different points and calculate the percentage of wound closure.

Cancer Cell Invasion Assay (Boyden Chamber Assay)

Objective: To evaluate the effect of this compound and the negative control on the invasive potential of cancer cells.

Methodology:

  • Reagents: Cancer cell line, serum-free medium, medium with chemoattractant (e.g., fetal bovine serum), Matrigel-coated Boyden chamber inserts, this compound, and URB597.

  • Procedure:

    • Rehydrate the Matrigel-coated inserts.

    • Resuspend cancer cells in serum-free medium containing the vehicle, this compound, or URB597.

    • Add the cell suspension to the upper chamber of the inserts.

    • Add medium containing a chemoattractant to the lower chamber.

    • Incubate for a sufficient period to allow for cell invasion (e.g., 24-48 hours).

    • Remove non-invading cells from the upper surface of the insert.

    • Fix and stain the invading cells on the lower surface of the insert.

    • Count the number of invading cells in several microscopic fields and compare the results between treatment groups.

Measurement of Monoalkylglycerol Ether (MAGE) Levels

Objective: To quantify the effect of this compound and the negative control on the cellular levels of MAGEs.

Methodology:

  • Reagents: Cancer cell line, this compound, URB597, lipid extraction solvents (e.g., chloroform, methanol), internal standards for mass spectrometry.

  • Procedure:

    • Treat cells with the vehicle, this compound, or URB597 for a specified duration.

    • Harvest the cells and perform a lipid extraction.

    • Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify different MAGE species.

    • Normalize the MAGE levels to an internal standard and total protein or cell number.

    • Compare the MAGE levels between the different treatment groups.

By incorporating a well-defined negative control such as URB597 in this compound experiments and following rigorous experimental protocols, researchers can confidently attribute the observed biological effects to the specific inhibition of KIAA1363, thereby generating more robust and publishable data.

References

Comparative Analysis of JW480 and Other Carbamate Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the carbamate inhibitor JW480 with other notable carbamate inhibitors. The analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and Carbamate Inhibitors

This compound is a potent and selective carbamate inhibitor of the serine hydrolase KIAA1363, also known as arylacetamide deacetylase-like 1 (AADACL1). Carbamate inhibitors are a class of compounds that typically act as irreversible or pseudo-irreversible inhibitors of serine hydrolases by carbamylating the catalytic serine residue in the enzyme's active site. This covalent modification inactivates the enzyme. This class of inhibitors has been instrumental in the study of serine hydrolase function and includes well-known compounds such as URB597, an inhibitor of fatty acid amide hydrolase (FAAH), and JZL184, an inhibitor of monoacylglycerol lipase (MAGL).

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of carbamates is a critical parameter for their use as chemical probes and potential therapeutics. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following tables summarize the available IC50 data for this compound and other relevant carbamate inhibitors against their primary targets and off-targets. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.

InhibitorTarget EnzymeIC50 (nM)SpeciesProteome/Assay Condition
This compound KIAA1363 (human)12HumanPC3 cell proteome
This compound KIAA1363 (mouse)20MouseBrain proteome
URB597FAAH4.6 - 63Rat/MouseBrain homogenates
JZL184MAGL~80MouseBrain membranes

Table 1: Potency of Carbamate Inhibitors against their Primary Serine Hydrolase Targets.

InhibitorOff-Target EnzymeIC50 (µM)SpeciesNotes
This compound Acetylcholinesterase (AChE)> 100MouseNegligible cross-reactivity
This compound Carboxylesterase (ES1)-MouseSingle off-target detected in a broad screen
URB597Carboxylesterases--Known cross-reactivity
JZL184Carboxylesterases--Known cross-reactivity

Table 2: Selectivity Profile of Carbamate Inhibitors against Key Off-Target Enzymes.

Mechanism of Action and Signaling Pathways

Carbamate inhibitors exert their effect by covalently modifying the active site of serine hydrolases. This mechanism is central to their inhibitory activity.

cluster_0 Mechanism of Carbamate Inhibition Serine_Hydrolase Serine Hydrolase (Active) Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Reversible) Serine_Hydrolase->Enzyme_Inhibitor_Complex Binding Carbamate_Inhibitor Carbamate Inhibitor Carbamate_Inhibitor->Enzyme_Inhibitor_Complex Carbamylated_Enzyme Carbamylated Enzyme (Inactive) Enzyme_Inhibitor_Complex->Carbamylated_Enzyme Carbamylation Leaving_Group Leaving Group

Caption: Mechanism of serine hydrolase inhibition by carbamates.

This compound specifically inhibits KIAA1363, an enzyme involved in ether lipid metabolism. KIAA1363 hydrolyzes 2-acetyl monoalkylglycerol ethers (MAGEs), which are precursors to bioactive lipids like platelet-activating factor (PAF) and lysophosphatidic acid (LPA).[1][2] By inhibiting KIAA1363, this compound disrupts this pathway, leading to reduced levels of pro-tumorigenic lipids and subsequent impairment of cancer cell migration, invasion, and in vivo tumor growth.[3]

cluster_1 KIAA1363 Signaling Pathway Acetyl_MAGE 2-Acetyl MAGEs KIAA1363 KIAA1363 (AADACL1) Acetyl_MAGE->KIAA1363 MAGEs Monoalkylglycerol Ethers (MAGEs) KIAA1363->MAGEs Hydrolysis Bioactive_Lipids Bioactive Lipids (e.g., PAF, LPA) MAGEs->Bioactive_Lipids Cancer_Progression Cancer Cell Migration, Invasion, and Tumor Growth Bioactive_Lipids->Cancer_Progression Promotes This compound This compound This compound->KIAA1363 Inhibits

Caption: KIAA1363-MAGE signaling pathway and its inhibition by this compound.

Experimental Protocols

The determination of inhibitor potency and selectivity is often performed using a competitive activity-based protein profiling (ABPP) assay. This technique allows for the assessment of an inhibitor's ability to compete with a broad-spectrum activity-based probe for binding to the active site of enzymes within a complex proteome.

Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination

This protocol outlines the general steps for determining the IC50 value of a carbamate inhibitor using a gel-based competitive ABPP approach.

Materials:

  • Cell or tissue proteome lysate (e.g., mouse brain homogenate, cancer cell lysate)

  • Carbamate inhibitor stock solution (e.g., this compound in DMSO)

  • Activity-based probe (ABP) with a reporter tag (e.g., fluorophosphonate-rhodamine, FP-Rh)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

  • Appropriate buffers (e.g., PBS)

Procedure:

  • Proteome Preparation: Prepare a soluble proteome fraction from cells or tissues of interest at a standardized protein concentration.

  • Inhibitor Incubation: Aliquot the proteome into multiple tubes. To each tube, add the carbamate inhibitor at a range of final concentrations (e.g., from 0.1 nM to 100 µM). Include a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

  • Probe Labeling: Add the activity-based probe (e.g., FP-Rh) to each tube at a fixed final concentration (e.g., 1 µM). Incubate for a specific time (e.g., 30 minutes) at room temperature to label the remaining active serine hydrolases.

  • SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Gel Imaging: Scan the gel using a fluorescence scanner to visualize the probe-labeled enzymes. The intensity of the fluorescent band corresponding to the target enzyme will decrease with increasing concentrations of the inhibitor.

  • Data Analysis: Quantify the fluorescence intensity of the band corresponding to the target enzyme for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

cluster_2 Experimental Workflow: Competitive ABPP Start Start Proteome_Prep Prepare Proteome Lysate Start->Proteome_Prep Inhibitor_Incubation Incubate with varying concentrations of Carbamate Inhibitor Proteome_Prep->Inhibitor_Incubation Probe_Labeling Add Activity-Based Probe (e.g., FP-Rh) Inhibitor_Incubation->Probe_Labeling SDS_PAGE Separate Proteins by SDS-PAGE Probe_Labeling->SDS_PAGE Gel_Scan Scan Gel for Fluorescence SDS_PAGE->Gel_Scan Data_Analysis Quantify Band Intensity and Determine IC50 Gel_Scan->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining IC50 values using competitive ABPP.

Conclusion

This compound is a highly potent and selective inhibitor of KIAA1363, demonstrating significant promise as a chemical probe to investigate the role of this enzyme in cancer biology and other physiological processes. Its selectivity profile, with minimal off-target effects on other serine hydrolases like AChE, compares favorably to other well-characterized carbamate inhibitors such as URB597 and JZL184, which are known to have some cross-reactivity with carboxylesterases. The provided experimental protocols and pathway diagrams offer a framework for researchers to further evaluate this compound and other carbamate inhibitors in their own experimental systems. Future comparative studies employing standardized, broad-panel screening will be invaluable for a more comprehensive understanding of the selectivity and potential therapeutic applications of this important class of enzyme inhibitors.

References

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